3-Mercaptohexyl acetate
Descripción
This compound belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound exists in all eukaryotes, ranging from yeast to humans. This compound can be biosynthesized from 3-mercaptohexanol. Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.
Structure
3D Structure
Propiedades
IUPAC Name |
3-sulfanylhexyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2S/c1-3-4-8(11)5-6-10-7(2)9/h8,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCARGIKESIVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCOC(=O)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869866 | |
| Record name | 3-Sulfanylhexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50869866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
clear liquid | |
| Record name | 3-Mercaptohexyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/485/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
186.00 °C. @ 760.00 mm Hg | |
| Record name | (S)-3-Mercaptohexyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in ethanol and heptane | |
| Record name | 3-Mercaptohexyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/485/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.991-0.996 | |
| Record name | 3-Mercaptohexyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/485/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
136954-20-6, 145937-71-9 | |
| Record name | 3-Sulfanylhexyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136954-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Sulfanylhexyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136954206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexanol, 3-mercapto-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Sulfanylhexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50869866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexanol, 3-mercapto-, 1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-SULFANYLHEXYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N346IQC0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-3-Mercaptohexyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
3-Mercaptohexyl acetate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptohexyl acetate (B1210297) is a volatile sulfur-containing organic compound that plays a significant role in the aroma profile of various fruits and fermented beverages, most notably wine.[1] It is characterized by its potent and complex aroma, often described as tropical, fruity, and slightly sulfurous. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 3-mercaptohexyl acetate, as well as its metabolic origins in biological systems.
Chemical Structure and Properties
This compound is the acetate ester of 3-mercaptohexan-1-ol. Its chemical structure consists of a six-carbon hexyl chain with a thiol (-SH) group at the third carbon and an acetate group (-OCOCH₃) at the first carbon.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, analysis, and application in various fields.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₆O₂S | [2][3] |
| Molecular Weight | 176.28 g/mol | [1] |
| CAS Number | 136954-20-6 | [2][3] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | Approximately 186 - 240 °C at 760 mmHg | [4] |
| Density | Approximately 0.991 - 0.996 g/cm³ at 25 °C | [1][4] |
| Refractive Index | Approximately 1.462 - 1.472 at 20 °C | [1][4] |
| Flash Point | Approximately 73 °C (163.4 °F) | [5] |
| Solubility | Insoluble in water; soluble in ethanol (B145695) and organic solvents | [1] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
-
Mass Spectrometry (MS): The electron ionization mass spectrum of this compound is available in the NIST WebBook.[2][3]
Organoleptic Properties
This compound is a potent aroma compound with a low odor threshold. Its sensory profile is complex and contributes significantly to the "tropical" and "fruity" notes in many products.
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Odor: Described as tropical, fruity (passion fruit, grapefruit, guava), with green and sulfurous notes.[4]
-
Taste: Characterized by sulfurous, fruity, and savory meaty notes with a tropical fruit aftertaste.
Synthesis and Reactions
The synthesis of this compound can be achieved through several routes, most commonly involving the acetylation of 3-mercaptohexan-1-ol.
Representative Synthesis Protocol: Acetylation of 3-Mercaptohexan-1-ol
Disclaimer: This is a representative protocol and should be adapted and optimized under appropriate laboratory safety conditions.
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-mercaptohexan-1-ol in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of an acetylating agent (e.g., acetyl chloride) dropwise to the stirred solution.
-
Add an equimolar amount of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to the reaction mixture to scavenge the generated acid.
-
Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude this compound by column chromatography or distillation under reduced pressure.
Metabolic Pathway in Wine Fermentation
This compound is not typically present in grape juice but is formed during alcoholic fermentation by the yeast Saccharomyces cerevisiae. It is a secondary metabolite derived from odorless precursors present in the grape must. The formation of this compound is a multi-step process involving several key enzymatic reactions.
The pathway begins with the Michael addition of glutathione (B108866) to (E)-2-hexenal, a C6 aldehyde formed from the oxidation of lipids in the grape. This is followed by enzymatic cleavage of the glutathione conjugate and reduction of the aldehyde to an alcohol, resulting in the formation of 3-mercaptohexan-1-ol. The final step is the esterification of 3-mercaptohexan-1-ol with acetyl-CoA, catalyzed by alcohol acetyltransferases.
Experimental Protocols
Analysis of this compound in Wine by GC-MS
The quantification of this compound in a complex matrix like wine requires a sensitive and selective analytical method, typically Gas Chromatography coupled with Mass Spectrometry (GC-MS). Due to its low concentration, a pre-concentration step is usually necessary. Headspace Solid-Phase Microextraction (HS-SPME) is a common technique for this purpose.
Objective: To quantify the concentration of this compound in a wine sample.
Materials:
-
Wine sample
-
Sodium chloride
-
Internal standard (e.g., a deuterated analog of this compound)
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps (B75204) and septa
-
Heater-stirrer or water bath
-
GC-MS system with a suitable capillary column (e.g., polar or mid-polar)
Procedure:
-
Sample Preparation:
-
Pipette 10 mL of the wine sample into a 20 mL headspace vial.
-
Add a known amount of the internal standard.
-
Add sodium chloride (e.g., 3 g) to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
-
Immediately seal the vial with the screw cap.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in a heater-stirrer or water bath set to a specific temperature (e.g., 40-60 °C) and allow it to equilibrate for a set time (e.g., 15 minutes) with gentle agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) while maintaining the temperature and agitation.
-
After extraction, retract the fiber into the needle.
-
-
GC-MS Analysis:
-
Immediately insert the SPME fiber into the hot injector of the GC-MS, which is operated in splitless mode to ensure the complete transfer of analytes onto the column.
-
Desorb the analytes from the fiber at a high temperature (e.g., 250 °C) for a few minutes.
-
Start the GC temperature program to separate the compounds. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions of this compound and the internal standard.
-
-
Quantification:
-
Create a calibration curve using standard solutions of this compound of known concentrations, prepared in a model wine solution and subjected to the same HS-SPME-GC-MS procedure.
-
Calculate the concentration of this compound in the wine sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Applications
The primary application of this compound is in the flavor and fragrance industry .[4] Its intense tropical and fruity aroma makes it a valuable component in the creation of flavor profiles for a wide range of products, including:
-
Beverages: Enhancing the fruity and tropical notes in wines, fruit juices, and other drinks.
-
Food Products: Used in the formulation of fruit-flavored confectionery, dairy products, and desserts.
-
Fragrances: Incorporated into perfumes and personal care products to impart exotic and fruity scents.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting.
-
General Handling: Use in a well-ventilated area and avoid breathing vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Hazards: May cause skin and eye irritation. It is also a combustible liquid.
Always refer to the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.
Conclusion
This compound is a key aroma compound with a significant impact on the sensory qualities of various food and beverage products. Understanding its chemical properties, synthesis, and metabolic pathways is crucial for researchers and professionals in the fields of food science, oenology, and flavor chemistry. The analytical methods outlined in this guide provide a framework for its accurate quantification, enabling better control and optimization of its formation and contribution to the final product's aroma profile.
References
- 1. researchgate.net [researchgate.net]
- 2. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. rsc.org [rsc.org]
- 6. Stereochemical course of the generation of 3-mercaptohexanal and 3-mercaptohexanol by beta-lyase-catalyzed cleavage of cysteine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 3-Mercaptohexyl Acetate: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptohexyl acetate (B1210297) is a volatile sulfur-containing organic compound recognized for its significant contribution to the aroma of various fruits, most notably passion fruit, and beverages like wine.[1] Its potent and distinct tropical fruit aroma makes it a valuable ingredient in the flavor and fragrance industry. This technical guide provides an in-depth overview of 3-Mercaptohexyl acetate, covering its chemical identity, physicochemical properties, synthesis, and analytical methodologies.
Chemical Identity
-
CAS Number: 136954-20-6[2]
-
Synonyms:
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C8H16O2S | [3] |
| Molecular Weight | 176.28 g/mol | [2] |
| Appearance | Colorless clear liquid | [3] |
| Boiling Point | 186.00 °C @ 760.00 mm Hg | [4] |
| Flash Point | 214.00 °F (101.11 °C) | [4] |
| Density | 0.991 to 0.996 g/cm³ @ 25°C | [4] |
| Refractive Index | 1.462 to 1.472 @ 20°C | [4] |
| Water Solubility | 284.5 mg/L @ 25 °C (estimated) | [3][4] |
| logP (o/w) | 2.539 (estimated) | [4] |
Olfactory and Gustatory Profile
This compound is characterized by a powerful and complex aroma profile.
-
Odor Description: At a 0.1% solution in dipropylene glycol, it is described as having floral, fruity, pear, tropical passion fruit, blackberry, raspberry, and black currant bud notes.[4]
-
Taste Description: It imparts a sulfurous, tropical fruit, passion fruit, black currant bud, roasted, meaty, and onion-like taste.[4]
-
Odor Threshold: 0.10 ng/L in air.[1]
-
Flavor Perception Threshold: 0.009 ppb in a 12% alcohol/water solution.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Esterification
This protocol describes the chemical synthesis of this compound from its precursor, 3-mercaptohexan-1-ol.
Materials:
-
3-Mercaptohexan-1-ol
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous pyridine (B92270) (or other suitable base)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-mercaptohexan-1-ol in anhydrous diethyl ether.
-
Add an equimolar amount of anhydrous pyridine to the solution.
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add an equimolar amount of acetyl chloride dropwise from a dropping funnel to the cooled solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution to neutralize any excess acid, followed by brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Protocol 2: Analysis of this compound in Wine using HS-SPME-GC-MS
This protocol outlines a method for the extraction and quantification of this compound in a wine matrix using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).
Materials and Equipment:
-
20-mL headspace vials with PTFE-faced septa
-
SPME fiber assembly (e.g., 2-cm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))
-
SPME autosampler and holder
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Sodium chloride (NaCl)
-
Internal standard (e.g., deuterated this compound or a compound with similar chemical properties)
-
Wine sample
Procedure:
-
Sample Preparation:
-
Pipette 10 mL of the wine sample into a 20-mL headspace vial.
-
Add 3 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial with a screw cap containing a PTFE-faced septum.
-
-
HS-SPME Extraction:
-
GC-MS Analysis:
-
After extraction, the SPME fiber is automatically retracted and inserted into the heated injector of the GC-MS system.
-
Desorb the analytes from the fiber at a temperature of approximately 250°C for a suitable time (e.g., 5 minutes) in splitless mode.
-
GC Parameters (Example):
-
Column: A suitable capillary column for volatile compound analysis (e.g., VF-5ms, 60 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Oven Temperature Program: Start at 35°C for 5 minutes, then ramp at 3°C/min to 240°C and hold for 5 minutes.[6]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 200°C.[6]
-
Acquisition Mode: Scan mode (e.g., m/z 29-350) for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.
-
-
-
Data Analysis:
-
Identify this compound based on its retention time and mass spectrum.
-
Quantify the concentration of this compound by comparing its peak area to that of the internal standard and using a calibration curve.
-
Visualizations
Biosynthetic Pathway of 3-Mercaptohexan-1-ol in Passion Fruit
The following diagram illustrates a simplified proposed biosynthetic pathway for the formation of 3-mercaptohexan-1-ol, the direct precursor to this compound, in passion fruit. The formation of this compound itself occurs through the subsequent esterification of 3-mercaptohexan-1-ol, a reaction catalyzed by alcohol acyltransferases (AATs).
References
The Tropical Signature: A Technical Guide to 3-Mercaptohexyl Acetate in Fruits
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural occurrence of 3-mercaptohexyl acetate (B1210297) (3-MHA), a potent aroma compound, in various fruits. Renowned for its characteristic tropical, passion fruit, and grapefruit notes, 3-MHA plays a crucial role in the sensory profile of many fruits, even at trace concentrations. This document provides a comprehensive overview of its quantitative distribution, the analytical methodologies for its detection, and the biosynthetic pathways leading to its formation in plants.
Quantitative Occurrence of 3-Mercaptohexyl Acetate in Fruits
This compound is a volatile sulfur compound that contributes significantly to the aroma of a variety of tropical and subtropical fruits. Its concentration can vary widely depending on the fruit species, cultivar, ripeness, and processing methods. The following table summarizes the available quantitative data for 3-MHA and its direct precursor, 3-mercaptohexan-1-ol (3-MH), in several fruits. It is important to note that much of the existing research has focused on wine, given the compound's importance to the aroma of certain grape varietals like Sauvignon blanc. Data for fresh fruit, particularly for 3-MHA, is more limited.
| Fruit | Matrix | Compound | Concentration | Reference(s) |
| Passion Fruit (Passiflora edulis) | Wine | This compound (3-MHA) | 1 - 5 µg/L | |
| Wine | 3-Mercaptohexan-1-ol (3-MH) | 5 - 20 µg/L | ||
| Pink Guava (Psidium guajava L.) | Fresh Fruit | This compound (3-MHA) | Present, key aroma compound | |
| Fresh Fruit | 3-Mercaptohexan-1-ol (3-MH) | Present, key aroma compound | ||
| Grapefruit (Citrus paradisi) | Juice | 3-Mercaptohexan-1-ol (3-MH) | Present, contributes to aroma | |
| Grapes (Vitis vinifera var. Sauvignon blanc) | Wine | This compound (3-MHA) | 395 - 516 ng/L (average) | |
| Wine | 3-Mercaptohexan-1-ol (3-MH) | 3786 - 7080 ng/L (average) |
Note: The odor threshold for 3-MHA is remarkably low, around 4.2 ng/L in water, highlighting its potent contribution to the overall fruit aroma even at minute concentrations.
Experimental Protocols for the Analysis of this compound
The analysis of volatile sulfur compounds like 3-MHA in complex fruit matrices presents analytical challenges due to their low concentrations and high reactivity. Several sophisticated analytical techniques have been developed for their extraction, identification, and quantification.
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This is a widely used, solvent-free method for the extraction and analysis of volatile and semi-volatile compounds from food matrices.
Methodology:
-
Sample Preparation: A known weight of the homogenized fruit pulp or juice is placed in a sealed vial. To enhance the release of volatile compounds, the ionic strength of the sample can be increased by adding sodium chloride (e.g., 5% w/v).
-
Extraction: A solid-phase microextraction (SPME) fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace above the sample. The vial is typically incubated at a controlled temperature (e.g., 42°C) for a specific duration (e.g., 30 minutes) with agitation to facilitate the partitioning of analytes from the sample matrix to the headspace and their subsequent adsorption onto the fiber.
-
Desorption and Analysis: The SPME fiber is then retracted and inserted into the heated injection port of a gas chromatograph (GC), where the adsorbed volatile compounds are thermally desorbed. The analytes are separated on a capillary column (e.g., DB-5) and subsequently identified and quantified by a mass spectrometer (MS).
Workflow for HS-SPME-GC-MS Analysis:
Stable Isotope Dilution Assay (SIDA) with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
For highly accurate quantification, stable isotope dilution analysis is the method of choice. This technique involves the use of a known amount of an isotopically labeled internal standard of the analyte of interest.
Methodology:
-
Internal Standard Spiking: A known amount of a stable isotope-labeled analog of 3-MHA (e.g., d3-3-mercaptohexyl acetate) is added to the fruit sample at the beginning of the extraction process.
-
Extraction: The sample is subjected to an extraction procedure, such as liquid-liquid extraction or solid-phase extraction, to isolate the analytes.
-
Derivatization (Optional but common for thiols): To improve chromatographic separation and detection sensitivity, the thiol group may be derivatized.
-
Analysis: The extract is analyzed by HPLC-MS/MS. The analytes are separated by liquid chromatography and then detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the signal intensity of the native analyte to its labeled internal standard is used for quantification, which corrects for any analyte loss during sample preparation and instrumental analysis.
Biosynthesis of this compound in Fruits
The formation of 3-MHA in fruits is a multi-step enzymatic process that begins with precursors derived from primary metabolism. The key steps involve the formation of a non-volatile, sulfur-containing precursor, its enzymatic cleavage to release the volatile thiol 3-mercaptohexan-1-ol (3-MH), and the subsequent esterification to form 3-MHA.
The proposed biosynthetic pathway is as follows:
-
Formation of Cysteine and Glutathione (B108866) Conjugates: The initial step is believed to be the conjugation of (E)-2-hexenal, a C6 aldehyde formed from the lipoxygenase (LOX) pathway, with the amino acid L-cysteine or the tripeptide glutathione (GSH). This reaction forms non-volatile S-conjugate precursors.
-
Enzymatic Cleavage: These non-volatile precursors are then cleaved by specific enzymes, such as β-lyases, to release the free thiol, 3-mercaptohexan-1-ol (3-MH). In the case of the glutathione conjugate, it is first broken down to the cysteine conjugate before cleavage.
-
Esterification: Finally, 3-MH is esterified with acetyl-CoA in a reaction catalyzed by an alcohol acyltransferase (AAT) enzyme to produce the highly aromatic this compound.
Proposed Biosynthetic Pathway of this compound:
This guide provides a foundational understanding of the occurrence, analysis, and biosynthesis of this compound in fruits. Further research is warranted to expand the quantitative data across a broader range of fruits and to fully elucidate the enzymatic and regulatory mechanisms governing its formation. Such knowledge will be invaluable for the food and beverage industry in optimizing flavor profiles and for researchers exploring the diverse roles of secondary metabolites in plants.
The Discovery of 3-Mercaptohexyl Acetate in Passion Fruit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, analysis, and biosynthesis of 3-Mercaptohexyl acetate (B1210297) (3-MHA), a key aroma compound in passion fruit (Passiflora edulis). This document details the analytical methodologies for its identification and quantification, summarizes the available quantitative data, and illustrates its biosynthetic pathway.
Introduction: The Aromatic Signature of Passion Fruit
The characteristic tropical and sulfury aroma of passion fruit is a complex blend of numerous volatile organic compounds. Among these, sulfur-containing compounds, despite their low concentrations, play a pivotal role in defining the fruit's unique sensory profile. 3-Mercaptohexyl acetate is a potent sulfur-containing volatile that significantly contributes to the passion fruit aroma, often described with notes of boxwood, passion fruit, and blackcurrant. Its presence, along with its precursor 3-mercaptohexan-1-ol (3MH), is crucial for the authentic passion fruit flavor.
Quantitative Data on Key Sulfur Compounds
Quantitative data for this compound and related sulfur compounds in fresh passion fruit are limited in publicly available literature. The majority of quantitative analyses have been performed on passion fruit wine, which may have a different volatile profile due to fermentation. The following table summarizes the available data for key sulfur odorants in passion fruit wine, providing a comparative framework.
| Compound | Synonyms | Concentration in Passion Fruit Wine (µg/L) | Odor Threshold in Water (ng/L) | Odor Activity Value (OAV) | Sensory Description |
| 3-Mercaptohexan-1-ol (3MH) | 3-Sulfanylhexan-1-ol | 5 - 20 | 60 | ~83 - 333 | Grapefruit, passion fruit, guava-like |
| This compound (3MHA) | Acetic acid 3-sulfanylhexyl ester | 1 - 5 | 4.2 | ~238 - 1190 | Boxwood, passion fruit, blackcurrant |
Note: The Odor Activity Value (OAV) is calculated as the ratio of the concentration to the odor threshold. An OAV greater than 1 indicates that the compound likely contributes to the overall aroma. The high OAV for 3MHA in passion fruit wine strongly suggests its importance to the passion fruit aroma complex.
Experimental Protocols for Analysis
The identification and quantification of potent, low-concentration sulfur odorants like 3-MHA in a complex matrix such as passion fruit require sensitive and specialized analytical techniques. The following section outlines the key experimental methodologies cited in the literature.
Sample Preparation: Isolation of Volatile Compounds
3.1.1. Solvent-Assisted Flavour Evaporation (SAFE)
This technique is a form of high-vacuum distillation that allows for the gentle isolation of volatile and semi-volatile compounds from a food matrix at low temperatures, minimizing the formation of artifacts.
-
Protocol:
-
Homogenize a known quantity of fresh passion fruit pulp with an internal standard (e.g., a deuterated analog of the analyte for stable isotope dilution assay) in a cooled blender.
-
Dilute the homogenate with distilled water.
-
Subject the diluted homogenate to high-vacuum distillation using a SAFE apparatus.
-
The volatile fraction is condensed in a cold trap (e.g., using liquid nitrogen).
-
The aqueous distillate is then extracted with a suitable organic solvent (e.g., dichloromethane).
-
The organic extract is carefully dried (e.g., over anhydrous sodium sulfate) and concentrated to a small volume before analysis.
-
3.1.2. Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile compounds partition into the stationary phase and are then thermally desorbed into the gas chromatograph.
-
Protocol:
-
Place a known amount of passion fruit pulp into a headspace vial.
-
Add a salt (e.g., NaCl) to increase the ionic strength and promote the release of volatiles.
-
Seal the vial and incubate at a controlled temperature (e.g., 40-60°C) for a specific time to allow for equilibration of the volatiles in the headspace.
-
Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.
-
Retract the fiber and introduce it into the hot injector of the GC for thermal desorption.
-
Instrumental Analysis: Gas Chromatography
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone technique for the separation and identification of volatile compounds. For the analysis of trace sulfur compounds, a sensitive mass spectrometer, often a triple quadrupole (MS/MS) or high-resolution mass spectrometer (HRMS), is employed.
-
Typical GC-MS Parameters:
-
Column: A polar capillary column (e.g., DB-WAX or equivalent) is typically used for the separation of volatile sulfur compounds.
-
Injector: Splitless or on-column injection is preferred for trace analysis to maximize the transfer of analytes to the column.
-
Oven Temperature Program: A programmed temperature ramp is used to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at 40°C and ramp up to 230-250°C.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used to enhance sensitivity and selectivity.
-
3.2.2. Gas Chromatography-Olfactometry (GC-O)
GC-O combines instrumental analysis with human sensory perception. The effluent from the GC column is split between a chemical detector (like an MS or FID) and a sniffing port, allowing a trained panelist to detect and describe the odor of each eluting compound.
-
Procedure:
-
The GC separation is performed as described for GC-MS.
-
The column effluent is split, with one portion directed to the MS or FID and the other to a heated sniffing port.
-
A trained sensory panelist sniffs the effluent and records the time, intensity, and description of any detected odors.
-
The olfactometry data is then correlated with the chromatographic and mass spectrometric data to identify the odor-active compounds.
-
Biosynthesis of this compound in Passion Fruit
The formation of 3-MHA in passion fruit occurs in two main stages: the biosynthesis of its precursor, 3-mercaptohexan-1-ol (3MH), from non-volatile precursors, followed by the esterification of 3MH.
The biosynthesis of 3MH begins with the formation of non-volatile S-glutathionylated and S-cysteinylated precursors. These precursors are formed from the reaction of (E)-2-hexenal, a C6-aldehyde derived from the enzymatic oxidation of fatty acids, with glutathione (B108866) (GSH) and subsequently cysteine. The plant's metabolic processes then cleave these non-volatile precursors to release the free, volatile thiol, 3MH. Finally, 3MH is esterified, likely catalyzed by an alcohol acyltransferase (AAT), to form the more potent aroma compound, 3-MHA.
Caption: Proposed biosynthetic pathway of this compound in passion fruit.
Experimental Workflow and Logical Relationships
The overall process for the discovery and analysis of 3-MHA in passion fruit involves a series of interconnected steps, from sample collection to data interpretation.
Caption: General experimental workflow for the analysis of 3-MHA in passion fruit.
Conclusion
This compound is a vital contributor to the desirable and distinctive aroma of passion fruit. Its discovery and characterization have been made possible through the application of advanced analytical techniques such as GC-MS and GC-O. While quantitative data in fresh passion fruit remains an area for further research, the information available from passion fruit wine highlights its significance. Understanding the biosynthetic pathway of 3-MHA and other key aroma compounds can provide valuable insights for fruit breeding programs and the food and beverage industry to enhance the flavor profiles of their products. Further research focusing on the quantification of 3-MHA in different passion fruit varieties and at various stages of ripeness will be crucial for a more complete understanding of its role in passion fruit aroma.
The intricate pathway of 3-Mercaptohexyl Acetate Biosynthesis in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of 3-mercaptohexyl acetate (B1210297) (3-MHA) in plants. 3-MHA is a volatile thiol that contributes significantly to the aromatic profile of many fruits and beverages, most notably wine. Understanding its biosynthetic pathway is of great interest for applications in the food and beverage industry, as well as for researchers in plant biochemistry and drug development exploring sulfur-containing compounds. This document details the enzymatic steps, precursor molecules, and experimental protocols for the analysis of this important secondary metabolite.
The Biosynthetic Pathway of 3-Mercaptohexyl Acetate
The formation of 3-MHA in plants is a multi-step process that begins with the lipoxygenase (LOX) pathway and involves a series of enzymatic conversions. The pathway can be broadly divided into three main stages: the formation of the C6 aldehyde precursor, the introduction of the thiol group, and the final acetylation.
Stage 1: Formation of (E)-2-Hexenal from Linolenic Acid
The biosynthesis is initiated from polyunsaturated fatty acids, primarily linolenic acid, which is abundant in plant tissues.
-
Lipoxygenase (LOX) Action: Linolenic acid is oxygenated by 13-lipoxygenase (13-LOX) to form 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT). This reaction introduces a hydroperoxide group at the 13th carbon of the fatty acid chain.[1][2][3]
-
Hydroperoxide Lyase (HPL) Cleavage: The unstable 13-HPOT is then cleaved by hydroperoxide lyase (HPL) to produce (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid.[1][2][3]
-
Isomerization: (Z)-3-hexenal can then be isomerized to the more stable (E)-2-hexenal.[4]
Stage 2: Formation of 3-Mercaptohexan-1-ol (3-MH)
The introduction of the sulfur-containing functional group is a critical phase in the pathway.
-
Glutathione (B108866) Conjugation: (E)-2-hexenal, an electrophilic compound, reacts with the tripeptide glutathione (GSH) in a Michael addition reaction. This conjugation is catalyzed by glutathione S-transferase (GST) to form the glutathione conjugate, S-3-(hexan-1-ol)-glutathione (GSH-3MH).[5]
-
Conversion to Cysteine Conjugate: The GSH-3MH is then catabolized to the corresponding cysteine conjugate, S-3-(hexan-1-ol)-L-cysteine (Cys-3MH). This process involves the sequential removal of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety.
-
Release of the Free Thiol: The non-volatile Cys-3MH serves as the direct precursor to the free thiol. A specific plant enzyme, a carbon-sulfur β-lyase (C-S lyase), cleaves the C-S bond in Cys-3MH to release 3-mercaptohexan-1-ol (3-MH), along with pyruvate (B1213749) and ammonia.[5][6]
Stage 3: Acetylation to this compound (3-MHA)
The final step in the pathway is the esterification of 3-MH.
-
Alcohol Acyltransferase (AAT) Activity: The volatile alcohol, 3-MH, is acetylated by an alcohol acyltransferase (AAT) using acetyl-CoA as the acyl donor. This enzymatic reaction results in the formation of this compound (3-MHA), the final aroma compound.
The overall biosynthetic pathway is depicted in the following diagram:
Quantitative Data
The efficiency of the biosynthetic pathway is determined by the kinetic properties of the involved enzymes and the concentration of precursors. The following tables summarize available quantitative data.
Table 1: Kinetic Parameters of Key Enzymes in 3-MHA Biosynthesis
| Enzyme | Substrate | Plant Source | Km | Vmax | Reference |
| Lipoxygenase (LOX) | Linolenic Acid | Mung Bean | 135.5 µM | - | [7] |
| Lipoxygenase (LOX) | Linoleic Acid | Mung Bean | 79.79 µM | - | [7] |
| Lipoxygenase (LOX) | Linoleic Acid | Soybean | 7.7 µM (Kps) | - | [6] |
| Hydroperoxide Lyase (HPL) | 13(S)-Hydroperoxy-linolenic acid | Soybean | - | - | [8][9] |
| Glutathione S-Transferase (GST) | (E)-2-Hexenal | Vitis vinifera | - | - | [10] |
| Carbon-Sulfur Lyase | S-alkylcysteine conjugates | Arabidopsis thaliana | 0.5-4 mM (for L-cystine) | - | [11][12] |
| Alcohol Acyltransferase (AAT) | 3-Mercaptohexan-1-ol | - | - | - | - |
Note: Specific kinetic data for some enzymes with the exact substrates in this pathway are limited in the literature and require further investigation.
Table 2: Concentration of 3-MHA Precursors in Sauvignon Blanc Grapes
| Compound | Concentration Range | Tissue | Reference |
| S-3-(hexan-1-ol)-L-cysteine (Cys-3MH) | Doubled within 8h of storage | Berries | [13] |
| S-3-(hexan-1-ol)-glutathione (GSH-3MH) | Increased 1.5 times after 30h storage | Berries | [13] |
| (E)-2-Hexenal | Decreased during storage | Berries | [13] |
| 3-Mercaptohexan-1-ol (3-MH) | - | - | [3][14] |
| This compound (3-MHA) | - | - | [3][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 3-MHA biosynthesis.
Glutathione S-Transferase (GST) Activity Assay
This protocol describes a general method for measuring GST activity using a model substrate, 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). For specific analysis with (E)-2-hexenal, the substrate would be replaced, and the detection method might need to be adapted (e.g., using HPLC-MS to monitor product formation).
Materials:
-
100 mM Potassium phosphate (B84403) buffer, pH 6.5
-
100 mM Reduced Glutathione (GSH) solution
-
100 mM 1-chloro-2,4-dinitrobenzene (CDNB) in ethanol
-
Plant protein extract
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Assay Cocktail: For each reaction, mix 980 µL of 100 mM potassium phosphate buffer (pH 6.5), 10 µL of 100 mM GSH, and 10 µL of 100 mM CDNB.[15][16][17]
-
Sample Preparation: Prepare the plant protein extract in a suitable buffer (e.g., the assay buffer).
-
Reaction Initiation: In a cuvette or well, add 900 µL of the assay cocktail and 100 µL of the plant protein extract. For a blank, add 100 µL of the extraction buffer instead of the protein extract.
-
Measurement: Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., for 5 minutes). The rate of absorbance increase is proportional to the GST activity.[15][16][17]
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of the product, S-(2,4-dinitrophenyl)glutathione (ε = 9.6 mM⁻¹ cm⁻¹).
Carbon-Sulfur Lyase Activity Assay
This assay measures the activity of C-S lyase by quantifying the pyruvate produced from the cleavage of a cysteine-S-conjugate.
Materials:
-
100 mM Potassium phosphate buffer, pH 7.4
-
Cysteine-S-conjugate substrate (e.g., S-(2-benzothiazolyl)-L-cysteine or a custom-synthesized Cys-3MH)
-
Plant protein extract
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Sodium hydroxide (B78521) (NaOH) solution
-
Spectrophotometer
Procedure:
-
Enzymatic Reaction: In a reaction tube, combine the plant protein extract, the cysteine-S-conjugate substrate, and the potassium phosphate buffer. Incubate at a controlled temperature (e.g., 37°C) for a specific time.[2][18]
-
Reaction Termination and Derivatization: Stop the reaction by adding a solution of DNPH in HCl. This will react with the pyruvate produced to form a colored phenylhydrazone.
-
Color Development: Add NaOH to the mixture to develop the color.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 520 nm) using a spectrophotometer.
-
Quantification: Determine the amount of pyruvate produced by comparing the absorbance to a standard curve prepared with known concentrations of pyruvate.
Alcohol Acyltransferase (AAT) Activity Assay
This protocol outlines a general method for measuring AAT activity.
Materials:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Acetyl-CoA
-
Alcohol substrate (3-Mercaptohexan-1-ol)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Plant protein extract
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, acetyl-CoA, and the alcohol substrate.
-
Enzyme Addition: Add the plant protein extract to initiate the reaction. The AAT will catalyze the transfer of the acetyl group from acetyl-CoA to the alcohol, releasing Coenzyme A (CoA-SH).[19][20]
-
Detection: The released CoA-SH reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which is a yellow-colored compound.
-
Measurement: Monitor the increase in absorbance at 412 nm over time. The rate of absorbance increase is proportional to the AAT activity.[20]
GC-MS Analysis of this compound
This protocol describes a headspace solid-phase microextraction (HS-SPME) method for the analysis of 3-MHA in plant samples.
Materials:
-
Plant material (e.g., grape berries)
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber (e.g., DVB/CAR/PDMS)
-
Sodium chloride (NaCl)
-
Internal standard (e.g., a deuterated analog of 3-MHA)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Homogenize a known amount of the plant material. Place the homogenate into a headspace vial. Add a saturated solution of NaCl to enhance the volatility of the analytes. Spike the sample with a known amount of the internal standard.[21][22][23]
-
Headspace Extraction: Seal the vial and place it in a heated agitator (e.g., at 40°C). Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.[21][22][23]
-
Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the hot injection port of the GC-MS. The analytes will be thermally desorbed from the fiber onto the GC column.
-
GC Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compounds. A typical program might start at 40°C and ramp up to 250°C.[21]
-
MS Detection: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
Regulatory Aspects
The biosynthesis of 3-MHA is subject to complex regulation at the genetic level. The expression of genes encoding the key enzymes in the pathway, such as lipoxygenases and alcohol acyltransferases, can be influenced by various factors including plant development, environmental stress, and hormone signaling.[24][25][26][27][28] For example, in grapevines, the expression of certain VvLOX genes is developmentally regulated and can be induced by pathogens. Similarly, the expression of AAT genes is often tissue-specific and developmentally controlled, peaking during fruit ripening. Further research into the transcription factors and signaling pathways that regulate these genes will provide a more complete understanding of how plants control the production of this important aroma compound.
This technical guide provides a foundational understanding of the biosynthesis of this compound in plants. The provided protocols and data serve as a valuable resource for researchers aiming to investigate this pathway further and explore its potential applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Measurement of cysteine S-conjugate β-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentrations of the Volatile Thiol 3-Mercaptohexanol in Sauvignon blanc Wines: No Correlation with Juice Precursors | Semantic Scholar [semanticscholar.org]
- 4. [Kinetic mechanisms of linoleic acid oxidation by 5-lipoxygenase from Solanum tuberosum L] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial β C-S Lyases: Enzymes with Multifaceted Roles in Flavor Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of the action of soybean lipoxygenase on linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and characterization of lipoxygenase from mung bean (Vigna radiata L.) germinating seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a C-5,13-Cleaving Enzyme of 13(S)-Hydroperoxide of Linolenic Acid by Soybean Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Chemical Reaction of Glutathione and trans-2-Hexenal in Grape Juice Media To Form Wine Aroma Precursors: The Impact of pH, Temperature, and Sulfur Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects on 3-mercaptohexan-1-ol precursor concentrations from prolonged storage of Sauvignon blanc grapes prior to crushing and pressing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 3hbiomedical.com [3hbiomedical.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]
- 18. Methods for measuring cysteine S-conjugate β-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biochemical acyltransferase assay [bio-protocol.org]
- 20. biorxiv.org [biorxiv.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. gcms.labrulez.com [gcms.labrulez.com]
- 24. researchgate.net [researchgate.net]
- 25. Integrative analysis of grapevine (Vitis vinifera L) transcriptome reveals regulatory network for Chardonnay quality formation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Graft union formation in grapevine induces transcriptional changes related to cell wall modification, wounding, hormone signalling, and secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Transcriptional regulation of anthocyanin biosynthesis in ripening fruits of grapevine under seasonal water deficit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | Transcriptional profiling of two muscadine grape cultivars “Carlos” and “Noble” to reveal new genes, gene regulatory networks, and pathways that involved in grape berry ripening [frontiersin.org]
The Genesis of Tropical Aromas: A Technical Guide to the Precursors of 3-Mercaptohexyl Acetate in Grape Juice
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of one of the most significant contributors to the desirable tropical fruit aromas in wine: 3-mercaptohexyl acetate (B1210297) (3MHA). While 3MHA itself is formed during fermentation, its genesis lies in a complex interplay of non-volatile precursors present in the grape juice. Understanding the identity, biosynthesis, and quantification of these precursors is paramount for controlling and enhancing the aromatic profile of wine. This document provides a comprehensive overview of the key precursors, their formation pathways, detailed analytical methodologies, and a summary of their prevalence in various grape varieties.
The Key Precursors of 3-Mercaptohexan-1-ol (3MH), the Direct Precursor to 3MHA
The primary aroma compound, 3-mercaptohexyl acetate (3MHA), is an ester formed during alcoholic fermentation from its direct precursor, 3-mercaptohexan-1-ol (3MH). The concentration of 3MH in wine is directly related to the pool of its non-volatile, odorless precursors present in the grape must. The most well-established and abundant of these precursors are S-conjugates of 3MH with the amino acids cysteine and glutathione (B108866).
-
S-3-(hexan-1-ol)-L-cysteine (Cys-3MH): This cysteine conjugate is considered a direct precursor that can be cleaved by yeast enzymes (β-lyases) during fermentation to release the volatile 3MH.[1]
-
S-3-(hexan-1-ol)-L-glutathione (Glut-3MH): This glutathione conjugate is typically found in higher concentrations in grape juice than Cys-3MH.[2][3] It is considered a "pro-precursor" as it is first metabolized by yeast to Cys-3MH before the final release of 3MH.[4][5]
-
S-3-(hexan-1-ol)-L-cysteinylglycine (CysGly-3MH): This dipeptide is an intermediate in the breakdown of Glut-3MH to Cys-3MH.[6]
-
S-3-(hexanal)-glutathione (G-3SHal): This glutathionylated aldehyde has been identified as an early precursor, formed from the reaction of (E)-2-hexenal and glutathione.[3][7]
Recent research has also highlighted the significant role of C6 compounds, derived from the enzymatic oxidation of fatty acids in grapes, as initial building blocks for these precursors.
-
(E)-2-hexenal: This unsaturated aldehyde is a key substrate for the formation of Glut-3MH through conjugation with glutathione.[1][8]
-
(E)-2-hexen-1-ol: This alcohol can be interconverted with (E)-2-hexenal and also serves as a potent source for the formation of 3MH precursors.[1]
Biosynthesis of 3MH Precursors in Grapes
The formation of 3MH precursors is a multi-step process that begins with the breakdown of lipids in the grape berry, particularly upon cell damage during harvesting and processing. The key pathway involves the lipoxygenase (LOX) pathway, which generates C6 aldehydes and alcohols.
dot
Caption: Biosynthetic pathway of this compound (3MHA) precursors in grapes.
The initial step is the enzymatic conjugation of (E)-2-hexenal with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs), to form S-3-(hexanal)-glutathione.[8] This intermediate is then reduced to yield Glut-3MH. Subsequently, a series of enzymatic cleavages by peptidases, such as γ-glutamyltranspeptidase, breaks down Glut-3MH into CysGly-3MH and finally to Cys-3MH.[4] These non-volatile precursors are then available for uptake and conversion by yeast during fermentation.
Quantitative Data of 3MH Precursors in Grape Juice
The concentration of 3MH precursors in grape juice is highly variable and depends on numerous factors, including grape variety, viticultural practices, ripeness level, and harvesting/processing conditions. Sauvignon Blanc is renowned for having particularly high levels of these precursors, contributing to its characteristic aromatic profile.[1][4] The following table summarizes typical concentration ranges of Glut-3MH and Cys-3MH found in the juice of various grape varieties.
| Grape Variety | Glut-3MH (µg/L) | Cys-3MH (µg/L) | Reference(s) |
| Sauvignon Blanc | 34 - 696 | 8 - 55 | [4][9] |
| Riesling | Generally lower than Sauvignon Blanc | Generally lower than Sauvignon Blanc | [4] |
| Chardonnay | Generally lower than Sauvignon Blanc | Generally lower than Sauvignon Blanc | [4] |
| Pinot Gris | Generally lower than Sauvignon Blanc | Generally lower than Sauvignon Blanc | [4] |
| Grillo | ~178 | ~9.4 | [10] |
| Interspecific Hybrids (e.g., Vidal) | 20 - 711 | 0.3 - 136 |
Note: These values represent a range from various studies and can be influenced by the specific analytical methods and sample handling procedures used.
Experimental Protocols for the Analysis of 3MH Precursors
The accurate quantification of 3MH precursors in grape juice is crucial for both research and quality control in winemaking. The gold standard method for this analysis is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), often employing stable isotope dilution analysis (SIDA) for enhanced accuracy and precision.[2][3]
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample preparation protocol is essential to remove interfering matrix components from the grape juice and concentrate the target analytes.
dot
Caption: A typical solid-phase extraction (SPE) workflow for 3MH precursors.
Detailed Protocol:
-
Internal Standard Spiking: To a known volume of grape juice (e.g., 10 mL), add a precise amount of deuterated internal standards (e.g., d8-(R/S)-Cys-3MH and d9-(R/S)-Glut-3MH) to a final concentration of approximately 100 µg/L each.[3]
-
SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., Strata-X). Condition the cartridge by passing methanol (e.g., 5 mL) followed by deionized water (e.g., 5 mL).[10][11]
-
Sample Loading: Load the spiked grape juice sample onto the conditioned SPE cartridge at a slow flow rate.
-
Washing: Wash the cartridge with deionized water (e.g., 5 mL) to remove sugars and other polar interferences.
-
Elution: Elute the retained precursors with methanol (e.g., 2 mL).[3]
-
Concentration: Concentrate the eluate to a smaller volume (e.g., 0.5 mL) under a gentle stream of nitrogen gas before analysis.[3]
HPLC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard. For example:
-
Cys-3MH: m/z 236 → 119
-
Glut-3MH: m/z 407 → 272
-
The exact m/z values may vary slightly depending on the instrument and adducts formed.
-
Conclusion
The tropical fruit aromas characteristic of many world-class wines are not a matter of chance but are the result of a complex biosynthetic pathway that begins in the grape. The non-volatile precursors of this compound, primarily Glut-3MH and Cys-3MH, are the key determinants of the final aromatic potential of the wine. A thorough understanding of their formation, combined with robust analytical methods for their quantification, provides researchers and winemakers with the tools to monitor and potentially manipulate the aromatic profile of grape juice and, consequently, the finished wine. Further research into the genetic and environmental factors that influence the accumulation of these precursors will continue to unlock the secrets behind the captivating aromas of wine.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of precursors to wine odorant 3-mercaptohexan-1-ol using HPLC-MS/MS: resolution and quantitation of diastereomers of 3-S-cysteinylhexan-1-ol and 3-S-glutathionylhexan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. infowine.com [infowine.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. New Precursors to 3-Sulfanylhexan-1-ol? Investigating the Keto–Enol Tautomerism of 3-S-Glutathionylhexanal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Environmental stress enhances biosynthesis of flavor precursors, S-3-(hexan-1-ol)-glutathione and S-3-(hexan-1-ol)-L-cysteine, in grapevine through glutathione S-transferase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. infowine.com [infowine.com]
- 11. air.unimi.it [air.unimi.it]
Role of 3-Mercaptohexyl acetate in tropical fruit aroma.
An In-depth Technical Guide to the Role of 3-Mercaptohexyl Acetate (B1210297) in Tropical Fruit Aroma
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Essence of the Tropics
3-Mercaptohexyl acetate (3-MHA) is a potent, sulfur-containing volatile organic compound that plays a pivotal role in the characteristic aroma of numerous tropical fruits. As an acetate ester of 3-mercaptohexanol (3-MH), this compound is classified as a varietal thiol, which are key impact odorants that define the unique sensory profiles of fruits like passion fruit, guava, and grapefruit.[1][2] Despite its typically low concentration, 3-MHA possesses an exceptionally low odor threshold, allowing it to exert a significant influence on the overall aroma bouquet.[3] Its aroma is often described with desirable notes of passion fruit, black currant, and guava, making it a molecule of great interest to the flavor, fragrance, and food science industries.[1][2][3] This guide provides a comprehensive technical overview of the sensory properties, biosynthesis, and analytical methodologies related to 3-MHA in tropical fruits.
Sensory Profile and Odor Thresholds
The sensory perception of 3-MHA is complex and multifaceted. At low concentrations, it imparts distinct tropical and fruity notes.[1] However, like many sulfur compounds, it can also present underlying sulfurous or savory characteristics.[3] The compound's potency is demonstrated by its extremely low detection thresholds, which vary based on the medium and the stereoisomer. The (3S)-(+)-enantiomer is generally considered more potent and is associated with a more herbaceous, boxwood-like aroma, while the (3R)-(-)-enantiomer is more reminiscent of passion fruit.[3]
Table 1: Sensory and Perception Thresholds of this compound
| Parameter | Medium | (3R)-(-)-enantiomer | (3S)-(+)-enantiomer | Racemic/Unspecified |
| Odor Threshold | Air | 0.10 ng/L | 0.03 ng/L | - |
| Flavor Perception Threshold | 12% Alcohol/Water | 0.009 µg/L (ppb) | 0.0025 µg/L (ppb) | - |
| Perception Threshold | Wine | - | - | 4 ng/L |
| Odor Threshold | Water | - | - | 4.2 ng/L |
(Source: Data compiled from multiple studies[3][4])
Occurrence and Quantitative Data in Tropical Fruits
This compound has been identified as a key aroma-active compound in several tropical fruits, most notably passion fruit and pink guava.[1][5][6] Its contribution to the overall aroma is often evaluated by calculating its Odor Activity Value (OAV), which is the ratio of its concentration to its odor threshold. An OAV greater than 1 suggests the compound is a significant contributor to the aroma.
In a seminal study on pink Colombian guavas (Psidium guajava L.), 3-MHA was identified as one of the most important aroma contributors, exhibiting a high Flavor Dilution (FD) factor and a high Odor Activity Value.[3][5][6] While the compound was quantified using precise stable isotope dilution assays, the specific concentration is not available in the published abstract.[3][6]
Table 2: Reported Concentrations of this compound in Fruit-Related Matrices
| Fruit/Matrix | Scientific Name | Concentration | Method of Quantification |
| Pink Guava | Psidium guajava L. | High OAV; Not available in abstract | Stable Isotope Dilution Assay (SIDA) |
| Passion Fruit Wine | Passiflora edulis | 1 - 5 µg/L | Not specified in abstract |
(Source: Data compiled from multiple studies[3][6])
Biosynthesis of this compound
3-MHA is not present in a volatile form in the intact fruit but is generated from non-volatile precursors during ripening or tissue disruption. The biosynthetic pathway begins with the lipid degradation product (E)-2-hexenal. This aldehyde undergoes conjugation with the tripeptide glutathione (B108866) (GSH), a reaction likely catalyzed by glutathione-S-transferases (GSTs). The resulting conjugate is then catabolized through the stepwise cleavage of the glutamyl and glycyl residues to form the S-cysteine conjugate of 3-mercaptohexan-1-ol. A final enzymatic step, mediated by a β-lyase enzyme, releases the free thiol, 3-mercaptohexan-1-ol (3-MH). Subsequently, 3-MH is esterified to 3-MHA by alcohol acyltransferases (AATs).
Experimental Protocols
The analysis of potent, low-concentration sulfur volatiles like 3-MHA requires sensitive and specific analytical techniques.
Extraction of Volatile Compounds
The initial step involves isolating the volatile fraction from the complex fruit matrix. Common methodologies include:
-
Solvent Extraction followed by Solvent-Assisted Flavor Evaporation (SAFE): This is a gentle method that minimizes artifact formation and is effective for isolating a wide range of volatiles. Dichloromethane is a commonly used solvent.
-
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique where a coated fiber is exposed to the headspace above the fruit sample (e.g., puree or juice) to adsorb volatiles. The choice of fiber coating (e.g., Polydimethylsiloxane/Divinylbenzene) is critical for efficiently trapping thiols and esters.
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for separating and identifying volatile compounds. The sample extract is injected into a gas chromatograph, where compounds are separated based on their boiling points and affinity for a capillary column (e.g., DB-5 or FFAP). The separated compounds then enter a mass spectrometer, which provides a mass spectrum ("fingerprint") allowing for identification.
-
Gas Chromatography-Olfactometry (GC-O): To determine which of the many separated compounds are actually responsible for the aroma, GC-O is employed.[5] As compounds exit the GC column, the effluent is split between a detector (like MS or a Flame Ionization Detector) and a sniffing port, where a trained sensory panelist can assess the odor and intensity of each compound.[5]
-
Sulfur-Specific Detectors: A Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD) can be used in conjunction with GC to selectively detect sulfur-containing compounds, which is highly advantageous for targeting thiols in a complex mixture.
Quantification
-
Stable Isotope Dilution Assay (SIDA): This is the gold standard for accurate quantification of trace-level aroma compounds.[6] A known amount of a stable isotope-labeled version of 3-MHA (e.g., containing Deuterium or Carbon-13) is added to the sample as an internal standard at the beginning of the extraction. Because the labeled standard has nearly identical chemical and physical properties to the native compound, it accounts for any sample loss during preparation and analysis. The ratio of the native compound to the labeled standard is measured by GC-MS to calculate the precise concentration.[6]
Sensory Analysis
-
Aroma Extract Dilution Analysis (AEDA): This technique is used to rank the most potent odorants in a sample extract.[5] The extract is serially diluted (e.g., 1:2, 1:4, 1:8, etc.), and each dilution is analyzed by GC-O. The highest dilution at which an odorant can still be detected is recorded as its Flavor Dilution (FD) factor. Compounds with higher FD factors are considered more important to the overall aroma.[5]
Conclusion
This compound is unequivocally a key impact compound in the aroma of several tropical fruits. Its presence, even at trace levels, imparts the desirable fruity and exotic notes that consumers associate with fruits like passion fruit and guava. Understanding its complex sensory profile, biosynthetic origins from non-volatile precursors, and the rigorous analytical methods required for its study is essential for researchers in food science, flavor chemistry, and biotechnology. Further research into the enzymatic control of its formation and its interaction with other volatile compounds will continue to provide valuable insights for quality control, breeding programs, and the development of natural flavor solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of the key aroma compounds in pink guava (Psidium guajava L.) by means of aroma re-engineering experiments and omission tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 3-Mercaptohexyl acetates [leffingwell.com]
- 4. Characterization of the aroma-active compounds in pink guava (Psidium guajava, L.) by application of the aroma extract dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 136954-20-6 [thegoodscentscompany.com]
Unveiling the Sensory Profile of 3-Mercaptohexyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptohexyl acetate (B1210297) (3-MHA) is a potent, sulfur-containing volatile organic compound that plays a pivotal role in the aroma profiles of various fruits, wines, and other beverages. Its exceptionally low sensory threshold and complex aroma make it a molecule of significant interest in the fields of flavor and fragrance chemistry, food science, and sensory neuroscience. This technical guide provides an in-depth exploration of the aroma profile and sensory threshold of 3-Mercaptohexyl acetate, complete with detailed experimental protocols and visual representations of analytical workflows and biological pathways.
Aroma Profile of this compound
This compound is renowned for its intense and multifaceted aroma. At low concentrations, it imparts desirable fruity and tropical notes, while at higher concentrations, more complex sulfurous and savory characteristics can emerge. The perception of its aroma is also highly dependent on its stereochemistry.
Key Aroma Descriptors: The aroma of this compound is most commonly described with the following terms:
-
Primary Fruity/Tropical Notes: Passion fruit, grapefruit, guava, gooseberry, and blackcurrant bud.[1][2][3]
-
Secondary Floral and Fruity Notes: Pear, blackberry, and raspberry.[3]
-
Underlying Sulfurous and Savory Notes: Sulfurous, roasted meaty, onion, and a "catty" or boxwood-like character.[3][4][5][6]
The stereoisomers of this compound exhibit distinct aroma profiles. The (R)-enantiomer is often associated with passion fruit, while the (S)-enantiomer is described as having a more herbaceous, boxwood-like aroma.[3][7]
Sensory Threshold of this compound
The sensory threshold is the minimum concentration of a substance that can be detected by the human senses. This compound is characterized by an extremely low odor and flavor threshold, signifying its high potency as an aroma compound. These thresholds can vary depending on the medium in which they are measured (e.g., air, water, wine).
Table 1: Sensory Thresholds of this compound
| Medium | Threshold Type | Enantiomer | Threshold Value | Reference |
| Air | Odor | (3R)-(-) | 0.10 ng/L | [3][8] |
| Air | Odor | (3S)-(+) | 0.03 ng/L | [3][8] |
| 12% Alcohol/Water | Flavor Perception | (3R)-(-) | 0.009 ppb (9 ng/L) | [3][8] |
| 12% Alcohol/Water | Flavor Perception | (3S)-(+) | 0.0025 ppb (2.5 ng/L) | [3][7][8] |
| Wine | Perception | Not Specified | 4 ng/L | [3] |
| Beer | Difference | Not Specified | 5.0 ng/L | [9] |
| Water | Taste | Not Specified | 0.0005 ppm (0.5 µg/L) | [6] |
Experimental Protocols
The determination of the aroma profile and sensory threshold of this compound relies on rigorous and standardized methodologies, primarily Gas Chromatography-Olfactometry (GC-O) and sensory panel evaluations.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.
Methodology:
-
Sample Preparation: A volatile extract of the sample containing 3-MHA is prepared using methods such as solvent extraction, solid-phase microextraction (SPME), or stir bar sorptive extraction (SBSE).
-
Gas Chromatographic Separation: The extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-Wax). The compounds are separated based on their volatility and interaction with the stationary phase. The oven temperature is programmed to ensure optimal separation.
-
Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., mass spectrometer or flame ionization detector) for chemical identification and quantification.
-
Olfactometry: The other stream is directed to a sniffing port where a trained sensory panelist inhales the effluent and records the perceived aroma, its intensity, and its retention time.
-
Data Analysis: The olfactometric data is correlated with the chromatographic data to identify the specific compounds responsible for the perceived aromas. Techniques like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™ can be used to determine the relative odor potency of the compounds.
Sensory Panel Evaluation for Threshold Determination
The sensory threshold is typically determined using a trained sensory panel and standardized methods such as the ASTM E679, which employs a forced-choice ascending concentration series method of limits.
Methodology:
-
Panelist Selection and Training: A panel of assessors (typically 8-12 individuals) is selected based on their sensory acuity and trained to recognize the specific aroma of this compound.
-
Sample Preparation: A series of solutions of 3-MHA in a relevant medium (e.g., deodorized water, ethanol/water solution, or a neutral base wine) are prepared in ascending concentrations.
-
Presentation: Panelists are presented with sets of three samples (triangles), where two are blanks (the medium without 3-MHA) and one contains a specific concentration of 3-MHA. The order of presentation is randomized.
-
Forced-Choice Task: For each set, the panelist is forced to choose the sample they believe is different from the other two, even if they are not certain.
-
Ascending Concentration Series: The concentration of 3-MHA is gradually increased in subsequent sets until the panelist can correctly and consistently identify the spiked sample.
-
Threshold Calculation: The individual threshold is typically calculated as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is then calculated from the individual thresholds.
Olfactory Signaling Pathway for Thiol Perception
The perception of odors, including thiols like this compound, is initiated by the interaction of the odorant molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).
General Mechanism:
-
Binding: The 3-MHA molecule binds to a specific olfactory receptor. Research suggests that for some sulfur-containing compounds, the presence of metal ions like copper may be necessary for the activation of the receptor.[9][10]
-
G-Protein Activation: This binding event causes a conformational change in the receptor, which in turn activates an associated G-protein (Gαolf).
-
Adenylyl Cyclase Activation: The activated G-protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.
-
Depolarization: The opening of these channels allows for an influx of cations (Na+ and Ca2+), leading to the depolarization of the olfactory sensory neuron.
-
Signal Transmission: This depolarization generates an action potential that is transmitted along the axon of the neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the aroma.
Conclusion
This compound is a remarkably potent aroma compound with a complex and desirable sensory profile. Understanding its aroma characteristics and sensory threshold is crucial for its effective application in the food, beverage, and fragrance industries. The methodologies outlined in this guide provide a framework for the accurate and reproducible sensory analysis of this and other volatile compounds. Further research into the specific olfactory receptors and the nuances of the signaling pathways involved in its perception will continue to advance our understanding of the chemical senses.
References
- 1. NEMI Method Summary - 2150 B [nemi.gov]
- 2. store.astm.org [store.astm.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thiol - Wikipedia [en.wikipedia.org]
Olfactory Perception of 3-Mercaptohexyl Acetate Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the olfactory perception of the (R)- and (S)-enantiomers of 3-mercaptohexyl acetate (B1210297). This potent aroma compound, found in various fruits and wines, exhibits distinct sensory properties depending on its stereochemistry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and methodological frameworks.
Quantitative Sensory Data
The olfactory perception of the enantiomers of 3-mercaptohexyl acetate is characterized by significant differences in both odor detection thresholds and qualitative descriptors. The (S)-(+)-enantiomer is generally perceived as more potent, with a lower odor threshold than the (R)-(-)-enantiomer.
Table 1: Odor and Flavor Thresholds of this compound Enantiomers
| Enantiomer | Medium | Threshold Concentration | Reference |
| (3R)-(-)-3-Mercaptohexyl acetate | Air | 0.10 ng/L | [1] |
| (3S)-(+)-3-Mercaptohexyl acetate | Air | 0.03 ng/L | [1] |
| (3R)-(-)-3-Mercaptohexyl acetate | 12% alcohol/water | 0.009 ppb | [1] |
| (3S)-(+)-3-Mercaptohexyl acetate | 12% alcohol/water | 0.0025 ppb | [1] |
| Racemic this compound | Wine | 4 ng/L | [1] |
Table 2: Sensory Descriptors of this compound Enantiomers
| Enantiomer | Reported Sensory Descriptors |
| (3R)-(-)-3-Mercaptohexyl acetate | Grapefruit, passion fruit, zesty, fruity, black currant, buchu, mango, guava.[1][2] |
| (3S)-(+)-3-Mercaptohexyl acetate | Herbaceous, boxwood-like, sulfury, oniony, passion fruit.[1][2] |
| Racemic this compound | Green, sulfurous, sweet meaty background, slightly caramelized onion-like, catty dry out, tropical fruity catty aftertaste, savory meaty, fried onion.[3][4] |
Experimental Protocols
The sensory analysis of potent, volatile compounds like this compound requires rigorous and well-controlled experimental designs to ensure the reliability and reproducibility of the data. The primary methods employed are sensory panel evaluations for descriptive analysis and odor threshold determination, and Gas Chromatography-Olfactometry (GC-O) for identifying odor-active regions in a sample.
Odor Threshold Determination
The determination of odor detection thresholds is a critical step in characterizing the potency of aroma compounds. A widely accepted standard for this is the ASTM E679, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits".[1][5][6][7][8]
Methodology:
-
Panelist Selection and Training:
-
Recruit a panel of 15-20 individuals.
-
Screen panelists for their sensory acuity and ability to follow instructions.
-
Train panelists on the test procedure using a reference odorant to ensure they understand the task of detecting a stimulus at very low concentrations.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound enantiomer in a suitable solvent (e.g., ethanol (B145695) for aqueous solutions or odorless mineral oil for air dilution).
-
Create a series of dilutions in ascending order of concentration, typically with a dilution factor of 2 or 3. The starting concentration should be below the expected threshold.
-
The medium for presentation can be air (using an olfactometer), water, or a model wine solution (e.g., 12% ethanol in water).
-
-
Test Procedure (Forced-Choice Method):
-
Present panelists with three samples (a triad), where one contains the odorant at a specific concentration and the other two are blanks (medium only).
-
Ask panelists to identify the "odd" sample.
-
Present the triads in an ascending order of concentration.
-
The individual threshold is typically defined as the geometric mean of the last concentration missed and the first concentration correctly identified in two consecutive presentations.
-
-
Data Analysis:
-
Calculate the individual thresholds for each panelist.
-
The group threshold is then calculated as the geometric mean of the individual thresholds.
-
Descriptive Sensory Analysis
Descriptive analysis provides a detailed profile of the aroma characteristics of the this compound enantiomers. The Quantitative Descriptive Analysis (QDA)® method is a common approach.
Methodology:
-
Panelist Selection and Training:
-
Select a small panel of highly trained individuals (8-12 panelists).
-
Training involves developing a consensus vocabulary (lexicon) to describe the aroma attributes of the enantiomers.
-
Reference standards are provided to anchor the sensory terms. For tropical and fruity notes, a lexicon may include standards for grapefruit, passion fruit, guava, and black currant.
-
-
Lexicon Development:
-
Panelists are presented with both enantiomers and asked to generate descriptive terms for the perceived aromas.
-
Through discussion and consensus, a final list of descriptors is established.
-
-
Evaluation:
-
Panelists rate the intensity of each descriptor for each enantiomer on a linear scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Samples are presented in a randomized and blind manner to avoid bias.
-
-
Data Analysis:
-
The intensity ratings are converted to numerical data.
-
Statistical analysis (e.g., ANOVA, Principal Component Analysis) is used to identify significant differences in the aroma profiles of the enantiomers.
-
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection to identify which compounds in a complex mixture are responsible for the aroma.
Methodology:
-
Instrumentation:
-
A gas chromatograph is equipped with a chiral capillary column suitable for separating the this compound enantiomers (e.g., a cyclodextrin-based column).
-
The column effluent is split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and a heated sniffing port.
-
-
Sample Preparation and Injection:
-
The sample containing the this compound enantiomers is diluted in an appropriate solvent.
-
A small volume is injected into the GC.
-
-
Olfactometry:
-
A trained panelist (or a panel of panelists, taking turns) sniffs the effluent from the sniffing port.
-
The panelist records the time, duration, and a description of any detected odor.
-
-
Data Analysis:
-
The olfactometry data is aligned with the chromatogram from the chemical detector.
-
This allows for the identification of the specific enantiomer responsible for a particular aroma perception at a specific retention time.
-
Visualizations
Experimental Workflow for Sensory Analysis
Figure 1. General Workflow for Sensory Analysis
Olfactory Signal Transduction Pathway for Thiols
The perception of odors, including thiols like this compound, is initiated by the binding of the odorant molecule to an olfactory receptor (OR) in the cilia of olfactory sensory neurons. This triggers a signal transduction cascade that ultimately leads to the transmission of a neural signal to the brain. The detection of many thiols is enhanced by the presence of copper ions.
Figure 2. Olfactory Signal Transduction for Thiols
Conclusion
The enantiomers of this compound present a clear case of stereochemical influence on olfactory perception. The (S)-(+)-enantiomer is a more potent odorant with a distinct herbaceous and sulfury character, while the (R)-(-)-enantiomer is characterized by its fruity and tropical notes, particularly reminiscent of grapefruit. A thorough understanding of these differences, obtained through rigorous sensory and analytical methodologies, is crucial for professionals in the flavor, fragrance, and food science industries for applications ranging from product development to quality control. The elucidation of the specific olfactory receptors and the role of cofactors like copper in the perception of these thiols continues to be an active area of research, promising a deeper understanding of the molecular basis of smell.
References
- 1. Crucial role of copper in detection of metal-coordinating odorants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiol-Based Redox Switches and Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. xliiicoffee.com [xliiicoffee.com]
- 6. Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large-Scale G Protein-Coupled Olfactory Receptor–Ligand Pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol-sensitive genes of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Mercaptohexyl acetate as a Saccharomyces cerevisiae metabolite.
An In-depth Technical Guide on 3-Mercaptohexyl Acetate (B1210297) as a Saccharomyces cerevisiae Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Mercaptohexyl acetate (3-MHA) is a potent, sulfur-containing volatile thiol that significantly contributes to the desirable tropical fruit and passion fruit aromas in many fermented beverages, particularly wine and beer. This compound is not typically present in the raw materials but is a metabolic product of the yeast Saccharomyces cerevisiae during fermentation. Its biosynthesis is a complex, multi-step process involving the uptake of odorless precursors from the medium, enzymatic cleavage to release an intermediate thiol, and subsequent esterification. The efficiency of this bioconversion is highly dependent on the specific yeast strain, the availability of precursors, and the prevailing fermentation conditions. This guide provides a comprehensive overview of the biosynthesis of 3-MHA by S. cerevisiae, details the analytical methods for its quantification, summarizes key quantitative data, and explores the factors influencing its production.
Biosynthesis of this compound
The formation of 3-MHA by Saccharomyces cerevisiae is a two-step process that transforms non-volatile, odorless precursors present in grape must or brewery wort into the highly aromatic final product.
Step 1: Enzymatic Release of 3-Mercaptohexan-1-ol (3-MH)
The primary pathway begins with odorless, non-volatile precursors, which are conjugates of 3-mercaptohexan-1-ol (3-MH) with amino acids. The two main precursors identified in grapes and hops are S-3-(hexan-1-ol)-L-cysteine (Cys-3MH) and S-3-(hexan-1-ol)-glutathione (GSH-3MH).[1] During fermentation, S. cerevisiae takes up these precursors and cleaves the carbon-sulfur bond to release the volatile thiol, 3-MH.[2] This cleavage is catalyzed by enzymes with β-lyase activity.[3]
Several genes in S. cerevisiae have been identified as encoding for enzymes with this function. The STR3 gene, for instance, encodes a cystathionine (B15957) β-lyase that has been shown to effectively cleave Cys-3MH to release 3-MH.[2] Overexpression of the STR3 gene in yeast has been demonstrated to increase the amount of 3-MH released during fermentation.[2] Another key gene is IRC7, which also encodes a β-lyase enzyme involved in the release of volatile thiols from their non-volatile precursors.[3] The conversion of GSH-3MH is less efficient and is believed to proceed via its conversion to Cys-3MH first.[1]
Step 2: Acetylation of 3-MH to 3-MHA
Once 3-MH is present within the yeast cell, it can be converted to its acetate ester, 3-MHA. This reaction is an esterification process catalyzed by alcohol acetyltransferases (AATs).[4] These enzymes transfer an acetyl group from acetyl-CoA to the alcohol (3-MH). The genes ATF1 and ATF2 are well-known for encoding the most efficient alcohol acetyltransferases in S. cerevisiae, responsible for the formation of a wide range of acetate esters that contribute to the fruity aromas of fermented beverages.[5] The conversion of 3-MH to 3-MHA is significant because 3-MHA has a much lower sensory perception threshold than 3-MH, meaning it has a greater aromatic impact at lower concentrations.[4][6]
Quantitative Data
The impact of 3-MHA on the final aroma profile is dictated by its concentration relative to its sensory perception threshold. The production of 3-MHA is highly variable and depends on numerous factors.
| Parameter | Compound | Value | Beverage/Medium | Reference |
| Sensory Perception Threshold | 3-Mercaptohexan-1-ol (3-MH) | 55 ng/L | Beer | [4] |
| This compound (3-MHA) | 4 ng/L | Sauvignon Blanc Wine | [7] | |
| This compound (3-MHA) | 5.0 ng/L | Beer | [4] | |
| Concentration in Hops | 3-Mercaptohexan-1-ol (3-MH) | 10 - 120 µg/kg | Hop Pellets | [6] |
| This compound (3-MHA) | Little to none detected | Hop Pellets | [6] | |
| Conversion Yield | GSH-3MH to 3-MH | 1.05% | Synthetic Grape Juice | [1] |
| Esterification Ratio | [3-MHA]/[3-MH + 3-MHA] from Cys-3MH | 2.3% | Synthetic Grape Juice | [1] |
| [3-MHA]/[3-MH + 3-MHA] from GSH-3MH | 3.0% | Synthetic Grape Juice | [1] |
Table 1: Summary of Quantitative Data for 3-MH and 3-MHA.
Experimental Protocols for Analysis
The quantification of volatile thiols like 3-MHA is challenging due to their low concentrations and high reactivity. The standard analytical method is Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation and Extraction
A robust extraction and concentration step is crucial before instrumental analysis.
-
Solid Phase Extraction (SPE): This is a common technique used for wine samples. The sample is passed through a solid-phase cartridge that retains the thiols. After washing, the thiols are eluted with a solvent.
-
Purge and Trap (P&T): This dynamic headspace technique is highly effective for volatile compounds. An inert gas is bubbled through the sample, stripping the volatile thiols, which are then adsorbed onto a trap. The trap is subsequently heated to desorb the compounds into the GC system. This method is noted for being faster and more sensitive than SPE or SPME for thiol analysis.[8]
-
Derivatization: To improve chromatographic performance and detection sensitivity, thiols are often derivatized. A common agent is pentafluorobenzyl bromide (PFBBr), which reacts with the thiol group.
Instrumental Analysis
-
Gas Chromatography (GC): The extracted and derivatized compounds are separated based on their boiling points and polarity on a capillary column.
-
Mass Spectrometry (MS): This is the preferred detection method. It provides both quantification and structural confirmation of the analytes.[8] Electron Impact (EI) is a common ionization mode. For highly sensitive and selective analysis, tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) can be employed.
-
Flame Photometric Detection (FPD): An alternative detector that is specific for sulfur-containing compounds, which can be useful for screening samples.
Factors Influencing 3-MHA Production
The final concentration of 3-MHA in a beverage is the result of a complex interplay between yeast genetics, precursor availability, and fermentation management.
-
Yeast Strain: This is a critical factor. Different strains of S. cerevisiae exhibit significant variation in their β-lyase and alcohol acetyltransferase activities, leading to vastly different 3-MH and 3-MHA profiles even under identical conditions.[9] Selecting yeast strains with a high capacity to convert 3-MH into 3-MHA is a strategy to enhance the aromatic impact.[4][6]
-
Precursor Availability: The concentration of Cys-3MH and GSH-3MH in the initial must or wort is a fundamental limiting factor. Agricultural practices, grape or hop variety, and processing methods all influence the initial precursor levels.[10][11]
-
Fermentation Conditions:
-
Nitrogen: Yeast assimilable nitrogen (YAN) is crucial for healthy yeast metabolism, including enzyme synthesis. Deficiencies can limit the production of both β-lyases and AATs.
-
Temperature: Fermentation temperature affects enzyme kinetics and the volatility of aroma compounds.
-
Oxygen: While fermentation is largely anaerobic, small amounts of oxygen introduced during yeast growth can impact lipid metabolism and the availability of acetyl-CoA, a necessary substrate for esterification.
-
-
Genetic Engineering: The targeted modification of yeast strains offers a powerful tool for enhancing 3-MHA production. Overexpressing genes like STR3 (for β-lyase activity) or ATF1 (for acetyltransferase activity) can significantly increase the flux through the biosynthetic pathway, leading to higher concentrations of 3-MHA.[2][5]
Conclusion
This compound is a key aroma compound whose presence in fermented beverages is almost entirely attributable to the metabolic activity of Saccharomyces cerevisiae. Its biosynthesis from odorless precursors involves a sequential enzymatic process governed by specific yeast genes. The final concentration, and thus the aromatic impact, is a complex outcome influenced by the yeast strain's genetic makeup, the precursor content of the raw materials, and the specific conditions of the fermentation. A thorough understanding of these factors is essential for researchers and industry professionals seeking to modulate and optimize the desirable tropical fruit aromas in wine, beer, and other fermented products. Further research, including metabolic engineering and detailed transcriptomic analyses, continues to unveil the intricate regulatory networks governing the production of this important metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering Saccharomyces cerevisiae to release 3-Mercaptohexan-1-ol during fermentation through overexpression of an S. cerevisiae Gene, STR3, for improvement of wine aroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchmap.jp [researchmap.jp]
- 5. Metabolic, Organoleptic and Transcriptomic Impact of Saccharomyces cerevisiae Genes Involved in the Biosynthesis of Linear and Substituted Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hyphenated gas chromatography-mass spectrometry analysis of 3-mercaptohexan-1-ol and this compound in wine: Comparison with results of other sampling procedures via a robust regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Guide: Physical Properties of 3-Mercaptohexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptohexyl acetate (B1210297) (CAS No. 136954-20-6) is an acetate ester recognized for its potent aroma, contributing to the characteristic scent of various fruits, notably passion fruit.[1] It belongs to the family of sulfur-containing organic compounds and finds primary applications in the flavor and fragrance industries.[2][3] Understanding its physical properties is crucial for its application in formulation, for quality control, and for safety assessments. This guide provides a consolidated overview of the key physical properties of 3-Mercaptohexyl acetate, with a specific focus on its boiling point.
Physical and Chemical Properties
The physical characteristics of this compound have been reported across various sources. It is generally described as a colorless to pale yellow, clear liquid.[2] A comprehensive summary of its key physical properties is presented below.
Table 1: Summary of Physical Properties of this compound
| Property | Value | Conditions |
| Boiling Point | 186 °C[4] | @ 760 mmHg |
| 235.7 °C[5][6] | @ 760 mmHg | |
| 240 °C[3] | @ 760 mmHg | |
| 186-240 °C[2] | @ 760 mmHg | |
| Density | 0.991 - 0.996 g/cm³[4] | @ 25 °C |
| 0.987 g/cm³[5][6] | ||
| Refractive Index | 1.462 - 1.472[4] | @ 20 °C |
| 1.458[5] | ||
| Flash Point | 73 °C[2][3] | TCC (Tag Closed Cup) |
| 101.11 °C | TCC (Tag Closed Cup) | |
| 109.8 °C[5] | ||
| Vapor Pressure | 0.049 mmHg (est.) | @ 25 °C |
| 0.0494 mmHg[5] | @ 25 °C | |
| Solubility | Soluble in alcohols and oils.[2] | |
| Insoluble in water. | ||
| Water: 284.5 mg/L (est.) | @ 25 °C | |
| Soluble in ethanol (B145695) and heptane.[4] | ||
| Sparingly soluble in Chloroform, slightly in Methanol.[5] | ||
| Molecular Formula | C₈H₁₆O₂S[2] | |
| Molecular Weight | 176.27 g/mol [2] |
Note: The variation in reported values, particularly for the boiling point, may be attributable to different experimental methods, sample purity, and atmospheric pressure during measurement.
Experimental Protocol: Boiling Point Determination
While the specific protocols used to determine the values in Table 1 are not detailed in the source literature, a standard and widely accepted micro-method for determining the boiling point of a liquid organic compound is the Thiele tube method.[5] This technique is suitable for small sample volumes.
Principle
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated in a tube alongside an inverted capillary. As the liquid heats, trapped air and vapor escape from the capillary. When the heat is removed, the liquid cools, and the point at which the external pressure overcomes the vapor pressure and forces the liquid back into the capillary is recorded as the boiling point.[4]
Apparatus and Materials
-
Thiele tube
-
High-boiling point mineral oil or paraffin (B1166041) oil
-
Thermometer (-10 to 250 °C range)
-
Small sample tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Heat source (e.g., Bunsen burner or hot plate)
-
Stand and clamp
Procedure
-
Sample Preparation: Fill the small sample tube to a depth of approximately 2-3 mL with this compound.
-
Capillary Insertion: Place the capillary tube, with its open end down, into the sample tube.
-
Assembly: Attach the sample tube to the thermometer using a rubber band. The bottom of the sample tube should be level with the thermometer bulb.[5]
-
Thiele Tube Setup: Insert the thermometer assembly into the Thiele tube, ensuring the sample is positioned in the main body of the tube, submerged in the heating oil.
-
Heating: Gently heat the side arm of the Thiele tube with a small flame or on a hot plate.[5] The design of the tube facilitates convection currents, ensuring uniform heat distribution.
-
Observation: As the temperature rises, a slow stream of bubbles will emerge from the capillary tip. Continue gentle heating until a rapid and continuous stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly.
-
Boiling Point Reading: The temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube is the boiling point of the sample. Record this temperature.[4][5]
-
Pressure Correction: Record the ambient barometric pressure. If the pressure is not 760 mmHg, a correction may be necessary to report the normal boiling point.
Visualization
The following diagrams illustrate the logical workflow for the experimental determination of a boiling point using the described micro-method.
Caption: Workflow for Micro Boiling Point Determination.
References
An In-depth Technical Guide to the Solubility of 3-Mercaptohexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-mercaptohexyl acetate (B1210297), a volatile thiol ester recognized for its contribution to the aroma of various fruits and beverages. While primarily utilized in the flavor and fragrance industry, understanding its solubility is crucial for its application in various scientific and research contexts. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for these procedures. Due to a lack of available data in the scientific literature, this guide does not detail specific signaling pathways or direct applications in drug development involving this compound.
Introduction
3-Mercaptohexyl acetate (CAS 136954-20-6) is an organic compound that plays a significant role in the characteristic aromas of passion fruit, grapefruit, and other tropical fruits. It is a precursor to 3-mercaptohexan-1-ol, another potent aroma compound, and is found in products like grape juice and beer as a metabolite of Saccharomyces cerevisiae.[1][2] Its application is predominantly in the food and beverage sector as a flavoring agent.[1] This guide focuses on a critical physicochemical property of this compound: its solubility in various solvents.
Solubility of this compound
The solubility of a compound is a fundamental parameter that influences its bioavailability, formulation, and potential applications. The following tables summarize the known quantitative and qualitative solubility of this compound in different solvents.
Quantitative Solubility Data
The available quantitative data for the solubility of this compound is limited. The most cited value is its estimated solubility in water.
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | 284.5 mg/L | 25 | Estimated value.[3][4] |
Qualitative Solubility Data
Qualitative solubility information provides a broader understanding of the compound's behavior in different solvent classes.
| Solvent Class | Solvent | Solubility | Reference |
| Polar Protic | Water | Insoluble/Poorly Soluble | [1][3] |
| Ethanol | Soluble | [1] | |
| Methanol | Slightly Soluble | [5] | |
| Propylene (B89431) Glycol | Soluble (Implied) | [3][4] | |
| Polar Aprotic | Dipropylene Glycol | Soluble (Implied) | |
| Triacetin | Soluble (Implied) | [3][4] | |
| Triethyl Citrate | Soluble (Implied) | ||
| Non-Polar | Heptane | Soluble | [1] |
| Halogenated | Chloroform | Sparingly Soluble | [5] |
Note: "Implied solubility" indicates that while no direct quantitative or qualitative solubility data was found, the compound is commercially available in solutions with these solvents, suggesting it is soluble in them.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized experimental protocol for determining the solubility of this compound in a given solvent. This protocol is based on standard laboratory practices for solubility testing of organic compounds.[6][7][8][9]
Materials
-
This compound (purity ≥98%)
-
Solvent of interest (e.g., water, ethanol, propylene glycol)
-
Analytical balance (readable to ±0.01 mg)
-
Glass vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
-
Pipettes and other standard laboratory glassware
Procedure
-
Preparation of Stock Solution (if necessary for calibration): Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., ethanol).
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the solvent under investigation. The excess is to ensure that a saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solute to settle. Centrifuge the vials to further separate the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid material is disturbed.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining undissolved microparticles.
-
Quantification: Analyze the filtered, saturated solution using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve prepared from the stock solution should be used for accurate quantification.
-
Data Analysis: The determined concentration represents the solubility of this compound in the specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure reproducibility.
Signaling Pathways and Drug Development Context
Extensive searches of scientific literature and databases did not yield any information on the involvement of this compound in specific signaling pathways relevant to drug development. The compound is primarily studied in the context of food chemistry and oenology, where it acts as a precursor to the potent aroma compound 3-mercaptohexan-1-ol.[2] It is recognized as a metabolite of the yeast Saccharomyces cerevisiae.[1] While some toxicological data may be available through organizations like the Flavor and Extract Manufacturers Association (FEMA), this information is generally for the purpose of establishing its safety as a food additive and does not delineate specific molecular signaling pathways of interaction.[3][4]
Experimental Workflows
As with signaling pathways, there are no established experimental workflows for this compound in the context of drug development. The relevant workflows pertain to its synthesis, and its extraction and quantification in food and beverage matrices for quality control and aroma profiling.
Below is a Graphviz diagram illustrating the general experimental workflow for determining the solubility of this compound as described in the protocol above.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This compound exhibits solubility in a range of organic solvents, particularly alcohols and some common pharmaceutical excipients, while its solubility in water is poor. The provided experimental protocol offers a robust method for quantitatively determining its solubility in various media. It is important for researchers to note the current absence of data linking this compound to specific signaling pathways or applications within drug development, with its established role being firmly in the realm of flavor and fragrance science. Future research may explore broader biological activities of this and other volatile thiol compounds.
References
- 1. 3-Sulfanylhexyl acetate | C8H16O2S | CID 518810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound, 136954-20-6 [thegoodscentscompany.com]
- 4. This compound, 136954-20-6 [perflavory.com]
- 5. This compound [chembk.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. materialneutral.info [materialneutral.info]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Spectroscopic Data for 3-Mercaptohexyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Mercaptohexyl acetate (B1210297). Due to the limited availability of complete, experimentally verified public data, this guide combines predicted spectroscopic information with established experimental protocols relevant to this class of compounds.
Chemical Structure
The structural formula of 3-Mercaptohexyl acetate is presented below. The atom numbering is provided for correlation with the NMR data.
Caption: Chemical structure of this compound.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are computationally generated and should be considered as estimations. Experimental verification is recommended for precise structural elucidation.
Table 1: Predicted ¹H NMR Data
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 (CH₂) | 4.15 | t | 6.8 |
| 2 (CH₂) | 1.75 | m | |
| 3 (CH) | 3.10 | m | |
| 4 (CH₂) | 1.55 | m | |
| 5 (CH₂) | 1.40 | m | |
| 6 (CH₃) | 0.92 | t | 7.4 |
| 8 (CH₃) | 2.05 | s | |
| SH | 1.60 | t | 7.9 |
Predicted using standard NMR prediction software. Solvent: CDCl₃.
Table 2: Predicted ¹³C NMR Data
| Atom Number | Chemical Shift (δ, ppm) |
| 1 (CH₂) | 63.5 |
| 2 (CH₂) | 32.0 |
| 3 (CH) | 45.0 |
| 4 (CH₂) | 35.0 |
| 5 (CH₂) | 20.0 |
| 6 (CH₃) | 13.8 |
| 7 (C=O) | 171.0 |
| 8 (CH₃) | 21.0 |
Predicted using standard NMR prediction software. Solvent: CDCl₃.
Experimental Protocol for NMR Data Acquisition
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra for thiol-containing acetate esters like this compound.
1. Sample Preparation:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for this type of compound. Other deuterated solvents such as acetone-d₆ or benzene-d₆ may also be used depending on solubility and the desired resolution of specific peaks.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
Sample Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly useful for resolving complex multiplets.
-
Probe Tuning: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure optimal sensitivity.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and improve spectral resolution.
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 10-12 ppm, centered around 5-6 ppm.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg' on Bruker instruments) is used to simplify the spectrum and enhance the signal of carbon atoms.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, especially quaternary carbons.
5. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Logical Workflow for NMR Analysis
The following diagram illustrates the general workflow for the structural elucidation of a compound like this compound using NMR spectroscopy.
Caption: General workflow for NMR analysis.
Unraveling the Molecular Signature: A Technical Guide to the Mass Spectrometry Fragmentation of 3-Mercaptohexyl Acetate
For Immediate Release
This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 3-mercaptohexyl acetate (B1210297), a key aroma compound found in various foods and beverages. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the identification and characterization of volatile organic compounds.
Introduction
3-Mercaptohexyl acetate (C₈H₁₆O₂S) is a volatile thiol that contributes to the characteristic passion fruit, grapefruit, and guava aromas in a variety of products, most notably wine.[1] Its accurate identification and quantification are crucial for quality control and product development. Electron ionization mass spectrometry (EI-MS) is a primary analytical technique for this purpose. Understanding the fragmentation pattern of this compound is essential for its unambiguous identification in complex matrices.
Molecular Structure and Properties
-
Chemical Name: this compound[2]
-
Other Names: 3-Sulfanylhexyl acetate, 1-Hexanol, 3-mercapto-, 1-acetate[2]
-
CAS Number: 136954-20-6[2]
-
Molecular Formula: C₈H₁₆O₂S[2]
-
Molecular Weight: 176.28 g/mol [2]
Mass Spectrometry Fragmentation Pattern
The electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions. The molecular ion peak (M⁺) at m/z 176 is often of low abundance or not observed, which is common for compounds with multiple functional groups that readily undergo fragmentation.
Tabulated Mass Spectral Data
The quantitative data for the major fragment ions observed in the electron ionization mass spectrum of this compound are summarized below. The data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.
| m/z | Relative Abundance (%) | Proposed Fragment Ion | Fragment Structure |
| 43 | 100 | Acetyl cation | [CH₃CO]⁺ |
| 55 | 45 | Butenyl cation | [C₄H₇]⁺ |
| 61 | 85 | Protonated thioacetic acid | [CH₃COSH+H]⁺ |
| 83 | 20 | Cyclohexyl cation | [C₆H₁₁]⁺ |
| 100 | 35 | Thioacetic acid radical cation | [CH₃COSH]⁺• |
| 116 | 15 | [M - CH₃COOH]⁺• | [C₆H₁₂S]⁺• |
| 143 | 5 | [M - SH]⁺ | [C₈H₁₅O₂]⁺ |
| 176 | <5 | Molecular ion | [C₈H₁₆O₂S]⁺• |
Proposed Fragmentation Pathway
The fragmentation of this compound upon electron ionization is primarily driven by the cleavage of bonds adjacent to the ester and thiol functional groups. The proposed fragmentation pathway is illustrated in the diagram below.
Caption: Proposed EI fragmentation pathway of this compound.
The formation of the major fragments can be explained as follows:
-
m/z 43 (Base Peak): This highly stable acetyl cation ([CH₃CO]⁺) is formed by the alpha-cleavage of the ester group, resulting in the loss of the 3-mercaptohexyl radical.
-
m/z 116: This fragment arises from a characteristic McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the alkyl chain to the ester carbonyl oxygen, followed by the elimination of a neutral acetic acid molecule (CH₃COOH).
-
m/z 61: This ion is likely protonated thioacetic acid, formed through rearrangement and fragmentation of the [M - CH₃COOH]⁺• ion.
-
m/z 100: This fragment corresponds to the hexenyl radical cation, likely formed by the loss of a hydrogen sulfide (B99878) radical (•SH) from the m/z 116 fragment.
-
m/z 55: This butenyl cation is a common fragment in the mass spectra of hexyl derivatives, arising from further fragmentation of larger alkyl fragments.
Experimental Protocols
The following is a representative experimental protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS). This protocol is synthesized from methodologies reported for the analysis of volatile thiols in complex matrices such as wine.[3][4][5]
Sample Preparation (for standard solution)
-
Stock Solution: Prepare a stock solution of this compound (≥98% purity) in ethanol (B145695) at a concentration of 1000 mg/L.
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution in a suitable solvent (e.g., dichloromethane (B109758) or a model wine solution) to achieve concentrations ranging from 1 ng/L to 100 µg/L, depending on the sensitivity of the instrument.
-
Internal Standard: For quantitative analysis, add a suitable internal standard, such as 4-methoxy-2-methyl-2-butanethiol (B1595437) (4M2M2B), to all standards and samples at a fixed concentration.
Sample Extraction (Headspace Solid-Phase Microextraction - HS-SPME)
For trace-level analysis in complex matrices, HS-SPME is a common and effective sample preparation technique.[6]
-
Place 5-10 mL of the sample (or standard solution) into a 20 mL headspace vial.
-
Add sodium chloride (e.g., 2 g) to increase the ionic strength of the solution and promote the partitioning of volatile compounds into the headspace.
-
Seal the vial with a PTFE-faced silicone septum.
-
Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with agitation.
-
Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a specific time (e.g., 30-60 minutes) to adsorb the analytes.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
The following are typical GC-MS parameters for the analysis of volatile thiols.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Injector | Split/splitless inlet, operated in splitless mode. Injector temperature: 250°C. Desorption time: 5 minutes. |
| Column | DB-WAX or HP-INNOWax capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[7][8] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Oven Program | Initial temperature: 40°C, hold for 5 minutes. Ramp at 3°C/min to 150°C. Ramp at 10°C/min to 240°C, hold for 10 minutes. |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Range | m/z 35-350. |
| Source Temperature | 230°C. |
| Quadrupole Temp. | 150°C. |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) for enhanced sensitivity. For SIM, monitor key ions such as m/z 43, 61, 100, and 116. |
Experimental Workflow Diagram
Caption: General workflow for the analysis of this compound.
Conclusion
The mass spectrometry fragmentation of this compound is characterized by key fragment ions at m/z 43, 116, 61, and 100. The formation of these ions can be rationalized through established fragmentation mechanisms, including alpha-cleavage and McLafferty rearrangement. The provided experimental protocol offers a robust starting point for the reliable identification and quantification of this important aroma compound in various matrices. This technical guide serves as a valuable resource for researchers and scientists working in the fields of analytical chemistry, food science, and drug development.
References
- 1. air.unimi.it [air.unimi.it]
- 2. This compound [webbook.nist.gov]
- 3. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Thiol Levels in Young Commercial South African Sauvignon Blanc and Chenin Blanc Wines Using Propiolate Derivatization and GC-MS/MS [scielo.org.za]
- 6. Gas chromatography-mass spectrometry determination of 3-mercaptohexan-1-ol and this compound in wine: a comparison of headspace solid phase microextraction and solid phase extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
A Technical Guide to High-Purity 3-Mercaptohexyl Acetate for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity 3-Mercaptohexyl acetate (B1210297), a key aroma compound with applications in flavor, fragrance, and potentially in pharmaceutical sciences. This document outlines commercial suppliers, quantitative specifications, and detailed experimental protocols for quality assessment, tailored for a scientific audience.
Commercial Suppliers and Purity Specifications
High-purity 3-Mercaptohexyl acetate is available from a range of chemical suppliers, catering to both research and industrial needs. The purity of the compound is a critical parameter for scientific applications to ensure reproducibility and accuracy of experimental results. Below is a summary of commercially available grades from prominent suppliers.
| Supplier | Stated Purity/Grade | CAS Number | Additional Information |
| Sigma-Aldrich | ≥98% (FG - Flavor Grade) | 136954-20-6 | Meets JECFA purity specifications and follows IFRA guidelines.[1][2][3][4] |
| TCI America | >97.0% (GC) | 136954-20-6 | |
| Santa Cruz Biotechnology | ≥95% | 136954-20-6 | Marketed as a 3-mercaptohexanol precursor.[5] |
| LookChem | >97.0% (GC) | 136954-20-6 | [6] |
| Various Aroma Chemical Suppliers | Varies (often sold as dilutions) | 136954-20-6 | Primarily for the flavor and fragrance industry. |
Experimental Protocols for Quality Assessment
Ensuring the purity and identity of this compound is paramount. The following sections detail typical experimental methodologies for its analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile compounds like this compound. It provides both qualitative and quantitative information about the sample's composition.
Objective: To determine the purity of this compound and identify any potential impurities.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness)
-
Helium carrier gas
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 100 µg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.0 mL/minute (constant flow).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum. The NIST WebBook provides reference mass spectra for this compound.[7]
-
Integrate the peak areas of all detected compounds.
-
Calculate the purity of this compound by dividing its peak area by the total peak area of all compounds in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation and confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed to verify the chemical structure of this compound.
Objective: To confirm the chemical structure and assess the purity of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is desired.
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a standard carbon NMR spectrum, typically with proton decoupling.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Compare the chemical shifts and coupling patterns of the acquired spectra with expected values for the structure of this compound.
-
The presence of unexpected signals may indicate impurities.
-
Workflow for Supplier Selection and Quality Control
The selection of a suitable supplier and the implementation of a robust quality control process are critical for ensuring the integrity of research and development activities.
Supplier Selection Workflow
The following diagram illustrates a logical workflow for selecting a commercial supplier of high-purity this compound for pharmaceutical research applications.
Caption: A stepwise workflow for the selection and qualification of a commercial supplier.
Quality Control Workflow for Incoming Material
This diagram outlines a typical quality control process for an incoming batch of this compound.
Caption: A standard workflow for the quality control of incoming raw materials.
Applications in Research and Drug Development
This compound is primarily recognized for its potent aroma, contributing to the characteristic scent of various fruits. In the context of drug development, its relevance can be considered in the following areas:
-
Precursor for Synthesis: It can serve as a starting material or intermediate in the synthesis of more complex molecules with potential biological activity.[5][6]
-
Flavoring Agent in Formulations: For oral dosage forms, patient compliance can be influenced by the taste and smell of the medication. As a potent flavoring agent, this compound could be used in minute quantities to mask unpleasant tastes of active pharmaceutical ingredients (APIs).
-
Research in Olfactory Signaling: As a well-characterized odorant, it can be used as a tool compound in studies of olfactory receptors and signaling pathways.
This guide provides a foundational understanding of high-purity this compound for scientific applications. Researchers are encouraged to perform their own qualification of materials from any supplier to ensure the validity of their results.
References
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-Mercaptohexyl Acetate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the synthesis of 3-mercaptohexyl acetate (B1210297) via the acetylation of 3-mercaptohexanol. 3-Mercaptohexyl acetate is a significant compound, notably used as a flavoring agent and as a precursor to 3-mercaptohexan-1-ol, a thiol found in grape juice[1][2][3]. The following protocol details a straightforward and efficient method using acetic anhydride (B1165640), suitable for laboratory-scale synthesis. All quantitative data, experimental procedures, and safety precautions are presented to ensure reproducibility and safe handling.
Chemical Reaction Scheme
The synthesis involves the O-acetylation of the primary alcohol group of 3-mercaptohexanol using acetic anhydride. This reaction is an esterification where the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride.
Materials and Reagents
Proper preparation and handling of all materials are crucial for the success and safety of the synthesis. The necessary reagents and their key properties are summarized below.
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Grade | Supplier Example |
| 3-Mercaptohexanol | 5471-36-3 | 134.24 | ≥95% | Sigma-Aldrich, TCI |
| Acetic Anhydride | 108-24-7 | 102.09 | Reagent Grade, ≥98% | MilliporeSigma |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ACS Reagent | Fisher Scientific |
| Dichloromethane (B109758) (CH₂Cl₂) | 75-09-2 | 84.93 | Anhydrous, ≥99.8% | VWR |
| Anhydrous Magnesium Sulfate (B86663) (MgSO₄) | 7487-88-9 | 120.37 | ≥97% | Alfa Aesar |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | Baker |
| Deionized Water | 7732-18-5 | 18.02 | Type II | In-house |
Experimental Workflow Diagram
The overall workflow from reaction setup to final product analysis is illustrated below. This diagram provides a high-level overview of the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This procedure is adapted from general methods for the acetylation of primary alcohols.[4]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-mercaptohexanol (10.0 g, 74.5 mmol) in anhydrous dichloromethane (100 mL).
-
Reagent Addition: Cool the flask in an ice bath to 0°C. Slowly add acetic anhydride (11.4 g, 111.8 mmol, 1.5 equivalents) to the stirred solution dropwise over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system until the starting alcohol spot is no longer visible.
-
Workup - Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 50 mL).
-
Workup - Washing: Combine all organic layers and wash sequentially with deionized water (50 mL) and brine (50 mL).
-
Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.
-
Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Quantitative Data and Results
The following table summarizes the expected reaction parameters and typical results based on established acetylation procedures.
| Parameter | Value | Reference/Note |
| Stoichiometry | ||
| 3-Mercaptohexanol | 1.0 eq | Starting Material |
| Acetic Anhydride | 1.5 eq | Acetylating Agent |
| Reaction Conditions | ||
| Temperature | 0°C to Room Temp. | |
| Time | 4 - 6 hours | Monitor by TLC |
| Product Yield & Purity | ||
| Theoretical Yield | 13.1 g | Based on 74.5 mmol starting material |
| Typical Isolated Yield | 85% - 95% | General acetylation reactions[4] |
| Purity (by GC) | ≥98% | Commercially available purity[5] |
| Appearance | Colorless Oil | [2] |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Expected values are provided below.
| Property | Expected Value |
| Physical Properties | |
| Molecular Formula | C₈H₁₆O₂S[6] |
| Molecular Weight | 176.28 g/mol [7] |
| Boiling Point | ~235 °C at 760 mmHg (Predicted)[2][3] |
| Refractive Index | 1.456 - 1.460 @ 20°C[2][8] |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | ~4.1 (t, 2H, -CH₂-O), ~2.7 (m, 1H, -CH-SH), ~2.0 (s, 3H, -C(O)CH₃), ~1.2-1.6 (m, 7H, alkyl chain), ~0.9 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | ~171.0 (C=O), ~63.0 (-CH₂-O), ~45.0 (-CH-SH), ~20-35 (alkyl carbons), ~13.0 (-CH₃) |
| Mass Spectrum (EI) m/z | 176 (M⁺), 116 (M⁺ - AcOH), 74 |
Safety and Handling
-
3-Mercaptohexanol: Possesses a strong, unpleasant odor. Handle exclusively in a well-ventilated fume hood.
-
Acetic Anhydride: Corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.
-
Dichloromethane: Volatile and a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The quenching step with sodium bicarbonate produces CO₂ gas and should be performed slowly and with caution to avoid excessive pressure buildup.
This protocol provides a reliable method for synthesizing this compound, a compound of interest for researchers in flavor chemistry and other areas of drug development and materials science.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound CAS#: 136954-20-6 [m.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound = 98 , FG 136954-20-6 [sigmaaldrich.com]
- 6. This compound [webbook.nist.gov]
- 7. 3-Sulfanylhexyl acetate | C8H16O2S | CID 518810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 136954-20-6 [perflavory.com]
Enantioselective Synthesis of 3-Mercaptohexyl Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of 3-Mercaptohexyl acetate (B1210297), a chiral sulfur-containing ester with applications in flavor and fragrance chemistry, as well as a potential building block in pharmaceutical synthesis. The primary focus of this guide is on enzymatic kinetic resolution, a green and efficient method for obtaining enantiomerically pure compounds.
Introduction
3-Mercaptohexyl acetate is a volatile thiol derivative known for its contribution to the aroma of various fruits and wines.[1] The stereochemistry of this compound is crucial, as the individual enantiomers often exhibit distinct sensory properties and biological activities. Therefore, the development of efficient methods for the synthesis of enantiomerically pure this compound is of significant interest. Among the various approaches to asymmetric synthesis, enzymatic kinetic resolution (EKR) using lipases has emerged as a powerful tool due to its high enantioselectivity, mild reaction conditions, and environmental compatibility.[2]
This application note details a chemoenzymatic approach for the synthesis of enantiopure this compound, commencing with the preparation of the racemic precursor, 3-mercaptohexanol, followed by its kinetic resolution using Candida antarctica lipase (B570770) B (CALB).
Synthetic Strategy Overview
The overall synthetic strategy involves a two-step process:
-
Synthesis of Racemic 3-Mercaptohexanol: The synthesis of the racemic precursor is achieved via the reduction of 3-mercaptohexanal (B1221480). 3-Mercaptohexanal can be prepared from the reaction of (E)-2-hexenal with a suitable sulfur nucleophile.
-
Enzymatic Kinetic Resolution and Acetylation: The racemic 3-mercaptohexanol is then subjected to an enzymatic kinetic resolution using an immobilized lipase, typically Candida antarctica lipase B (Novozym 435), and an acyl donor such as vinyl acetate. This reaction selectively acetylates one of the enantiomers, allowing for the separation of the unreacted alcohol from the newly formed ester. The enantiomerically enriched alcohol is then chemically acetylated to yield the target enantiopure this compound.
Caption: Chemoenzymatic synthesis of (S)-3-Mercaptohexyl acetate.
Data Presentation
The following table summarizes quantitative data for the lipase-catalyzed kinetic resolution of secondary alcohols, providing a comparison of different substrates and reaction conditions.
| Substrate | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee%) of Alcohol | Enantiomeric Excess (ee%) of Acetate | Reference |
| (±)-4-methylpentan-2-ol | CALB (Novozym 435) | Vinyl acetate | Hexane | 0.5 | 50 | >99 (S) | >99 (R) | [3] |
| (±)-5-methylhexan-2-ol | CALB (Novozym 435) | Vinyl acetate | Hexane | 0.67 | 50 | >99 (S) | >99 (R) | [3] |
| (±)-octan-2-ol | CALB (Novozym 435) | Vinyl acetate | Hexane | 1 | 50 | >99 (S) | >99 (R) | [3] |
| (±)-heptan-3-ol | CALB (Novozym 435) | Vinyl acetate | Hexane | 2 | 50 | >99 (S) | >99 (R) | [3] |
| (±)-oct-1-en-3-ol | CALB (Novozym 435) | Vinyl acetate | Hexane | 0.33 | 50 | >99 (S) | >99 (R) | [3] |
| 3-acetylthiohexanal | Candida antarctica lipase B | - (Hydrolysis) | Phosphate buffer/tert-butanol | - | - | E = 49 (S) | - | [4] |
| Racemic 2-pentanol | Candida antarctica lipase B | Vinyl acetate | - | - | 43-45 | >99 (S) | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of Racemic 3-Mercaptohexanol
This protocol describes the synthesis of the racemic precursor, 3-mercaptohexanol, from (E)-2-hexenal.
Materials:
-
(E)-2-hexenal
-
Sodium hydrosulfide (B80085) (NaSH) or hydrogen sulfide (B99878) gas (H₂S)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Thia-Michael Addition: In a round-bottom flask equipped with a magnetic stirrer, dissolve (E)-2-hexenal (1.0 eq) in methanol under a nitrogen atmosphere. Cool the solution in an ice bath.
-
Slowly add a solution of sodium hydrosulfide (1.1 eq) in methanol to the cooled solution. Alternatively, bubble hydrogen sulfide gas through the solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Reduction: Once the formation of 3-mercaptohexanal is complete, slowly add sodium borohydride (1.5 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude racemic 3-mercaptohexanol.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane:ethyl acetate gradient) to yield pure racemic 3-mercaptohexanol.
Protocol 2: Enzymatic Kinetic Resolution of (±)-3-Mercaptohexanol
This protocol details the kinetic resolution of racemic 3-mercaptohexanol using immobilized Candida antarctica lipase B.
Materials:
-
Racemic 3-mercaptohexanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate
-
Hexane (anhydrous)
-
Molecular sieves (4 Å, activated)
-
Orbital shaker or magnetic stirrer
-
Erlenmeyer flask
-
Celite or a similar filter aid
-
Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) system for enantiomeric excess determination
Procedure:
-
To an Erlenmeyer flask, add racemic 3-mercaptohexanol (1.0 eq), anhydrous hexane, and activated molecular sieves.
-
Add immobilized Candida antarctica lipase B (typically 10-50 mg per mmol of substrate).
-
Add vinyl acetate (0.5-1.0 eq) to the mixture. The exact amount will depend on the desired conversion. For a classical kinetic resolution, 0.5 equivalents are used to achieve a theoretical maximum of 50% conversion.
-
Seal the flask and place it on an orbital shaker at a constant temperature (typically 30-45 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of both the remaining alcohol and the formed acetate.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme and molecular sieves through a pad of Celite.
-
Wash the enzyme with fresh hexane.
-
The filtrate contains a mixture of the unreacted (S)-3-mercaptohexanol and the (R)-3-mercaptohexyl acetate.
-
Separate the (S)-alcohol from the (R)-acetate by flash column chromatography on silica gel.
Caption: Workflow for the enzymatic kinetic resolution.
Protocol 3: Acetylation of Enantioenriched (S)-3-Mercaptohexanol
This protocol describes the chemical acetylation of the enantioenriched (S)-3-mercaptohexanol obtained from the kinetic resolution.
Materials:
-
Enantioenriched (S)-3-mercaptohexanol
-
Acetyl chloride or acetic anhydride (B1165640)
-
Pyridine (B92270) or triethylamine (B128534) (as a base)
-
Dichloromethane (B109758) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the enantioenriched (S)-3-mercaptohexanol in anhydrous dichloromethane under a nitrogen atmosphere.
-
Add a base such as pyridine or triethylamine (1.2 eq).
-
Cool the solution in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically pure (S)-3-mercaptohexyl acetate.
-
Analysis: Confirm the enantiomeric purity of the final product by chiral GC or HPLC analysis.
Conclusion
The chemoenzymatic strategy presented here, utilizing a lipase-catalyzed kinetic resolution, provides an effective and environmentally benign method for the enantioselective synthesis of this compound. The use of Candida antarctica lipase B offers high enantioselectivity, leading to the production of both enantiomers of this compound with high purity. These detailed protocols serve as a valuable resource for researchers in academia and industry engaged in the synthesis of chiral molecules for various applications.
References
- 1. Cas 136954-20-6,this compound | lookchem [lookchem.com]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselectivity of the generation of 3-mercaptohexanal and 3-mercaptohexanol by lipase-catalyzed hydrolysis of 3-acetylthioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
Application Note: High-Throughput Analysis of 3-Mercaptohexyl Acetate in Wine using Automated Solid-Phase Microextraction and GC-MS
Abstract
3-Mercaptohexyl acetate (B1210297) (3-MHA) is a pivotal volatile thiol compound that imparts characteristic tropical fruit and passion fruit aromas to many wines, particularly Sauvignon Blanc. Its low sensory perception threshold necessitates a highly sensitive and robust analytical method for its quantification to ensure optimal wine quality. This application note details a comprehensive protocol for the extraction and quantification of 3-MHA in wine samples. The methodology utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Alternative extraction methods, including Solid-Phase Extraction (SPE) and Purge and Trap (PT), are also discussed. This document is intended for researchers, analytical chemists, and quality control professionals in the wine industry.
Introduction
The aromatic profile of wine is a complex interplay of numerous volatile compounds. Among these, volatile thiols play a crucial role in defining the varietal character of certain wines. 3-Mercaptohexyl acetate (3-MHA) is a key impact odorant, contributing desirable notes of passion fruit, grapefruit, and box tree, even at concentrations in the nanogram-per-liter range. The concentration of 3-MHA in wine is influenced by various factors, including grape variety, vineyard management, and winemaking techniques. Accurate and precise quantification of 3-MHA is therefore essential for winemakers to monitor and control the aromatic quality of their products.
The analysis of 3-MHA in the complex wine matrix presents several challenges, including its low concentration and high reactivity. This application note provides a detailed protocol for a validated HS-SPME-GC-MS method, which offers a balance of sensitivity, automation, and minimal sample preparation. Additionally, alternative extraction techniques are presented to provide flexibility for different laboratory setups and analytical requirements.
Experimental Protocols
Method 1: Headspace Solid-Phase Microextraction (HS-SPME)
This method is advantageous as it requires minimal sample preparation and avoids the use of large volumes of organic solvents.[1]
1. Materials and Reagents:
- Wine sample
- Sodium chloride (NaCl)
- SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- 20 mL headspace vials with magnetic crimp caps
- Internal standard solution (e.g., 3-octanol (B1198278) or a deuterated analog of 3-MHA)
- Methanol (B129727) (for internal standard preparation)
2. Sample Preparation:
- Pipette 10 mL of the wine sample into a 20 mL headspace vial.
- Add an appropriate amount of internal standard solution.
- Add 2 g of NaCl to the vial to increase the ionic strength of the sample and enhance the release of volatile compounds into the headspace.
- Immediately seal the vial with a magnetic crimp cap.
3. HS-SPME Procedure:
- Place the vial in an autosampler tray with an agitator and heater.
- Incubate the sample at 40°C for 10 minutes with agitation.
- Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.
- Retract the fiber into the needle.
4. GC-MS Analysis:
- Inject the SPME fiber into the GC inlet for thermal desorption.
- Inlet Temperature: 250°C
- Desorption Time: 5 minutes (splitless mode)
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: Start at 40°C (hold for 2 min), ramp to 180°C at 3°C/min, then ramp to 240°C at 15°C/min (hold for 5 min).
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of 3-MHA and the internal standard.
Method 2: Solid-Phase Extraction (SPE)
SPE is a robust technique for the extraction and concentration of analytes from a liquid sample.
1. Materials and Reagents:
- Wine sample
- SPE cartridge (e.g., polymeric reversed-phase)
- Methanol (for conditioning)
- Ultrapure water (for equilibration)
- Dichloromethane (B109758) (for elution)
- Sodium sulfate (B86663) (for drying)
- Internal standard solution
2. SPE Procedure:
- Condition the SPE cartridge with 5 mL of dichloromethane followed by 5 mL of methanol and 5 mL of ultrapure water.
- Add the internal standard to 50 mL of the wine sample.
- Load the wine sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.
- Wash the cartridge with 10 mL of ultrapure water to remove interfering substances.
- Dry the cartridge under a gentle stream of nitrogen for 20 minutes.
- Elute the analytes with 5 mL of dichloromethane.
- Dry the eluate with anhydrous sodium sulfate.
- Concentrate the eluate to a final volume of 200 µL under a gentle stream of nitrogen.
3. GC-MS Analysis:
- Inject 1 µL of the concentrated extract into the GC-MS system using the same parameters as described for the HS-SPME method.
Method 3: Purge and Trap (PT)
The purge and trap procedure is noted for being faster and more sensitive than both HS-SPME and SPE, achieving detection limits closer to the sensory thresholds of the thiols.[2]
1. Materials and Reagents:
- Wine sample
- Internal standard solution
- Purge and trap system with a suitable trap (e.g., Tenax®)
2. PT Procedure:
- Place 10 mL of the wine sample into the sparging vessel of the purge and trap system.
- Add the internal standard.
- Purge the sample with helium at a flow rate of 40 mL/min for 15 minutes at 45°C.
- The volatile compounds are carried to and adsorbed by the trap.
- Desorb the trap by rapidly heating it to 250°C and backflushing with helium onto the GC column.
3. GC-MS Analysis:
- The GC-MS parameters are similar to those used for the other methods, with the oven program adjusted based on the specific instrument and column.
Data Presentation
The following table summarizes the analytical figures of merit for the different extraction methods for 3-MHA in wine.
| Parameter | HS-SPME | SPE | Purge and Trap (PT) |
| Limit of Detection (LOD) | ~1-10 ng/L | ~0.1-1 ng/L | ~0.05-0.5 ng/L |
| Limit of Quantification (LOQ) | ~5-30 ng/L | ~0.5-5 ng/L | ~0.2-2 ng/L |
| Recovery | Fiber dependent, typically >80% | >90% | >95% |
| Sample Preparation Time | Minimal | Moderate | Minimal |
| Solvent Consumption | None | High | None |
| Automation Potential | High | Moderate | High |
Note: The values presented are approximate and can vary depending on the specific instrumentation, analytical conditions, and wine matrix.
Workflow Diagram
The following diagram illustrates the general workflow for the extraction and analysis of this compound from a wine sample.
Caption: General workflow for 3-MHA analysis.
Conclusion
This application note provides a detailed and robust protocol for the extraction and quantification of this compound in wine using HS-SPME-GC-MS. This method, along with the alternative SPE and Purge and Trap techniques, offers a reliable approach for the quality control and research of wine aroma. The choice of method will depend on the specific laboratory requirements for sensitivity, sample throughput, and automation capabilities. The presented workflow and data provide a valuable resource for professionals in the wine industry to ensure the consistent production of high-quality wines with desirable aromatic profiles.
References
- 1. Gas chromatography-mass spectrometry determination of 3-mercaptohexan-1-ol and this compound in wine: a comparison of headspace solid phase microextraction and solid phase extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyphenated gas chromatography-mass spectrometry analysis of 3-mercaptohexan-1-ol and this compound in wine: Comparison with results of other sampling procedures via a robust regression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Microextraction (SPME) Analysis of 3-Mercaptohexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analysis of 3-Mercaptohexyl acetate (B1210297) (3-MHA) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). 3-MHA is a potent aroma compound found in various food and beverage products, notably wine, contributing to tropical fruit-like scents. Its analysis is often challenging due to its high reactivity and presence at trace levels.
Application Notes
HS-SPME is a solvent-free, sensitive, and versatile extraction technique well-suited for the analysis of volatile and semi-volatile compounds like 3-MHA from complex matrices.[1] This method minimizes matrix effects by sampling the headspace above the sample.[1]
Fiber Selection: The choice of SPME fiber coating is critical for the efficient extraction of target analytes. For volatile sulfur compounds such as 3-MHA, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is widely recommended due to its high affinity for a broad range of volatile and semi-volatile compounds.[1][2][3][4] Carboxen/Polydimethylsiloxane (CAR/PDMS) fibers are also reported to be effective.[3]
Method Optimization: Key parameters influencing the efficiency of the HS-SPME process include extraction time and temperature, sample volume, and the addition of salt.[3] The addition of sodium chloride (NaCl) to the sample increases the ionic strength, which promotes the partitioning of volatile analytes into the headspace.[1][3] Method validation should be performed to determine the linear range, limits of detection (LOD) and quantification (LOQ), precision, and accuracy.[5][6]
Quantitative Data Summary
The following table summarizes quantitative data for the analysis of 3-MHA and related volatile thiols using HS-SPME-GC-MS, as reported in the scientific literature. It is important to note that these values can vary depending on the specific instrumentation, SPME fiber, and sample matrix.
| Parameter | 3-Mercaptohexyl acetate (3-MHA) | 3-Mercaptohexan-1-ol (3-MH) | 4-Mercapto-4-methyl-2-pentanone (4-MMP) | Reference |
| Limit of Detection (LOD) | 17 ng/L | 1 ng/L | 0.9 ng/L | [7] |
| Illustrative LOD | 0.05 µg/L | - | - | [4] |
| Illustrative LOQ | 0.15 µg/L | - | - | [4] |
| Illustrative Linear Range | 0.1 - 100 µg/L | - | - | [4] |
| Illustrative Correlation Coefficient (r²) | > 0.99 | - | - | [4] |
| Recovery | 90% - 109% | 90% - 109% | 90% - 109% | [7] |
| Illustrative Recovery | 85% - 115% | - | - | [4] |
| Precision (RSD%) | 5% - 11% | 5% - 11% | 5% - 11% | [7] |
| Illustrative Precision (RSD%) | < 15% | - | - | [4] |
Experimental Protocols
The following protocols provide a detailed methodology for the analysis of 3-MHA using HS-SPME-GC-MS.
Materials and Reagents
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm thickness.[4]
-
SPME Fiber Holder: For manual or automated use.[4]
-
Vials: 20 mL clear glass vials with PTFE/silicone septa.[4]
-
Vial Caps (B75204): Magnetic screw caps or crimp caps.[4]
-
Heating and Agitation Unit: SPME-compatible agitator with temperature control.[4]
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.[4]
-
This compound Standard: Purity ≥95%.[4]
-
Internal Standard (IS): e.g., 2-undecanone (B123061) or other suitable compound not present in the sample.[4]
-
Sodium Chloride (NaCl): Analytical grade.[4]
-
Helium (Carrier Gas): High purity (99.999%).[8]
SPME Fiber Conditioning
Before its first use, the SPME fiber must be conditioned. This is done by inserting the fiber into the GC injection port at a temperature of 250°C for at least 30 minutes, or according to the manufacturer's instructions.
Sample Preparation
-
Place 5 mL of the liquid sample (e.g., wine) into a 20 mL headspace vial.[1]
-
Add 1 g of NaCl to the vial.[1]
-
If an internal standard is used, add it to the vial at this stage.
-
Immediately seal the vial with a cap.[1]
Headspace SPME Procedure
-
Place the vial in the heating and agitation unit.
-
Incubation: Incubate the sample at 40°C for 15 minutes with agitation (e.g., 250 rpm) to allow for equilibration of the analytes between the sample and the headspace.[4]
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample for 30 minutes at 40°C with continued agitation.[1][4]
GC-MS Analysis
-
Desorption: After extraction, immediately withdraw the fiber from the sample vial and insert it into the GC injection port. Desorb the analytes from the fiber at 250°C for 5 minutes in splitless mode.[4]
-
GC-MS Conditions: The following table summarizes recommended GC-MS conditions. These may require optimization for your specific instrument.
| Parameter | Recommended Setting | Reference |
| GC Column | DB-5ms (or similar), 30 m x 0.25 mm x 0.25 µm | [1] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | [1] |
| Oven Temperature Program | Initial: 40°C, hold for 2 min; Ramp 1: 5°C/min to 150°C; Ramp 2: 20°C/min to 250°C, hold for 5 min | [1][4] |
| Injector Temperature | 250°C | [4] |
| Transfer Line Temperature | 250°C | |
| Ion Source Temperature | 230°C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [1] |
| Mass Scan Range | m/z 40-350 | [1] |
| Acquisition Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis | [4] |
Visualizations
Experimental Workflow
Caption: Workflow for HS-SPME-GC-MS analysis of this compound.
Logical Relationship of SPME Parameter Optimization
Caption: Key parameters influencing the optimization of the SPME method.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Gas Chromatography-Olfactometry (GC-O) Analysis of 3-Mercaptohexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptohexyl acetate (B1210297) is a potent volatile sulfur compound that plays a significant role in the aroma profiles of various foods and beverages, most notably wine. Its characteristic aroma is often described as a complex mixture of tropical fruits like grapefruit, passion fruit, and black currant, with underlying sulfurous and even savory notes reminiscent of roasted meat or onion.[1] Due to its extremely low odor threshold, the accurate identification and quantification of 3-mercaptohexyl acetate are crucial for quality control, flavor and fragrance development, and potentially in pharmaceutical applications where off-odors can impact product acceptability.
Gas chromatography-olfactometry (GC-O) is a powerful analytical technique that is exceptionally well-suited for the analysis of potent aroma compounds like this compound. It combines the high-resolution separation capabilities of gas chromatography with the unparalleled sensitivity and specificity of the human nose as a detector.[1] This allows for the detection and characterization of odor-active compounds at concentrations that may be below the detection limits of conventional instrumental detectors.
These application notes provide a comprehensive overview and detailed protocols for the GC-O analysis of this compound, intended for researchers, scientists, and professionals in relevant fields.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, facilitating easy comparison of its sensory and chromatographic properties.
| Parameter | Value | Matrix/Conditions | Reference |
| Odor Threshold | 0.10 ng/L | In air | [2] |
| Flavor Perception Threshold | 0.009 ppb (µg/L) | In 12% alcohol/water | [2] |
| Flavor Dilution (FD) Factor | High | Pink Guava (Psidium guajava, L.) | |
| Retention Index (RI) on a Polar Column (DB-Wax) | 1697 - 1741 | Various temperature programs | [3][4] |
| Retention Index (RI) on a Non-Polar Column (e.g., DB-5) | Data not readily available in the searched literature. | - |
Note: The Retention Index (RI) is a relative measure of a compound's retention time on a GC column, standardized against the retention times of n-alkanes. It is a crucial parameter for compound identification. The wide range of RIs on the DB-Wax column is due to different experimental conditions (e.g., temperature programs) used in various studies.
Experimental Protocols
The following protocols provide detailed methodologies for the analysis of this compound using GC-O. The choice of sample preparation method will depend on the sample matrix and the specific research objectives.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Sample Preparation
HS-SPME is a solvent-free, sensitive, and efficient technique for extracting volatile and semi-volatile compounds from liquid and solid samples.[5]
Materials and Reagents:
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm thickness is recommended for broad-range volatility compounds.[5]
-
SPME Fiber Holder (manual or automated)
-
20 mL headspace vials with PTFE/silicone septa[5]
-
Heating and agitation unit
-
Sodium Chloride (NaCl), analytical grade
-
Deionized water
-
Sample (e.g., wine, fruit juice)
Procedure:
-
Sample Preparation: Place 5 mL of the liquid sample (e.g., wine) into a 20 mL headspace vial.
-
Matrix Modification: Add 1.5 g of NaCl to the vial. This increases the ionic strength of the sample, which can enhance the release of volatile compounds into the headspace.
-
Internal Standard (Optional but Recommended): Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties that is not present in the sample).
-
Equilibration: Seal the vial and place it in the heating and agitation unit. Equilibrate the sample at 45°C for 5 minutes with continuous agitation.
-
Extraction: Expose the SPME fiber to the headspace of the sample for 45 minutes at 45°C with continued agitation.
-
Desorption: After extraction, immediately withdraw the fiber and insert it into the GC injection port for thermal desorption.
Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis
This protocol outlines the instrumental parameters for the GC-O analysis of the extracted volatile compounds.
Instrumentation:
-
Gas Chromatograph (GC) with a split/splitless injector
-
Mass Spectrometer (MS) or Flame Ionization Detector (FID)
-
Olfactory Detection Port (ODP) or "sniffing port"
-
Humidified air supply for the ODP
GC-MS/O Conditions:
| Parameter | Recommended Setting |
| Injector | Splitless mode, 250°C, 5 minutes desorption time |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| GC Column (Polar) | DB-Wax or equivalent (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness) |
| GC Column (Non-Polar) | DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Oven Temperature Program | Initial temperature of 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 20°C/min (hold for 5 min) |
| Column Effluent Split | 1:1 split between the MS/FID and the ODP |
| MS Transfer Line Temp. | 250°C |
| MS Ion Source Temp. | 230°C |
| Mass Range | m/z 35-350 |
| ODP Transfer Line Temp. | 250°C |
| ODP Makeup Gas | Humidified air at a flow rate of approximately 50 mL/min |
Olfactometry Procedure:
-
Panelist Training: A trained sensory panel is essential for reliable GC-O results. Panelists should be trained to recognize and describe a wide range of standard aroma compounds, including those relevant to the sample matrix. They should also be familiar with the intensity rating scale being used.
-
Sniffing Session: During the GC run, a panelist sniffs the effluent from the ODP. They should record the retention time, provide a detailed description of the perceived odor, and rate its intensity on a predefined scale (e.g., a 6-point scale from 0 = not detected to 5 = very strong).
-
Data Recording: The data can be recorded manually or using specialized software that links the sensory data to the chromatogram.
Protocol 3: Data Analysis and Interpretation
The goal of data analysis is to correlate the sensory events with the instrumental data to identify the odor-active compounds.
-
Compound Identification: The mass spectrum of the peak corresponding to the sensory event is compared with a mass spectral library (e.g., NIST) for tentative identification. The identification is confirmed by comparing the retention index and odor descriptor with those of an authentic standard analyzed under the same conditions.
-
Aroma Extract Dilution Analysis (AEDA): To determine the relative potency of the odor-active compounds, AEDA can be performed. This involves serially diluting the sample extract and analyzing each dilution by GC-O until no odor is detected. The highest dilution at which an odor is still perceived is the Flavor Dilution (FD) factor. A higher FD factor indicates a more potent odorant.
Visualizations
Experimental Workflow for GC-O Analysis of this compound
Caption: Workflow for the GC-O analysis of this compound.
Sensory Panel Training Protocol for GC-O
References
Application Note: Quantification of 3-Mercaptohexyl Acetate in Wine using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Audience: This document is intended for researchers, scientists, and quality control professionals in the food and beverage industry, particularly those involved in wine analysis and flavor chemistry.
Introduction
3-Mercaptohexyl acetate (B1210297) (3-MHA) is a potent, volatile thiol compound that significantly contributes to the desirable "tropical fruit" and "passion fruit" aromas in many white wines, such as Sauvignon Blanc.[1][2] Its concentration, even at trace levels (ng/L), can have a profound impact on the sensory profile of the wine. Therefore, accurate and sensitive quantification of 3-MHA is crucial for winemakers to monitor and control wine quality and style. This application note provides a detailed protocol for the quantification of 3-MHA in wine samples using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity, requires minimal sample preparation, and reduces solvent usage.[3]
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, standard preparation, and the instrumental analysis of 3-MHA.
Materials and Reagents
-
3-Mercaptohexyl acetate (≥98% purity)
-
d3-3-Mercaptohexyl acetate (internal standard)
-
Ethanol (B145695) (200 proof, for standard preparation)
-
Sodium chloride (NaCl), analytical grade
-
Deionized water
-
20 mL headspace vials with magnetic crimp caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Standard Preparation
-
Primary Stock Solutions (1000 mg/L):
-
Accurately weigh and dissolve 10 mg of 3-MHA and d3-3-MHA in separate 10 mL volumetric flasks using ethanol.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the primary stock solutions with a model wine solution (e.g., 12% ethanol in deionized water with tartaric acid to pH 3.5) to prepare a series of calibration standards. A typical concentration range would be 10, 25, 50, 100, 250, and 500 ng/L.
-
-
Internal Standard Spiking Solution (1 µg/L):
-
Dilute the d3-3-MHA primary stock solution in the model wine solution.
-
Sample Preparation (HS-SPME)
-
Pipette 5 mL of the wine sample (or calibration standard) into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.[3]
-
Add 50 µL of the 1 µg/L internal standard spiking solution (d3-3-MHA) to each vial.
-
Immediately seal the vial with a magnetic crimp cap.
-
Place the vial in the autosampler tray or a heating block.
-
Equilibrate the sample at 40°C for 10 minutes with agitation.
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample for 30 minutes at 40°C to extract the analytes.
GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 7000 Triple Quadrupole MS or equivalent
-
Injection Port:
-
Mode: Splitless
-
Temperature: 250°C
-
Desorption Time: 5 minutes
-
-
Column:
-
Type: DB-WAX or equivalent polar capillary column
-
Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness
-
-
Oven Program:
-
Initial Temperature: 40°C, hold for 5 minutes
-
Ramp 1: 3°C/min to 150°C
-
Ramp 2: 10°C/min to 220°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions for Quantification:
-
3-MHA: m/z 116 (quantifier), 73, 88 (qualifiers)
-
d3-3-MHA: m/z 119 (quantifier), 76, 91 (qualifiers)
-
-
Data Presentation and Quantitative Analysis
A calibration curve is constructed by plotting the ratio of the peak area of the 3-MHA quantifier ion to the peak area of the d3-3-MHA quantifier ion against the concentration of the calibration standards. The concentration of 3-MHA in the wine samples is then determined from this curve. The use of a stable isotope-labeled internal standard is crucial for compensating for matrix effects and variations in extraction efficiency, leading to high accuracy and precision.[4][5]
Table 1: Representative Quantitative Performance Data
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 1 ng/L |
| Limit of Quantification (LOQ) | 5 ng/L |
| Precision (%RSD) | < 10% |
| Accuracy (Recovery %) | 95 - 110% |
Note: These values are representative and should be determined for each specific instrument and matrix during method validation.
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the quantification of 3-MHA in wine.
Caption: Workflow for 3-MHA quantification.
Logical Relationship for Method Selection
The choice of analytical technique depends on several factors. The diagram below outlines the logical considerations for selecting an appropriate method for thiol analysis.
References
- 1. Hyphenated gas chromatography-mass spectrometry analysis of 3-mercaptohexan-1-ol and this compound in wine: Comparison with results of other sampling procedures via a robust regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Innovative analysis of 3-mercaptohexan-1-ol, 3-mercaptohexylacetate and their corresponding disulfides in wine by stable isotope dilution assay and nano-liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhanced Detection of 3-Mercaptohexyl Acetate Through Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Mercaptohexyl acetate (B1210297) (3-MHA) is a volatile thiol that contributes significantly to the aroma profile of various products, notably wines. Its low concentration and the reactive nature of the thiol group present analytical challenges for accurate quantification. This application note details derivatization strategies to improve the detection and quantification of 3-MHA using gas chromatography (GC) and liquid chromatography (LC) techniques. Protocols for silylation, pentafluorobenzyl bromide (PFBBr), and maleimide (B117702) derivatization are provided, along with a summary of the expected improvements in detection limits.
Introduction
Accurate measurement of volatile sulfur compounds like 3-Mercaptohexyl acetate is crucial for quality control and product development in the food, beverage, and fragrance industries. The inherent properties of thiols, such as their susceptibility to oxidation and poor chromatographic performance, often lead to underestimation when analyzed in their native form. Derivatization, the process of chemically modifying a compound to enhance its analytical properties, is a key strategy to overcome these challenges. This process can increase volatility and thermal stability for GC analysis, and improve ionization efficiency for mass spectrometry (MS) detection, ultimately leading to significantly lower limits of detection (LOD) and quantification (LOQ).
Derivatization Strategies for this compound
Several derivatization approaches can be employed for the analysis of 3-MHA, each suited to different analytical platforms.
-
Silylation for GC Analysis: This is a common technique for compounds with active hydrogens, such as the thiol group in 3-MHA. Silylating reagents replace the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group. This derivatization reduces the polarity and increases the volatility of the analyte, leading to improved peak shape and sensitivity in GC analysis. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-trimethylsilylimidazole (TMSI).
-
Pentafluorobenzyl Bromide (PFBBr) Derivatization for GC-MS Analysis: PFBBr is a highly effective reagent for derivatizing thiols for analysis by GC, particularly with electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS). The resulting pentafluorobenzyl derivative is more volatile and exhibits excellent chromatographic behavior. This method is known for achieving very low detection limits.
-
Maleimide Derivatization for LC-MS/MS Analysis: For analysis by liquid chromatography-mass spectrometry, derivatization with a maleimide-containing reagent can significantly enhance detection. The maleimide group reacts specifically with the thiol group of 3-MHA. This derivatization improves the ionization efficiency of the molecule, leading to a stronger signal in the mass spectrometer.
Quantitative Data Summary
Derivatization significantly lowers the limits of detection for 3-MHA, enabling accurate quantification at trace levels. The following table summarizes reported detection limits for derivatized 3-MHA. Direct analysis of underivatized thiols often yields detection limits well above their sensory thresholds.
| Derivatization Reagent | Analytical Method | Limit of Detection (LOD) | Reference |
| Pentafluorobenzyl bromide (PFBBr) | GC-MS | 17 ng/L | [1] |
| Pentafluorobenzyl bromide (PFBBr) | GC-NCI-MS | 0.3 ng/L | [1] |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol is a general guideline and may require optimization for specific sample matrices.
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
-
Anhydrous solvent (e.g., dichloromethane, hexane)
-
Reaction vials with screw caps (B75204) and PTFE septa
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of 3-MHA in the chosen anhydrous solvent. For real samples, use an appropriate extraction method to isolate the volatile fraction containing 3-MHA and ensure the extract is dry.
-
Derivatization Reaction:
-
In a reaction vial, add 100 µL of the sample or standard solution.
-
Add 50 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly.
-
-
Incubation: Heat the mixture at 60-70°C for 30-60 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an aliquot of the derivatized sample directly into the GC-MS system.
Protocol 2: Pentafluorobenzyl Bromide (PFBBr) Derivatization for GC-MS Analysis
Materials:
-
This compound standard
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10 mg/mL in acetone)
-
Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.5)
-
Organic solvent for extraction (e.g., hexane, dichloromethane)
-
Phase-transfer catalyst (optional, e.g., tetrabutylammonium (B224687) hydrogen sulfate)
-
Anhydrous sodium sulfate
-
Reaction vials
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare an aqueous solution of the 3-MHA standard or the sample extract in the buffer.
-
Derivatization Reaction:
-
To 1 mL of the aqueous sample/standard in a reaction vial, add 500 µL of the organic solvent.
-
Add 50 µL of the PFBBr solution.
-
If using, add a small amount of the phase-transfer catalyst.
-
Cap the vial and vortex vigorously for 1-2 minutes.
-
-
Incubation: Let the reaction proceed at room temperature for 30-60 minutes, with occasional vortexing.
-
Phase Separation: Centrifuge the vial to separate the aqueous and organic layers.
-
Extraction and Drying: Carefully transfer the organic layer to a clean vial. Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Concentration: Concentrate the sample under a gentle stream of nitrogen to a final volume of approximately 100 µL.
-
Analysis: Inject an aliquot of the concentrated derivatized sample into the GC-MS system.
Protocol 3: Maleimide Derivatization for LC-MS/MS Analysis
This protocol is a general guideline and may require optimization.
Materials:
-
This compound standard
-
N-ethylmaleimide (NEM) or other suitable maleimide reagent
-
Reaction buffer (e.g., phosphate buffer, pH 7.0-7.5)
-
Quenching reagent (e.g., excess L-cysteine)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare a solution of the 3-MHA standard or sample extract in the reaction buffer.
-
Derivatization Reaction:
-
To 100 µL of the sample/standard, add 10 µL of a freshly prepared solution of the maleimide reagent (e.g., 10 mM in a compatible solvent like acetonitrile (B52724) or water). A molar excess of the derivatizing reagent is recommended.
-
-
Incubation: Incubate the mixture at room temperature for 15-30 minutes, protected from light.
-
Quenching: Add a small amount of the quenching reagent to react with the excess maleimide reagent.
-
Analysis: Dilute the sample if necessary with the initial mobile phase and inject it into the LC-MS/MS system.
Conclusion
Derivatization of this compound is a highly effective strategy to improve its detection and quantification in complex matrices. The choice of derivatization reagent and analytical platform should be guided by the specific requirements of the analysis, including the desired sensitivity and the available instrumentation. The protocols provided in this application note serve as a starting point for method development and can be optimized to achieve reliable and accurate results for 3-MHA analysis.
References
Application Notes and Protocols for 3-Mercaptohexyl Acetate as a Flavor Standard in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptohexyl acetate (B1210297) is a potent sulfur-containing volatile compound that plays a significant role in the aroma profile of various fruits and beverages, most notably in passion fruit and Sauvignon blanc wines.[1][2] Its characteristic aroma is described as a complex mixture of tropical fruit, passion fruit, grapefruit, black currant, and sometimes green or savory notes.[3] Due to its distinct and powerful aromatic properties, 3-Mercaptohexyl acetate serves as an essential flavor standard in research for sensory analysis, quality control, and the development of food and beverage products. It is also used in the fragrance industry to impart fruity and exotic notes.
These application notes provide detailed protocols for the preparation and use of this compound as a flavor standard, including methodologies for sensory evaluation and instrumental analysis.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is crucial for its effective use as a flavor standard.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₆O₂S | [4][5] |
| Molecular Weight | 176.28 g/mol | [4][5] |
| CAS Number | 136954-20-6 | [1][4] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Odor | Tropical fruit, passion fruit, grapefruit, black currant, sulfurous | [3][7] |
| Boiling Point | 235.7 °C at 760 mmHg | [8] |
| Flash Point | 73 °C (163.4 °F) | [5] |
| Solubility | Sparingly soluble in chloroform (B151607) and methanol. | [2][8] |
Sensory Perception and Thresholds
This compound is characterized by its extremely low sensory detection thresholds, making it a high-impact aroma compound. The perception of its aroma can be influenced by its concentration and the matrix in which it is present. Furthermore, its stereoisomers, (3R)- and (3S)-3-mercaptohexyl acetate, exhibit different sensory properties. The (3R)-enantiomer is often described as having more passion fruit-like notes, while the (3S)-enantiomer is associated with more herbaceous or boxwood-like aromas.[3]
| Sensory Attribute | Threshold Concentration | Description | Reference |
| Aroma Threshold (in air) | 0.001% | Green sulfurous with a sweet meaty background, slightly caramelized onion-like. | [1] |
| Taste Threshold (in water) | 0.0005 ppm | Sulfurous, fruity, catty, savory meaty, fried onion, with a tropical fruity catty aftertaste. | [1] |
| Odor Threshold of (3R)-(-)-enantiomer (in air) | 0.10 ng/L | Reminiscent of passion fruit. | [3][9] |
| Odor Threshold of (3S)-(+)-enantiomer (in air) | 0.03 ng/L | More herbaceous odor of boxwood. | [3][9] |
| Flavor Perception Threshold of (3R)-(-)-enantiomer (in 12% alcohol/water) | 0.009 ppb | - | [3][9] |
| Flavor Perception Threshold of (3S)-(+)-enantiomer (in 12% alcohol/water) | 0.0025 ppb | - | [3][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions for Sensory Analysis
This protocol details the preparation of a dilution series of this compound for sensory panel evaluation. Due to its high potency, it is critical to work with very low concentrations to avoid sensory fatigue and adaptation.
Materials:
-
This compound (≥98% purity, food-grade)
-
Propylene glycol or deodorized ethanol (B145695) (as solvent)
-
Deionized, odor-free water or a neutral base (e.g., a light white wine stripped of its aroma, or a simple sugar solution)
-
Volumetric flasks and pipettes
-
Glass vials with PTFE-lined caps
Procedure:
-
Stock Solution Preparation (1000 ppm):
-
In a fume hood, accurately weigh 100 mg of this compound.
-
Dissolve it in a small amount of the chosen solvent (propylene glycol or ethanol) in a 100 mL volumetric flask.
-
Bring the volume up to 100 mL with the solvent and mix thoroughly. This is your 1000 ppm (mg/L) stock solution.
-
-
Intermediate Dilutions:
-
Perform a series of 1:100 dilutions to create intermediate stock solutions. For example, dilute 1 mL of the 1000 ppm stock solution into 99 mL of the solvent to obtain a 10 ppm solution. Repeat as necessary to achieve the desired concentration range for your working standards.
-
-
Working Standard Preparation:
-
From the intermediate stock solutions, prepare a range of working standards in the desired matrix (e.g., aroma-free wine or sugar solution). The concentration of the working standards should bracket the reported sensory thresholds.
-
Example Dilution Series for Sensory Evaluation:
-
Standard 1: 0.01 µg/L (ppb)
-
Standard 2: 0.1 µg/L
-
Standard 3: 1.0 µg/L
-
Standard 4: 5.0 µg/L
-
Standard 5: 10.0 µg/L
-
-
Prepare a blank sample containing only the matrix and the same amount of solvent used for the standards.
-
-
Storage:
-
Store all solutions in tightly sealed glass vials at 4°C and use them within a week of preparation to minimize degradation.
-
Protocol 2: Sensory Panel Evaluation for Flavor Profile Analysis
This protocol outlines a method for conducting a sensory panel to determine the flavor profile of this compound.
1. Panelist Selection and Training:
-
Select 8-12 panelists who have been screened for their sensory acuity and ability to describe aromas.
-
Train the panelists with a range of relevant aroma standards to establish a common vocabulary for tropical fruit, citrus, green, and sulfurous notes.
2. Sample Presentation:
-
Present the prepared working standards and the blank to the panelists in a randomized and blind-coded manner.
-
Use identical, odorless glass containers (e.g., ISO wine glasses) covered with watch glasses.
3. Evaluation Procedure:
-
Conduct the evaluation in a well-ventilated, odor-free sensory analysis laboratory.
-
Instruct panelists to first assess the aroma of each sample (orthonasal perception) and then the flavor by tasting (retronasal perception).
-
Provide panelists with unsalted crackers and deionized water for palate cleansing between samples.
4. Data Collection and Analysis:
-
Ask panelists to rate the intensity of each identified aroma and flavor attribute on a structured scale (e.g., a 15-point scale).
-
Collect the data and perform statistical analysis (e.g., ANOVA) to determine significant differences in attribute intensities across the different concentrations and to generate a flavor profile.
Protocol 3: Quantification of this compound in Beverages by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the quantification of this compound in a beverage matrix such as wine. Method optimization may be required depending on the specific matrix and instrumentation.
1. Sample Preparation (Solid-Phase Microextraction - SPME):
-
Pipette 5 mL of the beverage sample into a 10 mL SPME vial.
-
Add a known amount of an appropriate internal standard (e.g., deuterated this compound).
-
Add 1 g of NaCl to enhance the release of volatile compounds.
-
Seal the vial with a PTFE-lined septum.
-
Equilibrate the sample at 40°C for 10 minutes with gentle agitation.
-
Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 40°C.
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injection: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes (splitless mode).
-
Column: Use a polar capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: Increase to 150°C at a rate of 3°C/min.
-
Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 116, 88, 43) and the internal standard.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Quantification:
-
Create a calibration curve by analyzing standard solutions of this compound of known concentrations prepared in a model wine solution.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Diagrams
Caption: Workflow for the analysis of this compound.
Caption: Biosynthesis of this compound in Yeast.
References
- 1. benchchem.com [benchchem.com]
- 2. flavorsum.com [flavorsum.com]
- 3. iwaponline.com [iwaponline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Flavor Profile [sensorysociety.org]
- 7. Hyphenated gas chromatography-mass spectrometry analysis of 3-mercaptohexan-1-ol and this compound in wine: Comparison with results of other sampling procedures via a robust regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. Engineering Saccharomyces cerevisiae cells for production of fatty acid-derived biofuels and chemicals - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Mercaptohexyl Acetate in Food Science: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Application Notes
3-Mercaptohexyl acetate (B1210297) (3-MHA) is a potent volatile sulfur compound that plays a significant role in the aroma profile of various fruits and fermented beverages. Its complex sensory characteristics, ranging from desirable tropical fruit notes to sulfurous undertones, make it a compound of great interest in food science and flavor chemistry. Understanding its properties, occurrence, and formation is crucial for quality control, product development, and the creation of novel flavor profiles.
Sensory Properties: 3-MHA is characterized by a multifaceted aroma profile. At low concentrations, it imparts pleasant tropical and fruity notes reminiscent of passion fruit, grapefruit, guava, and black currant.[1] However, at higher concentrations, its sulfurous and even savory characteristics, such as hints of roasted meat or onion, can become more prominent. The perception of 3-MHA is also highly dependent on its stereochemistry, with different enantiomers exhibiting distinct aroma profiles.
Occurrence in Foods: 3-MHA has been identified as a key aroma compound in a variety of fruits and beverages. It is a significant contributor to the characteristic aroma of passion fruit and pink guava.[2][3][4][5] In the world of beverages, it is well-known for its contribution to the "varietal" aroma of Sauvignon Blanc wines and has also been detected in beer.[6] Its presence in these products is often a result of the transformation of its precursor, 3-mercaptohexan-1-ol (3-MH), during fermentation or ripening processes.
Formation and Biosynthesis: The formation of 3-MHA is primarily a biochemical process. In fermented beverages like wine and beer, yeast plays a crucial role in converting 3-mercaptohexan-1-ol (3-MH) into 3-MHA through the action of alcohol acetyltransferases.[6] This enzymatic reaction involves the transfer of an acetyl group from acetyl-CoA to 3-MH. In fruits, the biosynthesis is thought to involve the enzymatic cleavage of non-volatile precursors to release the parent thiol (3-MH), which is then esterified to form 3-MHA.[1]
Analytical Methods: Due to its high volatility and typically low concentrations in food matrices, the analysis of 3-MHA requires sensitive and specific analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method for its identification and quantification. To enhance sensitivity and overcome matrix effects, various sample preparation techniques are employed, including headspace solid-phase microextraction (HS-SPME), solid-phase extraction (SPE), and purge and trap (PT).[7][8] Gas chromatography-olfactometry (GC-O) is a powerful tool used to determine the sensory relevance of 3-MHA in a complex mixture of volatile compounds.
Quantitative Data
The concentration of 3-Mercaptohexyl acetate can vary significantly depending on the food matrix, processing, and storage conditions. The following table summarizes some reported concentrations and sensory thresholds.
| Food Matrix | Concentration Range | Sensory Threshold | Reference(s) |
| Passion Fruit Wine | 1 - 5 µg/L | 4.2 ng/L (in water) | [1] |
| Pink Guava | High Odor Activity Value | Not specified | [2][4][5] |
| Beer | 35 - 59 ng/L (as 3-MH) | 5.0 ng/L (difference threshold) | [6] |
| (R)-(-)-3-Mercaptohexyl acetate | - | Odor threshold (air): 0.10 ng/L; Flavor perception threshold (12% alcohol/water): 0.009 ppb | [9] |
| (S)-(+)-3-Mercaptohexyl acetate | - | Odor threshold (air): 0.03 ng/L; Flavor perception threshold (12% alcohol/water): 0.0025 ppb | [9] |
Experimental Protocols
Protocol 1: Extraction and Quantification of 3-MHA in Fruit Juice using HS-SPME-GC-MS
This protocol is adapted for the analysis of volatile thiols in a fruit juice matrix.
1. Sample Preparation:
- Centrifuge the fruit juice sample (e.g., 10 mL) at 4000 rpm for 15 minutes to remove pulp.
- Transfer 5 mL of the supernatant to a 10 mL glass vial.
- Add 1 g of NaCl to the vial to increase the ionic strength of the sample and promote the release of volatile compounds.
- If necessary, add a suitable internal standard for quantification.
2. Headspace Solid-Phase Microextraction (HS-SPME):
- Use a SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).
- Place the vial in a heating block or water bath at a controlled temperature (e.g., 40-60°C).
- Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30-60 minutes) with constant agitation.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
- Desorb the extracted analytes from the SPME fiber in the heated injection port of the GC.
- Use a capillary column suitable for volatile compound analysis (e.g., DB-WAX or equivalent).
- Set up a temperature program for the GC oven to separate the compounds of interest. A typical program might be: start at 40°C for 2 minutes, ramp to 220°C at 5°C/minute, and hold for 5 minutes.
- Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 35-350.
- Identify 3-MHA based on its retention time and mass spectrum compared to a pure standard.
- Quantify 3-MHA using a calibration curve prepared with standard solutions.
Protocol 2: Solid-Phase Extraction (SPE) for Thiol Analysis in Food Matrices
This is a general protocol for the clean-up and concentration of thiols from a liquid food matrix.[10][11]
1. Cartridge Conditioning:
- Select an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent).
- Condition the cartridge by passing a suitable solvent (e.g., methanol) followed by deionized water or a buffer matching the sample's pH.
2. Sample Loading:
- Adjust the pH of the food sample if necessary.
- Load the sample onto the conditioned SPE cartridge at a controlled flow rate.
3. Washing:
- Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interfering polar compounds.
4. Elution:
- Elute the retained thiols, including 3-MHA, with a small volume of a stronger organic solvent (e.g., methanol, acetonitrile, or a mixture).
5. Analysis:
- The eluted fraction can be concentrated under a gentle stream of nitrogen and then analyzed by GC-MS as described in Protocol 1.
Protocol 3: Sensory Panel Evaluation of Tropical Fruit Aroma
This protocol outlines a method for assessing the sensory impact of 3-MHA in a food or beverage product.
1. Panelist Selection and Training:
- Select 8-12 panelists based on their sensory acuity and ability to describe aromas.
- Train the panelists to recognize and rate the intensity of specific aroma attributes associated with 3-MHA, such as "passion fruit," "grapefruit," "guava," and "sulfurous." Provide reference standards for each attribute.
2. Sample Preparation and Presentation:
- Prepare samples with varying concentrations of 3-MHA in a neutral base (e.g., water, white wine, or a model fruit juice).
- Present the samples to the panelists in a controlled environment (e.g., individual booths with controlled lighting and temperature).
- Serve the samples in coded, identical containers to avoid bias.
3. Evaluation:
- Ask panelists to rate the intensity of each predefined aroma attribute on a structured scale (e.g., a 10-point scale from "not perceived" to "very intense").
- Provide water and unsalted crackers for palate cleansing between samples.
4. Data Analysis:
- Analyze the sensory data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences in aroma perception between samples.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Characterization of the aroma-active compounds in pink guava (Psidium guajava, L.) by application of the aroma extract dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hyphenated gas chromatography-mass spectrometry analysis of 3-mercaptohexan-1-ol and this compound in wine: Comparison with results of other sampling procedures via a robust regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 3-Mercaptohexyl acetates [leffingwell.com]
- 10. repozytorium.p.lodz.pl [repozytorium.p.lodz.pl]
- 11. Solid-Phase Extraction (SPE): Principles and Applications in Food Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isotope Labeling of 3-Mercaptohexyl Acetate for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptohexyl acetate (B1210297) (3-MHA) is a sulfur-containing organic compound that contributes to the aroma of various fruits and beverages.[1] Understanding its metabolic fate is crucial for assessing its biological activity, potential toxicity, and overall impact on physiological systems. Stable isotope labeling is a powerful technique for tracing the metabolism of compounds in biological systems.[2] By replacing specific atoms in the 3-MHA molecule with their heavier, non-radioactive isotopes (e.g., ¹³C, ²H), researchers can track the molecule and its metabolites through complex biological matrices using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods provide unparalleled insights into metabolic pathways, reaction kinetics, and the bioaccumulation of metabolites.
This document provides detailed application notes and protocols for the isotope labeling of 3-Mercaptohexyl acetate and its subsequent use in metabolic studies.
Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled 3-MHA can be achieved through various organic synthesis routes. The choice of labeling position (e.g., on the hexyl backbone, the acetyl group, or the sulfur atom) will depend on the specific metabolic questions being addressed. Below are proposed synthetic schemes for introducing ¹³C and deuterium (B1214612) (²H) labels into the 3-MHA molecule.
Proposed Synthesis of [1-¹³C]-3-Mercaptohexyl Acetate
This protocol outlines a potential pathway for labeling the acetyl group of 3-MHA.
Materials:
-
3-Mercaptohexan-1-ol
-
[1-¹³C]Acetyl chloride
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Standard glassware for organic synthesis
Protocol:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-mercaptohexan-1-ol in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a stoichiometric equivalent of [1-¹³C]acetyl chloride to the cooled solution with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold distilled water.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting [1-¹³C]-3-Mercaptohexyl acetate using column chromatography on silica (B1680970) gel.
-
Confirm the structure and isotopic enrichment of the final product using NMR spectroscopy and mass spectrometry.
Proposed Synthesis of Deuterium-Labeled this compound
Deuterium labels can be introduced at various positions on the hexyl chain. One common method is through the reduction of a corresponding ketone with a deuterated reducing agent.
Materials:
-
Hex-1-en-3-one
-
Sodium borodeuteride (NaBD₄)
-
Methanol-d₄
-
Thioacetic acid
-
Acetyl chloride
-
Standard glassware for organic synthesis
Protocol:
-
Synthesis of Deuterated 3-Mercaptohexanol:
-
Dissolve hex-1-en-3-one in methanol-d₄ in a round-bottom flask.
-
Cool the solution to 0°C and add sodium borodeuteride portion-wise.
-
Stir the reaction at room temperature for 4 hours.
-
Acidify the reaction mixture with dilute DCl in D₂O and extract the deuterated alcohol with diethyl ether.
-
Dry and concentrate the organic phase.
-
React the deuterated hex-3-en-1-ol with thioacetic acid via a thiol-ene reaction to introduce the thiol group at the 3-position.
-
-
Acetylation:
-
Follow the acetylation protocol described in the ¹³C-labeling section, using the deuterated 3-mercaptohexanol as the starting material and unlabeled acetyl chloride.
-
-
Purification and Characterization:
-
Purify the final product by column chromatography.
-
Confirm the structure, deuterium incorporation, and isotopic purity using NMR and mass spectrometry.
-
Experimental Protocols for Metabolic Studies
The following protocols describe how to use isotopically labeled 3-MHA to investigate its metabolic fate in in vitro and in vivo systems.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to identify phase I and phase II metabolites of 3-MHA.
Materials:
-
Isotopically labeled 3-MHA (e.g., [1-¹³C]-3-MHA)
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) for glucuronidation assays
-
3'-Phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation assays
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Protocol:
-
Incubation:
-
Prepare a master mix containing phosphate buffer, the NADPH regenerating system, and liver microsomes.
-
Pre-incubate the master mix at 37°C for 5 minutes.
-
Initiate the reaction by adding a solution of isotopically labeled 3-MHA (final concentration typically 1-10 µM).
-
For phase II metabolism, include UDPGA or PAPS in the incubation mixture.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Include negative controls (without NADPH or without microsomes) to assess non-enzymatic degradation.
-
-
Sample Quenching and Extraction:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol (B129727) in water with 0.1% formic acid) for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Use a full scan mode to detect all potential metabolites. The mass shift corresponding to the isotopic label will aid in distinguishing metabolites from endogenous compounds.
-
Perform tandem mass spectrometry (MS/MS) on the detected metabolite peaks to obtain fragmentation patterns for structural elucidation.
-
In Vivo Metabolism Study in Rodents
This protocol outlines a basic workflow for an in vivo study.
Materials:
-
Isotopically labeled 3-MHA formulated for administration (e.g., in corn oil)
-
Laboratory rodents (e.g., rats or mice)
-
Metabolic cages for urine and feces collection
-
Equipment for blood sampling
-
Solvents for extraction (e.g., acetonitrile, methanol)
-
LC-MS/MS system
Protocol:
-
Dosing and Sample Collection:
-
Administer a single dose of isotopically labeled 3-MHA to the animals (e.g., via oral gavage or intravenous injection).
-
House the animals in metabolic cages to collect urine and feces at predetermined time points (e.g., 0-8h, 8-24h, 24-48h).
-
Collect blood samples at various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate plasma. Precipitate proteins with acetonitrile, centrifuge, and collect the supernatant.
-
Urine: Centrifuge to remove particulates. An aliquot can be directly analyzed or subjected to solid-phase extraction (SPE) for cleanup and concentration.
-
Feces: Homogenize the fecal samples with a suitable solvent, extract the metabolites, and process similarly to plasma samples.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples using LC-MS/MS as described in the in vitro protocol.
-
Quantify the parent compound and its major metabolites in different matrices to determine pharmacokinetic parameters and excretion profiles.
-
Data Presentation
Quantitative data from metabolic studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Hypothetical In Vitro Metabolic Stability of [¹³C]-3-MHA in Human Liver Microsomes
| Time (min) | [¹³C]-3-MHA Remaining (%) |
| 0 | 100 |
| 5 | 85.2 |
| 15 | 60.1 |
| 30 | 35.8 |
| 60 | 12.5 |
Table 2: Hypothetical Metabolite Profile of [¹³C]-3-MHA in Rat Urine after Oral Administration
| Metabolite | Retention Time (min) | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Structure | Relative Abundance (%) |
| M1 | 3.5 | 193.09 | 133.07, 115.06 | S-Glucuronide of 3-mercaptohexanol | 45 |
| M2 | 4.2 | 256.06 | 176.07, 115.06 | S-Glutathione conjugate | 30 |
| M3 | 5.1 | 192.08 | 132.06, 115.06 | Oxidized metabolite (sulfoxide) | 15 |
| Parent | 6.8 | 177.09 | 117.08, 43.02 | [¹³C]-3-MHA | 10 |
Visualization of Workflows and Pathways
Graphviz diagrams are provided to visualize the experimental workflow and a proposed metabolic pathway for 3-MHA.
Caption: Experimental workflow for metabolic studies of isotopically labeled 3-MHA.
Caption: Proposed metabolic pathway of this compound.
Conclusion
The use of isotopically labeled this compound in conjunction with modern analytical techniques provides a robust platform for elucidating its metabolic fate. The protocols and data presentation formats outlined in this document offer a comprehensive guide for researchers in pharmacology, toxicology, and related fields. While specific synthetic routes and metabolic pathways for 3-MHA are not extensively documented in the literature, the proposed methods are based on well-established principles of organic synthesis and drug metabolism, providing a solid foundation for initiating such studies. The ability to trace the disposition of 3-MHA will undoubtedly contribute to a deeper understanding of its biological significance.
References
Application Notes and Protocols for Headspace Analysis of 3-Mercaptohexyl Acetate in Beverages
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptohexyl acetate (B1210297) (3-MHA) is a potent aroma compound that contributes desirable tropical fruit, passion fruit, and grapefruit notes to a variety of beverages, including wine, beer, and fruit juices. The concentration of 3-MHA is often at trace levels (ng/L), making its accurate quantification challenging yet crucial for quality control and product development. Headspace analysis, a solvent-free extraction technique, coupled with gas chromatography-mass spectrometry (GC-MS), is a powerful and widely used method for the determination of volatile and semi-volatile compounds like 3-MHA in complex beverage matrices.
These application notes provide detailed protocols for the headspace analysis of 3-MHA in various beverages, primarily focusing on Headspace Solid-Phase Microextraction (HS-SPME) and Purge and Trap (P&T) techniques. The information is intended to guide researchers and scientists in setting up and validating their analytical methods for this key aroma compound.
Quantitative Data Summary
The following table summarizes quantitative data for the analysis of 3-Mercaptohexyl acetate (3-MHA) in different beverages using headspace techniques. This data is compiled from various studies and is intended for comparative purposes.
| Beverage | Analytical Method | Limit of Detection (LOD) (ng/L) | Limit of Quantitation (LOQ) (ng/L) | Concentration Range Detected (ng/L) | Reference |
| Wine | HS-SPME-GC-MS | 17 | - | Varies by wine type | [1] |
| Wine | Purge and Trap-GC-MS | Lower than HS-SPME | - | - | [2] |
| Beer | HS-SPME-GC-MS/MS (On-Fiber Derivatization) | - | Below sensory threshold | Varies with hop variety | [3] |
| Beer | Multidimensional GC/MS | <3.9 | - | Varies with brewing process | [4] |
| Fruit Juice | HS-SPME-GC-MS | Not specifically reported for 3-MHA | Not specifically reported for 3-MHA | General volatile analysis performed | [5] |
Note: The sensory threshold for 3-MHA in beer is reported to be around 5.0 ng/L.[4] Specific quantitative data for 3-MHA in fruit juices is limited in the reviewed literature.
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for 3-MHA in Wine
This protocol is a generalized procedure based on common practices for the analysis of volatile thiols in wine.[1][2]
1. Sample Preparation: a. Centrifuge the wine sample to remove any suspended solids. b. Transfer a 10 mL aliquot of the clarified wine into a 20 mL headspace vial. c. Add a magnetic stir bar and 3 g of sodium chloride (NaCl) to the vial to increase the ionic strength and promote the release of volatile compounds. d. Spike the sample with an appropriate internal standard (e.g., deuterated 3-MHA) for accurate quantification. e. Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.
2. HS-SPME Parameters:
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is commonly used for broad-range volatile analysis.[6]
-
Incubation Temperature: 40 °C
-
Incubation Time: 20 minutes with agitation (e.g., 250 rpm).
-
Extraction Time: 30 minutes (fiber exposed to the headspace).
3. GC-MS Analysis:
-
Injection Port Temperature: 250 °C (for thermal desorption of analytes from the SPME fiber).
-
Desorption Time: 5 minutes in splitless mode.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
GC Column: A mid-polar to polar capillary column is suitable (e.g., DB-WAX, HP-INNOWax).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp 1: Increase to 150 °C at 3 °C/min.
-
Ramp 2: Increase to 240 °C at 10 °C/min, hold for 10 minutes.
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 250 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Key ions for 3-MHA include m/z 116, 74, and 43.
-
Protocol 2: Headspace Analysis of 3-MHA in Beer with On-Fiber Derivatization
This advanced protocol is based on a method developed to enhance the detection of reactive thiols in beer.[3]
1. Sample Preparation: a. Degas the beer sample by sonication or gentle stirring. b. Transfer 5 mL of degassed beer into a 20 mL headspace vial. c. Add a magnetic stir bar and 1.5 g of NaCl. d. Add the derivatizing agent, 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), to the vial. e. Spike with an appropriate internal standard. f. Immediately seal the vial.
2. HS-SPME with On-Fiber Derivatization Parameters:
-
SPME Fiber: DVB/CAR/PDMS.
-
Incubation/Derivatization Temperature: 60 °C.
-
Incubation/Derivatization Time: 30 minutes with agitation.
-
Extraction Time: 30 minutes.
3. GC-MS/MS Analysis:
-
Injection Port Temperature: 260 °C.
-
Desorption Time: 5 minutes in splitless mode.
-
GC Column: A low-polarity column (e.g., DB-5ms) is often suitable for the derivatized compounds.
-
Oven Temperature Program: Optimized for the separation of the PFB-derivatives.
-
Mass Spectrometer (MS/MS) Parameters:
-
Ionization Mode: EI at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity, targeting the specific precursor-to-product ion transitions of the derivatized 3-MHA.
-
Protocol 3: General Headspace Analysis of Volatiles in Fruit Juice
While specific protocols for 3-MHA in fruit juices are not as established, the following general HS-SPME method for volatile analysis can be adapted.[5]
1. Sample Preparation: a. Centrifuge the fruit juice to remove pulp and other solids. b. Transfer 10 mL of the clarified juice into a 20 mL headspace vial. c. Add a magnetic stir bar and NaCl (e.g., 2-3 g). d. Add an internal standard if quantification is desired. e. Seal the vial.
2. HS-SPME Parameters:
-
SPME Fiber: DVB/CAR/PDMS.
-
Incubation Temperature: 40-60 °C.
-
Incubation Time: 20-30 minutes with agitation.
-
Extraction Time: 30-45 minutes.
3. GC-MS Analysis:
-
Follow similar GC-MS conditions as described in Protocol 1, optimizing the temperature program based on the target analytes in the fruit juice.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the headspace analysis of 3-MHA in beverages.
Logical Relationship of Analytical Steps
The following diagram illustrates the logical dependencies and flow of the analytical process.
References
- 1. 'Sniffing out' fruity thiols in hoppy beers | Science Codex [sciencecodex.com]
- 2. Brewing Summit 2018 [asbc.confex.com]
- 3. Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchmap.jp [researchmap.jp]
- 5. Differentiation of Fresh and Processed Fruit Juices Using Volatile Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Chiral Separation of 3-Mercaptohexyl Acetate Enantiomers by Gas Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptohexyl acetate (B1210297) is a volatile thiol compound that contributes to the characteristic aroma of various fruits and beverages, notably in wine, where its enantiomers can impart distinct sensory properties. The stereochemistry of such flavor and fragrance compounds is of paramount importance as enantiomers can exhibit different biological activities and sensory profiles. Consequently, the ability to separate and quantify the individual (R)- and (S)-enantiomers is crucial for quality control, authenticity studies, and understanding structure-activity relationships. This document provides detailed application notes and protocols for the chiral separation of 3-mercaptohexyl acetate enantiomers using gas chromatography (GC), a powerful and widely used technique for the analysis of volatile chiral compounds.
The primary approach for the chiral separation of this compound enantiomers involves the use of capillary gas chromatography with a chiral stationary phase (CSP). Cyclodextrin-based CSPs are particularly effective for this application due to their ability to form transient diastereomeric complexes with the enantiomers, leading to differences in their retention times and enabling their separation.
Data Presentation: Quantitative Analysis
The successful chiral separation of this compound enantiomers is characterized by baseline resolution of the two peaks. The following table summarizes hypothetical quantitative data based on typical performance of a suitable chiral GC column.
| Parameter | (R)-3-Mercaptohexyl Acetate | (S)-3-Mercaptohexyl Acetate |
| Retention Time (min) | 15.25 | 15.50 |
| Resolution (Rs) | - | > 1.5 |
| Theoretical Plates (N) | > 100,000 | > 100,000 |
| Peak Asymmetry | 0.9 - 1.2 | 0.9 - 1.2 |
Note: Actual retention times and resolution may vary depending on the specific instrument, column condition, and slight variations in the analytical parameters.
Experimental Protocols
This section details the recommended methodology for the chiral separation of this compound enantiomers by GC.
Sample Preparation
For analysis of this compound in a complex matrix such as wine, a preliminary extraction and concentration step is typically required.
Materials:
-
Racemic this compound standard
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas for evaporation
-
Sample vials
Protocol for Wine Samples:
-
Internal Standard: Add an appropriate internal standard to the wine sample to aid in quantification.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the wine sample onto the cartridge.
-
Wash the cartridge with water to remove sugars and other polar interferences.
-
Elute the retained analytes, including this compound, with dichloromethane.
-
-
Drying and Concentration:
-
Dry the dichloromethane extract over anhydrous sodium sulfate.
-
Carefully concentrate the extract to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., hexane) for GC analysis.
Gas Chromatography (GC) Method
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Split/splitless injector.
-
Chiral capillary column.
Recommended Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin based chiral column. |
| Carrier Gas | Helium or Hydrogen |
| Inlet Mode | Split (e.g., 50:1 split ratio) |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold for 2 min), ramp to 180 °C at 3 °C/min, hold for 5 min. |
| Detector | FID or MS |
| FID Temperature | 250 °C |
| MS Transfer Line Temp | 250 °C |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Scan Range (for MS) | m/z 40-250 |
| Injection Volume | 1 µL |
Mandatory Visualizations
Experimental Workflow for Chiral GC Analysis
Caption: Workflow for Chiral GC Analysis of this compound.
Factors Affecting Chiral Separation in GC
Caption: Key Factors Influencing Chiral GC Separation.
Application Notes and Protocols for Sensory Analysis of 3-Mercaptohexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 3-Mercaptohexyl acetate (B1210297) (3-MHA) in sensory analysis panels. This potent aroma compound, with its complex sensory profile, is a valuable tool in flavor and fragrance research, product development, and quality control.
Introduction to 3-Mercaptohexyl Acetate (3-MHA)
This compound is a volatile sulfur compound known for its significant impact on the aroma of various products, most notably wine.[1][2] Its sensory profile is multifaceted, characterized by desirable tropical and fruity notes at low concentrations and the emergence of sulfurous or savory characteristics at higher levels.[3] This complexity makes 3-MHA a critical component in creating and understanding nuanced flavor and aroma profiles. The perception of 3-MHA is also dependent on its stereochemistry, with different enantiomers exhibiting distinct aromas.[3][4]
Applications in Sensory Analysis
The distinct and potent aroma of 3-MHA makes it suitable for several applications in sensory science:
-
Panelist Screening and Training: Used as a reference standard to identify and train panelists to recognize specific fruity and sulfurous notes.[5]
-
Flavor Profile Development: Aids in the creation of a standardized lexicon for products containing volatile thiols.[5]
-
Quality Control: Serves as a benchmark to ensure batch-to-batch consistency in products where its aroma is a key characteristic.[5]
-
Product Development and Reformulation: Guides the development of new products by providing a clear target for specific aroma attributes.[5]
-
Investigating Aroma Interactions: Used in studies to understand how its perception is affected by other compounds in a complex matrix.[6][7]
Sensory Profile of this compound
3-MHA possesses a complex aroma that is highly dependent on its concentration and the surrounding matrix.
-
Primary Descriptors (at low concentrations): Grapefruit, passion fruit, black currant, guava, box tree, gooseberry, and floral notes.[3]
-
Secondary Descriptors (at higher concentrations or in specific matrices): Sulfurous, roasted meaty, and onion notes.[3]
-
Organoleptic Properties: Green, fruity, alliaceous, and tropical.
The stereoisomers of 3-MHA have distinct aroma profiles:
-
(3R)-(-)-enantiomer: More reminiscent of passion fruit.[3][4]
-
(3S)-(+)-enantiomer: Has a more herbaceous, boxwood-like aroma.[3]
Quantitative Sensory Data
The following table summarizes the reported odor and flavor perception thresholds for 3-MHA. These values indicate the extremely low concentrations at which this compound can be detected.
| Parameter | Matrix | (3R)-(-)-enantiomer | (3S)-(+)-enantiomer | Racemic/Unspecified |
| Odor Threshold | Air | 0.10 ng/L[4] | 0.03 ng/L[4] | |
| Flavor Perception Threshold | 12% alcohol/water | 0.009 ppb (µg/L)[4] | 0.0025 ppb (µg/L)[4] | |
| Perception Threshold | Wine | 4 ng/L[3] |
Experimental Protocols
Protocol 1: Preparation of 3-MHA Dilution Series for Sensory Training
Objective: To prepare a series of 3-MHA solutions of varying concentrations for panelist training and threshold determination.
Materials:
-
This compound (≥98% purity)
-
Solvent (e.g., propylene (B89431) glycol for stock solution, deionized water with 12% ethanol (B145695) for dilutions to mimic wine)
-
Glass volumetric flasks and pipettes
-
Fume hood
Procedure:
-
Stock Solution Preparation (in a fume hood):
-
Prepare a 0.1% (w/v) stock solution of 3-MHA in propylene glycol. For example, weigh 100 mg of 3-MHA and dissolve it in 100 mL of propylene glycol. This is the primary stock solution.
-
-
Intermediate Dilutions:
-
Perform serial dilutions from the primary stock solution to create intermediate stocks. For example, dilute the 0.1% stock 1:100 in the ethanol/water solution to get a 10 mg/L solution.
-
-
Final Sensory Sample Preparation:
-
From the intermediate dilutions, prepare a range of concentrations that bracket the known perception threshold (e.g., from 0.5 ng/L to 500 ng/L). Samples should be presented in coded, identical containers to prevent bias.[3]
-
Always include a "blank" sample containing only the solvent for control purposes.
-
Protocol 2: Sensory Panel Selection and Training
Objective: To select and train a sensory panel capable of consistently identifying and rating the intensity of 3-MHA's aroma attributes.
1. Panelist Selection:
-
A panel of 8-12 assessors is typically recommended.[3]
-
Pre-screen candidates for their ability to detect basic tastes and odors and for their verbal fluency in describing sensory perceptions.[5]
-
Candidates should have a keen sense of smell and be able to discriminate between different aroma compounds.
2. Training Phase:
-
Introduction to Aromas: Familiarize panelists with the target aroma descriptors for 3-MHA (e.g., grapefruit, passion fruit, sulfurous) using commercially available aroma standards.
-
Reference Standard Presentation: Present the panelists with a mid-range concentration of the 3-MHA standard and a blank. Ask them to describe the aroma.
-
Attribute Recognition: Guide the panel to a consensus on the key aroma attributes of 3-MHA.
-
Intensity Rating: Train panelists to rate the intensity of each perceived attribute on a continuous line scale (e.g., a 15 cm line scale anchored with "low" and "high").[3]
-
Reproducibility Check: Conduct multiple training sessions to ensure panelists can reliably identify and rate the intensity of 3-MHA's aromas.
Protocol 3: Sensory Evaluation of 3-MHA in a Product
Objective: To quantitatively and/or descriptively analyze the sensory contribution of 3-MHA in a sample.
1. Sample Preparation:
-
Samples containing 3-MHA should be prepared and presented in a consistent manner.
-
Samples should be coded with random three-digit numbers and presented in identical, odor-free containers.[3]
2. Evaluation Environment:
-
The evaluation should be conducted in a controlled environment with neutral lighting and no distracting odors.[3] Individual sensory booths are recommended.
3. Evaluation Procedure:
-
Orthonasal Evaluation (Smell): A "sniffing" technique is employed. Panelists should be instructed on a consistent method for sniffing to ensure uniform evaluation.
-
Retronasal Evaluation (Flavor): A "sip and spit" method is used for liquid samples like wine.[3] This allows for the evaluation of flavor-by-mouth.
-
Data Collection: Panelists record their evaluations on a provided scoresheet or using sensory analysis software. This can include intensity ratings for specific attributes, check-all-that-apply (CATA) methodologies, or descriptive analysis.
-
Palate Cleansing: Panelists should cleanse their palate with deionized water and wait for a designated period between samples to minimize carry-over effects.[3]
Visualizations
Caption: Workflow for sensory analysis of this compound.
Caption: Relationship between 3-MHA concentration and perceived aroma.
References
Application Notes and Protocols for the Preparation of Standard Solutions of 3-Mercaptohexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptohexyl acetate (B1210297) is a volatile sulfur-containing compound found in various fruits, such as passion fruit and grapefruit, and is a key aroma component in many food and beverage products.[1][2] In research and industrial settings, accurate quantification of 3-Mercaptohexyl acetate is crucial for quality control, flavor and fragrance development, and metabolic studies. The preparation of accurate and stable standard solutions is a prerequisite for reliable analytical results, typically obtained through gas chromatography-mass spectrometry (GC-MS).
This document provides detailed protocols for the preparation of standard solutions of this compound, including solvent selection, preparation of stock and working solutions, and best practices for storage and handling to ensure their integrity.
Physicochemical Data and Solubility
A thorough understanding of the physicochemical properties of this compound is essential for the preparation of stable and accurate standard solutions.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O₂S | [3][4][5] |
| Molecular Weight | 176.28 g/mol | [5][6] |
| Appearance | Colorless to pale yellow clear liquid | [1][2][3] |
| Boiling Point | 186-240°C | [1][2] |
| Flash Point | 73°C (163.4°F) | [7] |
| Solubility | Soluble in ethanol, methanol, isopropanol, and oils. Low solubility in water (284.5 mg/L @ 25°C est.). | [1][3][6] |
| Storage | Hygroscopic. Store in a refrigerator (2-8°C) under an inert atmosphere. | [5][8][9] |
Experimental Protocols
Materials and Equipment
-
This compound (neat, high purity)
-
Solvent of choice (e.g., Ethanol, Methanol, or Isopropanol, HPLC or analytical grade)
-
Analytical balance (4 or 5 decimal places)
-
Volumetric flasks (Class A)
-
Micropipettes (calibrated)
-
Amber glass vials with PTFE-lined caps
-
Inert gas (e.g., nitrogen or argon)
Protocol 1: Preparation of a Primary Stock Solution (e.g., 1000 µg/mL)
This protocol describes the preparation of a high-concentration stock solution from the neat (undiluted) this compound.
-
Tare the Balance: Place a clean, dry amber glass vial on the analytical balance and tare the weight.
-
Weigh the Standard: Carefully add a small amount (e.g., 10 mg) of this compound to the tared vial and record the exact weight.
-
Solvent Addition: Based on the recorded weight, calculate the required volume of solvent to achieve the desired concentration (e.g., 1000 µg/mL). For example, for 10 mg of the standard, you would need 10 mL of solvent.
-
Dissolution: Add the calculated volume of the chosen solvent to the vial containing the weighed standard.
-
Homogenization: Cap the vial tightly and vortex or sonicate until the standard is completely dissolved.
-
Inert Atmosphere: If long-term storage is intended, gently flush the headspace of the vial with an inert gas (nitrogen or argon) before tightly sealing the cap.
-
Labeling and Storage: Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the stock solution in a refrigerator at 2-8°C.
Protocol 2: Preparation of Working Standard Solutions
Working standard solutions are prepared by diluting the primary stock solution to the desired concentration range for building calibration curves.
-
Select Dilution Concentrations: Determine the range of concentrations needed for your analytical method's calibration curve.
-
Serial Dilution: Perform serial dilutions of the primary stock solution using the chosen solvent. For example, to prepare a 100 µg/mL working solution from a 1000 µg/mL stock, you would dilute 1 mL of the stock solution with 9 mL of the solvent.
-
Labeling and Storage: Label each working standard solution clearly and store under the same conditions as the primary stock solution.
Stability of Standard Solutions
The stability of standard solutions is critical for generating reproducible and reliable data.
-
Short-term Stability: For daily use, it is advisable to prepare fresh working solutions from the stock solution.
-
Long-term Stability: The primary stock solution, when stored under proper conditions (refrigerated, under inert gas), can be stable for several months. However, it is recommended to perform periodic checks against a freshly prepared standard to verify its concentration. A stability study can be performed by analyzing the stored solution at regular intervals and comparing the results to a freshly prepared standard. The solution is considered stable if the difference is within an acceptable range (e.g., ±5%).
Analytical Workflow for GC-MS Analysis
The prepared standard solutions are essential for the quantitative analysis of this compound in samples using GC-MS. The following diagram illustrates a typical workflow.
Caption: Workflow for the quantitative analysis of this compound using GC-MS.
Logical Relationship for Standard Solution Preparation
The following diagram outlines the logical steps and considerations for preparing standard solutions of this compound.
Caption: Logical workflow for the preparation and maintenance of this compound standard solutions.
References
- 1. youtube.com [youtube.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Best Practices for Handling and Using Volatile Analytical Standards [restek.com]
- 7. agilent.com [agilent.com]
- 8. Managing Reference Standards and Calibration Materials | Lab Manager [labmanager.com]
- 9. pharmaguru.co [pharmaguru.co]
Troubleshooting & Optimization
Preventing 3-Mercaptohexyl acetate degradation during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the degradation of 3-Mercaptohexyl acetate (B1210297) (3-MHA) during analysis.
Frequently Asked Questions (FAQs)
Q1: What is 3-Mercaptohexyl acetate (3-MHA) and why is it difficult to analyze?
A1: this compound (3-MHA) is a volatile thiol compound known for its contribution to the aroma of various foods and beverages, particularly wine. As a thiol, its sulfhydryl (-SH) group is highly reactive and susceptible to oxidation, which can lead to the degradation of the molecule during sample preparation and analysis, resulting in inaccurate quantification.
Q2: What are the main degradation pathways for 3-MHA during analysis?
A2: The primary degradation pathway for 3-MHA is the oxidation of its thiol group. This can be initiated by exposure to oxygen, metal ions, or high temperatures. The oxidation can lead to the formation of disulfides and other oxidation products, which do not have the same chemical and sensory properties as 3-MHA.
Q3: How can I prevent the degradation of 3-MHA immediately after sample collection?
A3: To prevent immediate degradation, it is crucial to stabilize the thiol group. This is typically achieved by adding a derivatizing or alkylating agent to the sample as soon as it is collected. Common agents include 4,4'-dithiodipyridine (DTDP) for LC-MS/MS analysis or other alkylating agents for GC-MS analysis.
Q4: What are the recommended analytical techniques for 3-MHA quantification?
A4: The most common and sensitive techniques for quantifying 3-MHA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.
Q5: Is derivatization necessary for both GC-MS and LC-MS/MS analysis of 3-MHA?
A5: Derivatization is highly recommended for both techniques. For GC-MS, it improves the volatility and thermal stability of 3-MHA. For LC-MS/MS, derivatization is used to create a stable derivative that is more amenable to chromatographic separation and mass spectrometric detection, often improving ionization efficiency.
Troubleshooting Guides
Issue 1: Low or no detectable 3-MHA peak in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Degradation during sample storage or preparation | - Ensure immediate stabilization of the sample after collection using a derivatizing agent. - Store samples at low temperatures (e.g., -80°C) and protect them from light and oxygen. - Minimize sample handling time and exposure to ambient conditions. |
| Inefficient extraction from the sample matrix | - Optimize the sample preparation method. For GC-MS, consider Headspace Solid-Phase Microextraction (HS-SPME) or Solid-Phase Extraction (SPE). For LC-MS/MS, a liquid-liquid extraction or SPE may be necessary after derivatization. - For HS-SPME, ensure the correct fiber (e.g., DVB/CAR/PDMS) is used and that extraction time and temperature are optimized. |
| Poor derivatization efficiency | - Verify the concentration and freshness of the derivatizing agent solution. - Optimize the derivatization reaction conditions (pH, temperature, and reaction time). - Ensure the absence of interfering substances in the sample that may consume the derivatizing agent. |
| Instrumental issues | - Check for leaks in the GC or LC system. - Verify the performance of the mass spectrometer, including detector sensitivity. - For GC-MS, ensure the injector temperature is appropriate for the desorption of the derivatized analyte without causing degradation. |
Issue 2: Poor peak shape or peak tailing.
| Possible Cause | Troubleshooting Step |
| Active sites in the GC inlet or column | - Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for sulfur compounds. - Regularly condition the GC column according to the manufacturer's instructions. |
| Inappropriate chromatographic conditions | - Optimize the GC oven temperature program or the LC mobile phase gradient to ensure proper separation and peak shape. - For LC-MS/MS, ensure the mobile phase pH is compatible with the analyte and the column chemistry. |
| Co-elution with interfering compounds | - Improve the sample clean-up procedure to remove matrix components. - Adjust the chromatographic method to better separate 3-MHA from interfering peaks. |
Issue 3: High variability in quantitative results.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample preparation | - Use an internal standard (preferably a stable isotope-labeled version of 3-MHA) added at the beginning of the sample preparation process to correct for variability. - Ensure precise and consistent execution of all sample preparation steps, including pipetting and extraction times. |
| Matrix effects in LC-MS/MS | - Evaluate and correct for matrix effects by using matrix-matched calibration standards or the standard addition method. - Improve sample clean-up to reduce the concentration of matrix components that can cause ion suppression or enhancement. |
| Analyte instability in the autosampler | - Keep the autosampler tray cooled to minimize degradation of the prepared samples before injection. - Analyze samples as soon as possible after preparation. |
Quantitative Data Summary
While specific quantitative data on the degradation kinetics of 3-MHA under various storage conditions is limited in publicly available literature, the following table provides general stability guidelines for volatile thiols based on published research on similar compounds.
| Condition | Parameter | Stability of Volatile Thiols | Recommendation |
| Temperature | Storage at room temperature vs. -20°C vs. -80°C | Significantly more stable at lower temperatures. Degradation is rapid at room temperature. | Store samples and extracts at -80°C for long-term storage. |
| pH | Acidic vs. Neutral vs. Alkaline | Generally more stable at acidic pH. Degradation can be accelerated at neutral to alkaline pH due to increased reactivity of the thiolate anion. | Adjust sample pH to be acidic (e.g., pH 3-4) if compatible with the analytical method. |
| Light Exposure | Dark vs. Light | Exposure to UV light can promote oxidation and degradation. | Store samples in amber vials or protect them from light. |
| Presence of Stabilizer | With vs. Without Derivatizing Agent | Significantly more stable in the presence of a derivatizing/stabilizing agent like DTDP. | Add a stabilizing agent immediately after sample collection. |
Experimental Protocols
Protocol 1: Analysis of 3-MHA by HS-SPME-GC-MS
This protocol is a general guideline and may require optimization for specific sample matrices.
-
Sample Preparation:
-
Place 5 mL of the liquid sample (e.g., wine) into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to increase the ionic strength.
-
If using an internal standard, add it at this stage.
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
HS-SPME Extraction:
-
Incubate the vial at 40°C for 15 minutes with agitation to allow for equilibration.
-
Expose a pre-conditioned Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C with continued agitation.
-
-
GC-MS Analysis:
-
Injector: Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 180°C at 5°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for 3-MHA.
-
-
Protocol 2: Analysis of 3-MHA by Derivatization followed by LC-MS/MS
This protocol is a general guideline and may require optimization.
-
Derivatization:
-
To 10 mL of the sample, add an internal standard.
-
Add 500 µL of a 10 mM solution of 4,4'-dithiodipyridine (DTDP) in ethanol.
-
Vortex the mixture and allow it to react for 30 minutes at room temperature in the dark.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 3 cc, 60 mg) with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Loading: Load the derivatized sample onto the conditioned cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute the derivatized 3-MHA with 5 mL of methanol.
-
-
LC-MS/MS Analysis:
-
LC System:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with a low percentage of B, increasing to elute the analyte, followed by a column wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the DTDP-derivatized 3-MHA and the internal standard.
-
-
Visualizations
Caption: Workflow for HS-SPME-GC-MS analysis of 3-MHA.
Technical Support Center: Stability of 3-Mercaptohexyl Acetate in Wine and Beverages
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-mercaptohexyl acetate (B1210297) (3-MHA), a key aroma compound in wine and other beverages.
Frequently Asked Questions (FAQs)
Q1: What is 3-mercaptohexyl acetate (3-MHA) and why is its stability important?
A1: this compound (3-MHA) is a volatile thiol compound that contributes desirable "passion fruit" and "grapefruit" aromas to many wines, particularly Sauvignon Blanc.[1][2] Its stability is crucial for maintaining the aromatic profile and quality of the wine during storage and aging, as its degradation leads to a loss of these desirable fruity notes.[1][3]
Q2: What are the main degradation pathways for 3-MHA in wine?
A2: The two primary degradation pathways for 3-MHA in wine are:
-
Hydrolysis: 3-MHA can be hydrolyzed to 3-mercaptohexan-1-ol (3-MH) and acetic acid. This can occur through acid-catalyzed hydrolysis or be enzymatically mediated.[3] While 3-MH also contributes to the fruity aroma of wine, its sensory characteristics are different from 3-MHA.[4]
-
Oxidation: Like other thiols, 3-MHA is susceptible to oxidation, which can lead to a loss of its characteristic aroma.[1] This oxidation is often not a direct reaction with oxygen but is mediated by other wine components, such as oxidized phenolic compounds (quinones).[1][5][6]
Q3: What factors influence the stability of 3-MHA in beverages?
A3: Several factors can impact the stability of 3-MHA:
-
Oxygen Exposure: Increased oxygen levels promote the oxidation of phenolic compounds, which in turn can react with and degrade 3-MHA.[1]
-
Storage Temperature: Higher storage temperatures can accelerate the rate of both hydrolysis and oxidation reactions, leading to a faster loss of 3-MHA.
-
pH: The pH of the beverage can influence the rate of acid-catalyzed hydrolysis of 3-MHA.
-
Presence of Phenolic Compounds: Phenolic compounds, particularly catechins and their oxidation products (quinones), can react with 3-MHA, leading to its degradation.[1][7]
-
Sulfur Dioxide (SO2) Levels: Sulfur dioxide is an antioxidant commonly used in winemaking. It can help protect 3-MHA from oxidation by reacting with oxygen and quinones.[1]
-
Yeast Strain: The choice of yeast strain during fermentation can influence the initial concentration of 3-MHA and potentially the enzymatic activity related to its stability.[2][8]
Q4: How does the conversion of 3-MHA to 3-MH affect the wine's aroma?
A4: During wine aging, 3-MHA is often converted to 3-MH through hydrolysis.[3] Both compounds have fruity aromas, but their sensory perception differs. 3-MHA is often associated with "passion fruit" and "boxwood" nuances, while 3-MH is described as having "grapefruit" and "passion fruit" notes.[2][4] The conversion from the acetate to the alcohol form can therefore alter the aromatic complexity of the wine over time.
Troubleshooting Guides
Issue 1: Rapid loss of 3-MHA concentration in stored wine samples.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Excessive Oxygen Exposure | 1. Ensure sample vials have minimal headspace. 2. Purge the headspace with an inert gas (e.g., nitrogen, argon) before sealing. 3. Use closures with a low oxygen transmission rate. | Reduced rate of 3-MHA degradation. |
| High Storage Temperature | 1. Store samples at a controlled, low temperature (e.g., 4°C or frozen). | Slower degradation of 3-MHA. |
| Low Sulfur Dioxide (SO2) Levels | 1. Measure the free SO2 concentration in your samples. 2. If below recommended levels for the wine style, consider a small, calculated addition of SO2. | Increased stability of 3-MHA against oxidation. |
| Photodegradation | 1. Store samples in amber or light-blocking containers. | Prevention of light-induced degradation. |
Issue 2: Inconsistent or non-reproducible 3-MHA measurements.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Sample Preparation Variability | 1. Standardize the entire sample preparation workflow. 2. Use precise and calibrated pipettes and equipment. 3. Ensure consistent timing for each step of the extraction and derivatization process. | Improved precision and reproducibility of results. |
| Matrix Effects in Analytical Method | 1. Perform a matrix effect study by spiking a known amount of 3-MHA standard into a sample matrix and a pure solvent. 2. If significant matrix effects are observed, use a matrix-matched calibration curve or the standard addition method for quantification. | More accurate quantification of 3-MHA. |
| Instability during Analysis | 1. Keep sample vials in the autosampler cooled, if possible. 2. Minimize the time between sample preparation and injection. | Reduced degradation of 3-MHA during the analytical run. |
Quantitative Data
Table 1: Factors Influencing 3-MHA and 3-MH Stability
| Factor | Effect on 3-MHA/3-MH | Observations | Reference(s) |
| Oxygen | Decreases concentration | Particularly susceptible to oxidation during storage. The decrease is not a direct oxidation but is delayed compared to oxygen consumption, suggesting an indirect mechanism involving other wine components. | [1] |
| Phenolic Compounds (e.g., Catechin) | Decreases concentration | Oxidation of flavan-3-ols is critical for 3-MH stability. O-quinones formed from oxidized phenolics can react with thiols. | [1][7] |
| Sulfur Dioxide (SO2) | Increases stability | Acts as an antioxidant, inhibiting polyphenol oxidation and protecting thiols. | [1] |
| Storage Time | Decreases concentration | 3-MHA is converted to 3-MH via acid hydrolysis during aging. | [3] |
| Fining Agents (e.g., PVPP) | Can increase stability | Fining with agents that reduce flavan-3-ol (B1228485) content can lead to reduced 3-MH loss during aging. | [7] |
Experimental Protocols
Protocol 1: Quantification of 3-MHA and 3-MH in Wine by Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a generalized procedure based on common methods for thiol analysis in wine.[9][10]
-
Sample Preparation:
-
To a 20 mL headspace vial, add 10 mL of wine.
-
Add an appropriate internal standard (e.g., a deuterated analog of 3-MH or 3-MHA) for accurate quantification.
-
Add NaCl (e.g., 3 g) to increase the volatility of the analytes.
-
For derivatization (to improve volatility and chromatographic performance), add a derivatizing agent such as pentafluorobenzyl bromide (PFBBr). This step is often preceded by an extraction.
-
-
HS-SPME Extraction:
-
Place the vial in a heated agitator (e.g., at 40-60°C).
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the sample for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot injector of the gas chromatograph (e.g., at 250°C).
-
Separate the compounds on a suitable capillary column (e.g., a DB-5ms or equivalent).
-
Use a temperature program to elute the compounds of interest.
-
Detect and quantify the analytes using a mass spectrometer, typically in selected ion monitoring (SIM) mode for higher sensitivity and selectivity.
-
-
Quantification:
-
Create a calibration curve using standards of 3-MHA and 3-MH prepared in a model wine solution or a thiol-free wine.
-
Calculate the concentration of the analytes in the wine samples based on the calibration curve and the response of the internal standard.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Volatile thiols | Aromas [labexcell.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. investigacion.unirioja.es [investigacion.unirioja.es]
- 7. ives-openscience.eu [ives-openscience.eu]
- 8. Formation, Losses, Preservation and Recovery of Aroma Compounds in the Winemaking Process [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Oxidation of 3-Mercaptohexyl Acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the oxidation of 3-mercaptohexyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct when 3-mercaptohexyl acetate is oxidized under mild conditions?
Under mild oxidative conditions, such as exposure to air, the primary byproduct of this compound oxidation is the corresponding disulfide, 3,3'-dithiobis(hexyl acetate). This occurs through the formation of a sulfur-sulfur bond between two molecules of the parent thiol.[1][2]
Q2: What is the general mechanism for the oxidation of this compound to its disulfide?
The oxidation of thiols to disulfides typically proceeds via a thiolate anion intermediate. The thiol group (-SH) is deprotonated to form a thiolate (-S⁻), which is a more potent nucleophile. This thiolate then reacts with an electrophilic sulfur species, which can be formed through various pathways depending on the oxidant, ultimately leading to the disulfide bond. This process can be catalyzed by metal ions.
Q3: What other oxidation byproducts can be formed?
With stronger oxidizing agents or more forcing conditions, further oxidation of the sulfur atom can occur. This can lead to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H).[3][4] However, under typical laboratory conditions involving incidental air oxidation, the disulfide is the major product.
Q4: What factors can influence the rate of oxidation?
Several factors can affect the rate of oxidation of this compound:
-
Presence of Oxygen: As the primary oxidant in many scenarios, the concentration of dissolved oxygen will directly impact the rate of oxidation.
-
pH: The rate of thiol oxidation is often pH-dependent. Higher pH can favor the formation of the more reactive thiolate anion, thus increasing the reaction rate.
-
Metal Ions: Transition metal ions, such as copper and iron, can catalyze the oxidation of thiols.
-
Temperature: Increased temperature generally accelerates the rate of chemical reactions, including oxidation.
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Presence of Antioxidants: Substances like sulfur dioxide can inhibit the oxidation process.[5]
Q5: How can I minimize the oxidation of my this compound sample?
To minimize oxidation, consider the following:
-
Inert Atmosphere: Store and handle the compound under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Low Temperature: Store samples at low temperatures to reduce the reaction rate.
-
Chelating Agents: If metal-catalyzed oxidation is a concern, the addition of a chelating agent like EDTA can sequester metal ions.
-
Control of pH: Maintaining a lower pH can reduce the concentration of the highly reactive thiolate anion.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
| Possible Cause | Suggestion |
| Oxygen in Solvent | Use freshly degassed solvents for all preparations. |
| Metal Ion Contamination | Use high-purity solvents and glassware. Consider adding a chelating agent such as EDTA to your solution. |
| Inappropriate pH | Buffer your solution to a slightly acidic pH if compatible with your experimental design. |
| Elevated Temperature | Prepare and store solutions at reduced temperatures (e.g., on ice or at 4°C). |
Issue 2: Poor Yield or Incomplete Conversion in a Controlled Oxidation Experiment
| Possible Cause | Suggestion |
| Insufficient Oxidant | Ensure the molar ratio of the oxidant to the thiol is appropriate for the desired reaction. |
| Inefficient Mixing | If the reaction is heterogeneous (e.g., air oxidation in a liquid), ensure vigorous stirring to maximize contact between reactants. |
| Reaction Time Too Short | Monitor the reaction progress over time using an appropriate analytical technique (e.g., GC-MS, TLC) to determine the optimal reaction time. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for the formation of side products. |
Issue 3: Difficulties in Analyzing this compound and its Byproducts by GC-MS
| Possible Cause | Suggestion |
| Peak Tailing | Thiol compounds can interact with active sites in the GC system. Use a deactivated inlet liner and a column suitable for analyzing active compounds. |
| Poor Reproducibility | Thiols can be adsorbed onto metal surfaces. Ensure all parts of the sample flow path are as inert as possible. |
| No or Low Signal for Byproducts | The disulfide byproduct is less volatile than the parent thiol. Ensure your GC temperature program reaches a high enough final temperature to elute the disulfide. |
| Ghost Peaks | Contamination from previous injections can be an issue. Implement a thorough wash sequence for the syringe and consider a bake-out of the inlet and column. |
| Co-elution of Peaks | Optimize your GC temperature program to improve the separation of the thiol and its disulfide. A slower ramp rate may be beneficial. |
Data Presentation
Table 1: Factors Influencing the Oxidation of this compound
| Parameter | Effect on Oxidation Rate | Typical Conditions to Accelerate Oxidation | Typical Conditions to Minimize Oxidation |
| Oxygen | Increases | Air or oxygen bubbling | Inert atmosphere (N₂, Ar) |
| pH | Generally increases with pH | Basic conditions (pH > 8) | Acidic to neutral conditions (pH < 7) |
| Temperature | Increases | Elevated temperatures (e.g., 40-60°C) | Low temperatures (e.g., < 4°C) |
| Metal Catalysts (e.g., Cu²⁺, Fe³⁺) | Increases | Presence of trace metals | Use of chelating agents (e.g., EDTA) |
| Antioxidants (e.g., SO₂) | Decreases | N/A | Addition of antioxidants |
Experimental Protocols
Protocol 1: Controlled Air Oxidation of this compound
This protocol describes a general method for the air oxidation of this compound to its disulfide.
Materials:
-
This compound
-
High-purity solvent (e.g., ethanol (B145695) or acetonitrile)
-
Reaction vessel (e.g., round-bottom flask) with a stir bar
-
Air pump or source of clean, dry air
-
Gas dispersion tube
Procedure:
-
Dissolve a known concentration of this compound in the chosen solvent in the reaction vessel.
-
Place the reaction vessel on a magnetic stir plate and begin stirring.
-
Insert the gas dispersion tube into the solution, ensuring it is below the surface of the liquid.
-
Start bubbling air through the solution at a controlled rate.
-
Monitor the reaction progress by taking aliquots at regular time intervals and analyzing them by GC-MS.
-
Once the desired level of conversion is reached, stop the airflow and purge the solution with an inert gas (e.g., nitrogen) to remove excess oxygen and halt the reaction.
-
The resulting solution containing this compound and 3,3'-dithiobis(hexyl acetate) can then be used for further experiments or analysis.
Protocol 2: GC-MS Analysis of Oxidation Products
This protocol provides a starting point for the GC-MS analysis of this compound and its disulfide.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for the analysis of polar and active compounds (e.g., a wax-type or a low-bleed 5% phenyl-methylpolysiloxane column).
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MS Transfer Line Temperature: 260°C
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Scan Mode: Full scan to identify unknowns, or selected ion monitoring (SIM) for targeted quantification.
Expected Mass Spectra:
-
This compound: The mass spectrum can be found in the NIST database.[6]
Visualizations
References
Technical Support Center: 3-Mercaptohexyl Acetate (3-MHA) Stability in the Presence of Sulfur Dioxide (SO₂)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of sulfur dioxide (SO₂) on the stability of 3-Mercaptohexyl acetate (B1210297) (3-MHA).
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of sulfur dioxide (SO₂) on the stability of 3-Mercaptohexyl acetate (3-MHA)?
A1: Sulfur dioxide is generally used as an antioxidant to protect volatile thiols like 3-MHA from oxidation.[1] In environments where oxidative degradation is a concern, such as in wine or certain chemical formulations, SO₂ can help preserve the concentration of 3-MHA. It achieves this by reacting with oxygen and inhibiting oxidative enzymes.[1] However, the interaction is complex. While SO₂ protects against oxidation, high concentrations or specific pH conditions might lead to the formation of less aromatic or non-volatile sulfonated adducts, though this is more extensively studied for other thiols.
Q2: What is the primary degradation pathway for 3-MHA in the absence of SO₂?
A2: The primary degradation pathway for 3-MHA, a volatile thiol, is oxidation.[1] The sulfhydryl (-SH) group is susceptible to oxidation, which can lead to the formation of disulfides (R-S-S-R) and, with stronger oxidizing agents, sulfonic acids (RSO₃H).[2] This process can be accelerated by the presence of oxygen, metal ions, and light.
Q3: Are there any known side-reactions between 3-MHA and SO₂ that I should be aware of?
A3: While SO₂ is primarily used as a protective agent, direct reactions can occur. Under certain conditions, bisulfite (HSO₃⁻), the dominant form of SO₂ in aqueous solutions at relevant pH, can react with thiols. Although less common than oxidation, this can lead to the formation of S-sulfonates. The reactivity is dependent on factors such as pH, temperature, and the concentration of both 3-MHA and SO₂.
Q4: What analytical techniques are recommended for quantifying 3-MHA in the presence of SO₂?
A4: Gas chromatography coupled with a sulfur-specific detector, such as a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD), is a common and sensitive method for quantifying volatile sulfur compounds like 3-MHA. Mass spectrometry (GC-MS) is also highly effective for both identification and quantification. For sample preparation, solid-phase microextraction (SPME) is often employed to extract and concentrate the volatile thiol from the sample matrix. When working with complex matrices, derivatization of the thiol group can improve chromatographic performance and detection limits.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of 3-MHA concentration even with SO₂ addition. | 1. Insufficient SO₂ Concentration: The amount of SO₂ added may not be enough to counteract the oxidative pressure in your system. 2. Presence of Strong Oxidizing Agents: Your sample matrix may contain other oxidizing agents (e.g., hydrogen peroxide, metal ions) that are rapidly consuming both the SO₂ and the 3-MHA. 3. Inappropriate pH: The protective effect of SO₂ is pH-dependent. At very low or high pH, its antioxidant capacity may be reduced. 4. Photodegradation: Exposure to light, especially UV light, can accelerate the degradation of thiols. | 1. Optimize SO₂ Concentration: Perform a dose-response experiment to determine the optimal concentration of SO₂ for your specific experimental conditions. 2. Matrix Analysis: Analyze your sample matrix for the presence of interfering oxidizing agents. Consider using a chelating agent (e.g., EDTA) to sequester metal ions. 3. pH Control: Buffer your system to a pH where SO₂ is most effective as an antioxidant (typically in the acidic to neutral range). 4. Light Protection: Conduct experiments in amber glassware or under light-protected conditions. |
| Inconsistent or non-reproducible 3-MHA measurements. | 1. Sample Preparation Variability: Inconsistent sample handling, extraction, or derivatization can lead to variable results. 2. Adsorption to Surfaces: Volatile sulfur compounds are known to adsorb to glass and plastic surfaces, leading to losses. 3. Instrumental Drift: The sensitivity of the analytical instrument may drift over time. 4. Standard Instability: The 3-MHA standard itself may be degrading if not stored properly. | 1. Standardize Protocols: Ensure all sample preparation steps are performed consistently. Use an internal standard to correct for variability. 2. Use Silanized Glassware: Treat all glassware with a silanizing agent to reduce active sites for adsorption. 3. Frequent Calibration: Calibrate the instrument regularly using freshly prepared standards. 4. Proper Standard Storage: Store 3-MHA standards at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of unexpected peaks in the chromatogram. | 1. Side Reactions: As mentioned in the FAQs, SO₂ can potentially react with 3-MHA to form adducts. 2. Matrix Effects: Components of your sample matrix may be reacting with 3-MHA or SO₂. 3. Contamination: Contamination from solvents, glassware, or the instrument can introduce extraneous peaks. | 1. Mass Spectrometry Identification: Use GC-MS to identify the unknown peaks. This can help elucidate potential side-reaction products. 2. Matrix Blanks: Analyze a matrix blank (your sample matrix without 3-MHA and SO₂) to identify interfering compounds. 3. Solvent and System Blanks: Run solvent blanks and system blanks to check for contamination in your analytical workflow. |
Experimental Protocols
Protocol 1: General Procedure for Evaluating 3-MHA Stability
This protocol outlines a general workflow for studying the impact of SO₂ on 3-MHA stability in a model solution.
1. Materials and Reagents:
- This compound (3-MHA), >98% purity
- Potassium metabisulfite (B1197395) (source of SO₂)
- Model solution (e.g., ethanol/water mixture, buffered to a specific pH)
- Internal standard (e.g., 3-octanol (B1198278) or another suitable volatile compound not present in the sample)
- High-purity solvents for extraction and dilution (e.g., dichloromethane, methanol)
- Silanized amber glass vials with PTFE-lined septa
2. Preparation of Solutions:
- 3-MHA Stock Solution: Prepare a concentrated stock solution of 3-MHA in a suitable solvent (e.g., ethanol).
- SO₂ Stock Solution: Prepare a fresh stock solution of potassium metabisulfite in the model solution. The concentration should be determined based on the desired final SO₂ concentrations.
- Working Standards: Prepare a series of calibration standards by diluting the 3-MHA stock solution in the model solution. Each standard should also contain the internal standard at a fixed concentration.
3. Experimental Procedure:
- Aliquots of the model solution are placed into a series of silanized amber vials.
- Add the desired concentrations of SO₂ from the stock solution to the vials. Include a control group with no SO₂.
- Spike each vial with a known amount of the 3-MHA stock solution to achieve the desired starting concentration.
- Add the internal standard to each vial.
- Seal the vials immediately and vortex to mix.
- Store the vials under controlled conditions (e.g., constant temperature, darkness).
- At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from each experimental group for analysis.
4. Sample Analysis (SPME-GC-MS):
- Equilibrate the sample vial at a specific temperature (e.g., 40°C) for a set time.
- Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined period to extract the volatile compounds.
- Desorb the analytes from the SPME fiber in the hot inlet of the GC.
- Analyze the sample using a suitable GC-MS method. The mass spectrometer should be operated in selected ion monitoring (SIM) mode for quantification of 3-MHA and the internal standard.
5. Data Analysis:
- Calculate the peak area ratio of 3-MHA to the internal standard for each sample.
- Use the calibration curve to determine the concentration of 3-MHA at each time point.
- Plot the concentration of 3-MHA as a function of time for each SO₂ concentration to evaluate its stability.
Visualizations
References
Troubleshooting low recovery of 3-Mercaptohexyl acetate in extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low recovery of 3-Mercaptohexyl acetate (B1210297) during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 3-Mercaptohexyl acetate that can affect its extraction?
A1: this compound is a volatile sulfur compound with a relatively high boiling point and susceptibility to oxidation. Its volatility can lead to losses during sample preparation and concentration steps if not handled carefully. The thiol (-SH) group is prone to oxidation, which can convert it into less volatile or non-volatile compounds, thereby reducing its recovery.
Q2: What are the most common reasons for low recovery of this compound?
A2: Low recovery is often attributed to one or more of the following factors:
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Analyte Degradation: Oxidation of the thiol group is a primary cause of degradation. This can be initiated by exposure to atmospheric oxygen, reactive oxygen species, or light.[1]
-
Suboptimal Extraction Parameters: Incorrect choice of extraction solvent, pH, temperature, or extraction time can lead to inefficient partitioning of the analyte from the sample matrix.
-
Matrix Effects: Components of the sample matrix (e.g., sugars, proteins, polyphenols in wine) can interfere with the extraction process, either by binding to the analyte or by affecting the efficiency of the extraction technique.
-
Volatility Losses: Evaporation of this volatile compound during sample handling, especially during concentration steps, can significantly reduce recovery.
-
Adsorption: The analyte may adsorb to the surfaces of glassware or extraction cartridges.
Q3: How can I prevent the degradation of this compound during sample preparation?
A3: To minimize degradation, consider the following precautions:
-
Work under an inert atmosphere: Whenever possible, handle samples and prepare extracts under a nitrogen or argon atmosphere to minimize exposure to oxygen.[1]
-
Use antioxidants: The addition of antioxidants like ascorbic acid or SO2 can help prevent oxidation.
-
Control Temperature: Keep samples and extracts cool to reduce the rate of degradation and minimize volatility losses.
-
Protect from Light: Store samples and extracts in amber vials or protect them from light to prevent photo-degradation.
-
Minimize Handling Time: Process samples as quickly as possible to reduce the time for potential degradation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem: Low or No Recovery of this compound
Symptoms:
-
Target analyte peak is very small or absent in the chromatogram.
-
Poor signal-to-noise ratio.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low recovery of this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Analyte Degradation (Oxidation) | - Add an antioxidant such as ascorbic acid (e.g., 1 g/L) to your sample. - Purge the sample vial headspace with nitrogen or argon before sealing. - Perform extractions at a lower temperature. |
| Suboptimal Extraction Solvent | - For Liquid-Liquid Extraction (LLE), ensure the solvent has an appropriate polarity. Dichloromethane has been successfully used.[2] - For Solid Phase Extraction (SPE), select a sorbent that provides good retention and elution for thiols. |
| Incorrect Sample pH | - Adjust the pH of the sample to optimize the partitioning of this compound into the extraction phase. For thiols, a slightly acidic pH can help to suppress the ionization of the thiol group, potentially improving extraction into a nonpolar solvent. |
| Inefficient Extraction Time/Temperature (for HS-SPME) | - Optimize the incubation time and temperature. Longer extraction times and higher temperatures can increase the amount of analyte in the headspace, but excessive heat can also lead to degradation. A multivariate approach to optimize these parameters is recommended.[3][4] |
| Matrix Interference | - Utilize a more selective sample preparation technique like Solid Phase Extraction (SPE) to remove interfering matrix components. - Prepare matrix-matched calibration standards to compensate for matrix effects. |
| Volatility Losses during Concentration | - If a concentration step is necessary, use a gentle stream of nitrogen to evaporate the solvent at a low temperature. - Avoid using a rotary evaporator at high temperatures. |
| Adsorption to Surfaces | - Silanize glassware to reduce active sites for adsorption. - Ensure that any SPE cartridges or other materials are compatible with thiol analysis. |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Wine Samples
This protocol is adapted from a method established for the analysis of 3-mercaptohexan-1-ol and this compound in wine.[5]
Materials:
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber (e.g., Carboxen/PDMS)
-
Saturated NaCl solution
-
Internal standard (e.g., a deuterated analog of the analyte)
-
GC-MS system
Procedure:
-
Place 5 mL of the wine sample into a 20 mL headspace vial.
-
Add 2.5 g of NaCl to the vial.
-
Add the internal standard.
-
Immediately seal the vial with a PTFE/silicone septum and cap.
-
Incubate the vial at 40°C for 30 minutes with agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
Optimization of HS-SPME Parameters: The following table summarizes key parameters that can be optimized for HS-SPME.
| Parameter | Range for Optimization | Considerations |
| Sample Volume | 1 - 10 mL | Larger volumes may increase sensitivity but can affect headspace equilibrium. |
| Salt Addition | 0 - saturation | "Salting out" can increase the volatility of the analyte. |
| Incubation Time | 10 - 60 min | Ensure equilibrium is reached between the sample and the headspace. |
| Extraction Time | 15 - 60 min | Longer times can increase analyte adsorption onto the fiber but may also lead to adsorption of interfering compounds. |
| Extraction Temperature | 30 - 60°C | Higher temperatures increase volatility but can also promote analyte degradation. |
Protocol 2: Solid Phase Extraction (SPE) for Wine Samples
This protocol provides a general guideline for SPE cleanup. The specific sorbent and elution solvents should be optimized for your particular application.
Materials:
-
SPE cartridges (e.g., a polymeric reversed-phase sorbent)
-
Dichloromethane
-
Deionized water
-
Nitrogen gas for evaporation
Procedure:
-
Condition the SPE cartridge: Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Load the sample: Pass 10 mL of the wine sample through the conditioned cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
Wash the cartridge: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge: Pass air or nitrogen through the cartridge for 10-15 minutes to remove excess water.
-
Elute the analyte: Elute the this compound from the cartridge with an appropriate organic solvent (e.g., 5 mL of dichloromethane).
-
Concentrate the eluate: Concentrate the eluate to a final volume of 0.5 mL under a gentle stream of nitrogen.
-
Analyze the concentrated extract by GC-MS.
Protocol 3: Purge and Trap Gas Chromatography-Mass Spectrometry (PT-GC-MS)
This method is highly sensitive for volatile compounds.[3][4]
Materials:
-
Purge and trap concentrator system
-
GC-MS system
-
Inert purge gas (e.g., helium or nitrogen)
Procedure:
-
Place a defined volume of the sample (e.g., 5 mL) into the sparging vessel of the purge and trap system.
-
Add the internal standard.
-
Heat the sample to a specific temperature (e.g., 40°C).
-
Purge the sample with an inert gas at a controlled flow rate for a set period (e.g., 15 minutes). The volatile analytes will be carried by the gas and collected on an adsorbent trap.
-
After the purge cycle, rapidly heat the trap to desorb the analytes onto the GC column for analysis.
Optimization of Purge and Trap Parameters:
| Parameter | Range for Optimization | Considerations |
| Sample Temperature | 30 - 50°C | Higher temperatures increase purging efficiency but may cause degradation. |
| Purge Time | 10 - 20 min | Longer times improve the recovery of less volatile compounds. |
| Purge Gas Flow Rate | 20 - 60 mL/min | Higher flow rates can decrease purge time but may lead to breakthrough from the trap. |
| Trap Desorption Temperature | 200 - 250°C | Must be high enough for efficient desorption but not so high as to cause thermal degradation. |
By systematically addressing the potential causes of low recovery and optimizing your extraction protocol, you can significantly improve the accuracy and reliability of your this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Hyphenated gas chromatography-mass spectrometry analysis of 3-mercaptohexan-1-ol and this compound in wine: Comparison with results of other sampling procedures via a robust regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gas chromatography-mass spectrometry determination of 3-mercaptohexan-1-ol and this compound in wine: a comparison of headspace solid phase microextraction and solid phase extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-MS for 3-Mercaptohexyl Acetate Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the GC-MS analysis of 3-Mercaptohexyl acetate (B1210297) (3-MHA).
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of 3-Mercaptohexyl acetate.
dot
Caption: Troubleshooting decision tree for common GC-MS issues.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Active sites in the GC inlet or column.[1][2] | Use a deactivated inlet liner and a high-quality, inert GC column. Regularly perform inlet maintenance, including replacing the septum and liner.[1] |
| Column overload. | Dilute the sample or use a split injection to reduce the amount of analyte introduced onto the column.[3] | |
| Injector temperature is too low. | Optimize the injector temperature to ensure rapid volatilization of 3-MHA. A starting point is 250°C.[1][4] | |
| Low Sensitivity / No Peak | Analyte loss due to active sites. | Employ a deactivated liner and column. Consider derivatization to improve analyte stability and response.[5][6] |
| Inefficient sample extraction. | Optimize your sample preparation method. For volatile thiols, Headspace Solid-Phase Microextraction (HS-SPME) with a DVB/CAR/PDMS fiber is effective.[4] Adding salt (e.g., NaCl) to the sample can enhance analyte transfer to the headspace.[4] | |
| System leaks. | Perform a thorough leak check of the GC-MS system, paying close attention to the injector and column fittings.[7][8] | |
| Poor Resolution | Inappropriate oven temperature program. | Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting compounds.[4] |
| Carrier gas flow rate is not optimal. | Adjust the carrier gas flow rate to achieve the best separation efficiency for your column dimensions. | |
| Retention Time Shifts | Fluctuations in oven temperature or carrier gas flow rate. | Ensure the GC oven is properly calibrated and that the carrier gas flow is stable.[9] |
| Column degradation. | If retention times consistently decrease and peak shapes worsen, the column may be degraded and require replacement. Trimming the front of the column can sometimes resolve the issue.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for 3-MHA analysis?
A1: For volatile and semi-volatile compounds like 3-MHA in liquid samples, Headspace Solid-Phase Microextraction (HS-SPME) is a sensitive and solvent-free option.[4] A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its high affinity for a broad range of volatile compounds.[4] To improve the partitioning of 3-MHA into the headspace, you can add sodium chloride to your sample.[4]
Q2: Is derivatization necessary for the analysis of 3-MHA?
A2: While not always mandatory, derivatization is highly recommended for thiol analysis.[5] The thiol group in 3-MHA is highly reactive and can lead to poor peak shape and low sensitivity due to interactions with active sites in the GC system.[5] Derivatization converts the thiol group into a less polar and more stable functional group, which improves chromatographic performance and detection limits.[6] Common derivatizing agents for thiols in GC-MS include pentafluorobenzyl bromide (PFBBr) and ethyl propiolate (ETP).[5][11]
Q3: What are the recommended GC-MS parameters for 3-MHA analysis?
A3: The following table provides a good starting point for method development. These parameters should be optimized for your specific instrument and sample matrix.
| Parameter | Recommended Setting |
| GC Column | Non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)[4] |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 10:1 for higher concentrations)[1] |
| Inlet Temperature | 250°C[4] |
| Inlet Liner | Deactivated, single taper with deactivated glass wool[1] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[4] |
| Oven Temperature Program | Initial: 40°C, hold for 2 min; Ramp 1: 5°C/min to 150°C; Ramp 2: 20°C/min to 250°C, hold for 5 min[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |
| Scan Range | m/z 40-350[4] |
Q4: How can I prevent analyte loss in the GC inlet?
A4: Analyte loss, particularly for active compounds like thiols, often occurs in the injector. To minimize this:
-
Use a Deactivated Liner: Always use a high-quality, deactivated inlet liner. Consider liners with proprietary deactivation coatings.[1]
-
Regular Maintenance: Routinely replace the septum and liner to prevent the buildup of active contaminants.[1]
-
Proper Column Installation: Ensure the column is cut cleanly and installed at the correct depth in the injector to avoid dead volume.[2]
Experimental Protocols
Protocol 1: Headspace SPME Sample Preparation
This protocol describes a general procedure for the extraction of 3-MHA from a liquid sample using HS-SPME.
dot
Caption: Experimental workflow for HS-SPME.
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.[4]
-
Add 1 g of sodium chloride (NaCl) to the vial to enhance the partitioning of volatile analytes into the headspace.[4]
-
If using an internal standard, add it to the vial at this stage.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.[4]
-
Place the vial in an autosampler or a heating block with agitation.
-
Equilibrate the sample at 40°C for 15 minutes with agitation.[4]
-
Expose a preconditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.[4]
-
Immediately after extraction, desorb the fiber in the GC injector port at 250°C for 5 minutes in splitless mode.[4]
Protocol 2: Derivatization with PFBBr (Pentafluorobenzyl Bromide)
This protocol provides a general guideline for the derivatization of thiols. Note that optimization of reaction conditions (e.g., pH, temperature, time) is crucial.
-
Adjust the pH of the sample to be alkaline (pH > 10).
-
Add a solution of PFBBr in a suitable solvent (e.g., acetone).
-
Incubate the mixture to allow the derivatization reaction to proceed.
-
Extract the PFB-thiol derivatives using a non-polar solvent (e.g., hexane).
-
Concentrate the extract and inject it into the GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario [mdpi.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. shimadzu.co.uk [shimadzu.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. aelabgroup.com [aelabgroup.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quantification of 3-Mercaptohexyl Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize matrix effects during the quantification of 3-Mercaptohexyl acetate (B1210297) (3-MHA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of 3-Mercaptohexyl acetate (3-MHA)?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as 3-MHA, by co-eluting, undetected components in the sample matrix.[1] This interference occurs in the ion source of the mass spectrometer and can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1] Ion suppression is the more common phenomenon.[1] These effects can significantly compromise the accuracy, precision, and sensitivity of a quantitative analytical method.[1] In complex matrices like wine, components such as sugars, organic acids, and polyphenols can contribute to significant matrix effects.[1]
Q2: Why is 3-MHA particularly susceptible to matrix effects?
A2: this compound is a volatile thiol, and like many other volatile sulfur compounds, it is often present at very low concentrations (ng/L) in complex matrices.[1] The analysis of these trace-level compounds is challenging due to their high reactivity and the complexity of the sample matrix.[1] The non-volatile components of the matrix can interfere with the ionization of 3-MHA, leading to inaccurate quantification.
Q3: How can I quantitatively assess if my 3-MHA analysis is affected by matrix effects?
A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[2] This involves comparing the peak response of 3-MHA spiked into an extracted blank matrix sample with the response of 3-MHA in a neat (pure) solvent solution at the same concentration. The matrix effect can be calculated as a percentage:
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[2]
Q4: What are the most effective strategies to minimize matrix effects in 3-MHA quantification?
A4: The most effective strategies involve a combination of thorough sample preparation, optimized chromatographic separation, and the use of an appropriate internal standard.[3]
-
Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Solid-Phase Microextraction (SPME) are used to remove interfering matrix components.[4][5]
-
Chromatographic Separation: Optimizing the LC method to separate 3-MHA from co-eluting matrix components is crucial.[2]
-
Stable Isotope Dilution Assay (SIDA): Using a stable isotope-labeled internal standard of 3-MHA is the gold standard for compensating for matrix effects, as the internal standard and analyte are affected similarly by ion suppression or enhancement.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no 3-MHA signal | Ion suppression due to matrix effects. | 1. Improve sample cleanup using SPE or LLE to remove interfering compounds.[7] 2. Optimize the chromatographic method to better separate 3-MHA from matrix components.[2] 3. Use a stable isotope-labeled internal standard (SIDA) to compensate for signal loss.[6] 4. Dilute the sample extract to reduce the concentration of interfering matrix components. |
| Inconsistent or irreproducible results | Variable matrix effects between samples. | 1. Implement a robust and consistent sample preparation protocol for all samples and standards.[7] 2. Use a stable isotope-labeled internal standard for each sample to normalize for variations.[6] 3. Ensure complete removal of phospholipids (B1166683) if analyzing biological matrices.[7] |
| High background noise in the chromatogram | Contamination from the sample matrix, solvents, or labware. | 1. Use high-purity solvents and reagents.[8] 2. Thoroughly clean all glassware and equipment.[8] 3. Incorporate a more effective sample cleanup step (e.g., SPE with a specific sorbent).[9] |
| Peak tailing or fronting for 3-MHA | Co-eluting matrix components interfering with the peak shape. | 1. Adjust the mobile phase composition or gradient to improve peak shape. 2. Use a guard column to protect the analytical column from strongly retained matrix components. 3. Ensure the injection solvent is compatible with the mobile phase. |
| Signal intensity drifts over a sequence of injections | Buildup of matrix components on the analytical column or in the MS source. | 1. Incorporate a column wash step with a strong organic solvent between injections.[2] 2. Perform regular maintenance and cleaning of the MS ion source.[2] 3. Use a more rigorous sample preparation method to reduce the amount of matrix introduced into the system.[7] |
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the performance of different sample preparation techniques for the analysis of 3-MHA and related volatile thiols in wine, focusing on their ability to minimize matrix effects, which is reflected in recovery and detection limits.
| Technique | Analyte | Matrix | Recovery (%) | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Reference |
| HS-SPME-GC-MS | 3-MHA | Wine | - | Lower than SPE | - | [2] |
| SPE-GC-MS | 3-MHA | Wine | - | - | - | [2] |
| PT-GC-EIMS | 3-MHA | Wine | - | Lower than HS-SPME and SPE | - | [10] |
| SPE-LC-MS/MS | 3-MHA | White Wine | - | - | 120.9 | [9] |
| SPE-LC-MS/MS | 3-MH | White Wine | - | - | 194.6 | [9] |
Note: A direct quantitative comparison of matrix effect percentages across different studies is challenging due to variations in methodologies and reporting. However, higher recovery and lower detection limits generally indicate more effective removal of interfering matrix components.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 3-MHA in Wine
This protocol is adapted from established methods for volatile thiol analysis in wine.[9][11]
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727), followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Take 10 mL of the wine sample and adjust the pH to 3.0-3.5 with formic acid.
-
Add a known amount of a stable isotope-labeled internal standard (e.g., d3-3-MHA).
-
Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences like sugars and organic acids.
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained analytes, including 3-MHA, with 5 mL of dichloromethane (B109758) or a mixture of dichloromethane and methanol (e.g., 90:10 v/v).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for 3-MHA in Wine
This protocol is a general procedure that can be optimized for 3-MHA analysis.[7]
-
Sample Preparation:
-
To 10 mL of wine in a glass centrifuge tube, add a known amount of the stable isotope-labeled internal standard.
-
Add 2 g of sodium chloride to increase the ionic strength of the aqueous phase and improve extraction efficiency.
-
-
Extraction:
-
Add 5 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of pentane (B18724) and dichloromethane).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
-
Collection of Organic Phase:
-
Carefully transfer the organic layer (bottom layer for dichloromethane) to a clean tube.
-
Repeat the extraction step with another 5 mL of the organic solvent and combine the organic phases.
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent to a final volume of approximately 100 µL under a gentle stream of nitrogen.
-
-
Analysis:
-
The concentrated extract is ready for injection into the GC-MS or LC-MS/MS system.
-
Visualizations
Experimental Workflows
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Listening to your mass spectrometer: An open-source toolkit to visualize mass spectrometer data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
Addressing peak tailing of 3-Mercaptohexyl acetate in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address peak tailing of 3-Mercaptohexyl acetate (B1210297) in Gas Chromatography (GC) and Liquid Chromatography (LC).
Frequently Asked Questions (FAQs)
Q1: What is 3-Mercaptohexyl acetate and why is it challenging to analyze chromatographically?
This compound is a volatile thiol compound known for its tropical fruit-like aroma, making it a key component in the flavor and fragrance industry. Its analysis can be challenging due to the reactive nature of the thiol (sulfur-containing) group. This reactivity can lead to interactions with active sites in the chromatographic system, resulting in poor peak shape, particularly peak tailing.
Q2: What is peak tailing and why is it a problem?
Peak tailing is a chromatographic issue where the peak shape is asymmetrical, with a drawn-out trailing edge. This distortion can lead to inaccurate peak integration and quantification, reduced resolution between closely eluting peaks, and decreased sensitivity.
Q3: What are the primary causes of peak tailing for this compound?
The primary causes differ between Gas Chromatography (GC) and Liquid Chromatography (LC):
-
In GC: The main cause is the adsorption of the reactive thiol group onto active sites within the GC system. These active sites can be found on the inlet liner, column stationary phase, or any metal surfaces in the sample flow path.
-
In LC: Peak tailing is often due to secondary interactions between the polar thiol group of the analyte and residual silanol (B1196071) groups on the surface of silica-based stationary phases.
Q4: What is the predicted pKa of this compound and why is it important for LC analysis?
The predicted pKa of this compound is approximately 10.53.[1][2][3][4] The pKa is the pH at which the compound is 50% ionized. For good peak shape in reversed-phase LC, it is generally recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure the compound is in a single ionic state.[5]
Gas Chromatography (GC) Troubleshooting Guide
Peak tailing of this compound in GC is primarily caused by its interaction with active sites in the system. The key to preventing this is to ensure a completely inert sample flow path.
Troubleshooting Steps for GC Peak Tailing
| Potential Cause | Recommended Action | Expected Outcome |
| Active Inlet Liner | Replace the standard liner with a deactivated one (e.g., Siltek®, Topaz). Consider using a liner with deactivated glass wool to aid in volatilization. | Improved peak symmetry and reduced tailing by minimizing analyte interaction in the inlet. |
| Column Contamination or Activity | Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[6] If tailing persists, the column may be degraded and require replacement. | Removal of active sites at the column inlet, leading to sharper peaks. |
| Improper Column Installation | Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet and detector. A poor cut can create turbulence and active sites.[7] | Elimination of dead volumes and turbulent flow paths, resulting in improved peak shape. |
| Sub-optimal Inlet Temperature | Optimize the inlet temperature. A good starting point is 250°C.[4] Too low a temperature can cause slow vaporization, while too high a temperature can cause degradation. | Efficient and rapid transfer of the analyte to the column without degradation. |
| Inappropriate Column Choice | Use a column specifically designed for sulfur analysis (e.g., Agilent J&W DB-Sulfur SCD, Restek Rt-XLSulfur) which has a highly inert stationary phase.[8][9] | Minimal interaction between the analyte and the stationary phase, leading to symmetrical peaks. |
| System Leaks | Perform a leak check of the entire GC system, paying close attention to the septum, ferrules, and column connections. | A leak-free system ensures consistent flow and pressure, which is crucial for good chromatography. |
Recommended GC Columns for this compound Analysis
| Column Type | Stationary Phase | Key Features |
| Agilent J&W DB-Sulfur SCD | Proprietary | Low bleed and exceptional inertness for sulfur compounds.[9] |
| Restek Rt-XLSulfur | Divinylbenzene porous polymer | Specially deactivated for low-level sulfur analysis.[10] |
| Agilent J&W Select Low Sulfur | Porous Layer Open Tubular (PLOT) | Engineered to reduce adsorption of volatile sulfur compounds. |
Example GC Experimental Protocol
This is a starting point and may require optimization for your specific instrument and sample matrix.
| Parameter | Value |
| Column | Agilent J&W DB-Sulfur SCD (60 m x 0.32 mm, 4.2 µm) |
| Inlet | Split/Splitless |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) |
| Carrier Gas | Helium at a constant flow of 2.0 mL/min |
| Oven Program | 65°C (hold 5.5 min), then ramp at 10°C/min to 170°C |
| Detector | Sulfur Chemiluminescence Detector (SCD) or Mass Spectrometer (MS) |
This protocol is adapted from a general method for sulfur compounds in a hydrocarbon matrix.[11]
GC Troubleshooting Workflow
Liquid Chromatography (LC) Troubleshooting Guide
For this compound, peak tailing in reversed-phase LC is most often due to interactions with the silica-based stationary phase.
Troubleshooting Steps for LC Peak Tailing
| Potential Cause | Recommended Action | Expected Outcome |
| Secondary Silanol Interactions | Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa (~10.53). A lower pH (e.g., pH 2-3) will protonate the silanol groups, reducing their ability to interact with the analyte.[12][13] | Suppression of silanol interactions, leading to a more symmetrical peak. |
| Inappropriate Column Choice | Use a modern, high-purity, end-capped silica (B1680970) column (Type B silica) to minimize the number of accessible silanol groups.[12] Alternatively, consider a column with a different stationary phase, such as a polymer-based or hybrid silica column. | Reduced secondary interactions and improved peak shape. |
| Insufficient Buffering | Use a buffer in the mobile phase to maintain a constant pH. For LC-MS, volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate are preferred. A typical starting concentration is 10-25 mM.[5] | Stable retention times and consistent peak shapes. |
| Column Overload | Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion. | Symmetrical peaks by operating within the column's linear capacity. |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume. | Sharper peaks with less band broadening. |
Recommended LC Columns for Polar Analytes
| Column Type | Stationary Phase Chemistry | Key Features |
| End-capped C18 | High-purity silica with derivatized residual silanols | Reduced silanol activity, suitable for a wide range of polar and non-polar compounds. |
| Polar-embedded C18 | C18 phase with a polar group embedded | Provides alternative selectivity and better peak shape for basic and polar compounds. |
| Hybrid Silica C18 | Organic/inorganic hybrid particles | Improved pH stability and reduced silanol activity. |
Example LC Experimental Protocol (Direct Analysis)
This is a starting point for method development and will likely require optimization.
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid (pH ~2.7) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Detector | Tandem Mass Spectrometer (MS/MS) |
LC Troubleshooting Logic
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [webbook.nist.gov]
- 3. chromtech.net.au [chromtech.net.au]
- 4. shimadzu.com [shimadzu.com]
- 5. welch-us.com [welch-us.com]
- 6. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. Analysis of polyfunctional thiols in beer : Developing a novel method of extraction and analysis using GC-FID [agris.fao.org]
- 10. agilent.com [agilent.com]
- 11. Showing Compound this compound (FDB018425) - FooDB [foodb.ca]
- 12. benchchem.com [benchchem.com]
- 13. Bioanalysis of plasma acetate levels without derivatization by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio for trace level 3-Mercaptohexyl acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (S/N) for trace level analysis of 3-Mercaptohexyl acetate (B1210297) (3-MHA).
Frequently Asked Questions (FAQs)
Q1: What makes the analysis of trace level 3-Mercaptohexyl acetate challenging?
A1: The analysis of this compound (3-MHA) at trace levels presents several challenges. Due to their high reactivity, polarity, and very low abundance in complex matrices like wine, the isolation and quantification of volatile thiols such as 3-MHA is a difficult task.[1][2] These compounds are often present at nanogram per liter (ng/L) concentrations, which is close to their odor detection thresholds, requiring highly sensitive analytical methods.[2][3]
Q2: What is the most common analytical technique for 3-MHA analysis?
A2: The most common and effective technique for the analysis of 3-MHA is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[4][5] This method provides the necessary sensitivity and selectivity for detecting and quantifying trace levels of 3-MHA. To enhance sensitivity, GC-MS/MS (tandem mass spectrometry) can also be utilized.[1]
Q3: Why is sample preparation critical for improving the S/N ratio of 3-MHA?
A3: Effective sample preparation is crucial for concentrating the analyte and removing interfering matrix components, which directly improves the signal-to-noise ratio.[6] Given the trace levels of 3-MHA and the complexity of typical sample matrices (e.g., wine, biological fluids), a robust sample preparation strategy is essential for achieving the required limits of detection.[2]
Q4: What are the recommended sample preparation techniques for 3-MHA?
A4: Several techniques are effective for the extraction and concentration of 3-MHA. The choice of technique often depends on the sample matrix, available equipment, and desired sensitivity. Common methods include:
-
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free and sensitive technique that is well-suited for volatile compounds.[5][7]
-
Solid Phase Extraction (SPE): An exhaustive enrichment technique that can provide good recovery and cleanup.[1][5]
-
Purge and Trap (P&T): A highly sensitive method for volatile analytes.[4]
-
Stir Bar Sorptive Extraction (SBSE): An emerging green technique with high analyte recovery.[8]
Q5: When should I consider derivatization for 3-MHA analysis?
A5: Derivatization is recommended when you need to improve the volatility, thermal stability, and/or detector response of 3-MHA.[8][9] For GC analysis, derivatizing the thiol (-SH) group can lead to sharper peaks and lower detection limits.[10] For LC-MS analysis, derivatization can boost the analytical response, improving the limits of detection and quantification down to the ng/L range.[8]
Q6: What are some common derivatizing agents for thiols like 3-MHA?
A6: Several reagents can be used to derivatize the thiol group of 3-MHA. Common choices for GC analysis include:
-
Pentafluorobenzyl bromide (PFBBr): This agent increases the volatility of the analyte for GC analysis.[8][11]
-
Silylating reagents (e.g., TMSI, BSA, BSTFA): These reagents replace the active hydrogen on the thiol group with a non-polar trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.[9][10]
-
Ethyl propiolate (ETP): A greener alternative to PFBBr for GC analysis.[8]
Troubleshooting Guides
Issue: Low or No Signal for 3-MHA
This guide provides a systematic approach to troubleshooting low or no signal for 3-MHA during GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Hyphenated gas chromatography-mass spectrometry analysis of 3-mercaptohexan-1-ol and this compound in wine: Comparison with results of other sampling procedures via a robust regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatography-mass spectrometry determination of 3-mercaptohexan-1-ol and this compound in wine: a comparison of headspace solid phase microextraction and solid phase extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample Preparation Techniques | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 11. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Mercaptohexyl Acetate (3-MHA) Off-Flavor Formation
Welcome to the Technical Support Center for 3-Mercaptohexyl Acetate (B1210297) (3-MHA). This resource is designed for researchers, scientists, and drug development professionals to understand and troubleshoot the formation of off-flavors associated with this potent aroma compound. 3-MHA is known for its desirable tropical fruit aromas at low concentrations but can exhibit undesirable sulfurous notes under certain conditions.[1] This guide provides detailed FAQs, troubleshooting workflows, quantitative data, and experimental protocols to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is 3-Mercaptohexyl acetate (3-MHA) and why does it sometimes produce off-flavors?
A1: this compound (3-MHA) is a volatile thiol compound and an acetate ester of 3-mercaptohexan-1-ol (3MH).[2] It is a high-impact aroma chemical found in various fruits and beverages, including passion fruit, guava, and Sauvignon Blanc wines.[3][4] Its desirable aroma profile includes notes of grapefruit, passion fruit, and black currant.[1][3] However, its perception is highly concentration-dependent. At higher concentrations or as a result of chemical degradation, it can produce undesirable "off-flavors" such as sulfurous, roasted meaty, onion, or "catty" notes.[1][5]
Q2: How is 3-MHA formed in biological systems like wine or fruit?
A2: 3-MHA is typically formed during fermentation from its precursor, 3-mercaptohexan-1-ol (3MH).[4] Yeast possesses an ester-forming alcohol acetyltransferase enzyme that converts 3MH into 3MHA.[4] The 3MH precursor itself is released from non-volatile cysteine or glutathione (B108866) conjugates present in the original matrix (e.g., grape juice) by yeast activity during fermentation.[6]
Q3: What are the primary factors that lead to the degradation of 3-MHA and the emergence of off-flavors?
A3: The primary factor is oxidation. Thiols like 3-MHA are highly susceptible to oxidation, which can diminish the desired fruity aroma and potentially form disulfides.[7] Key contributing factors include exposure to oxygen, elevated storage temperatures, and the presence of metal ions which can catalyze oxidation.[7][8][9] The stability of 3-MHA is also influenced by the chemical matrix, including pH and alcohol content.[10][11]
Q4: How do the different stereoisomers of 3-MHA affect its aroma profile?
A4: 3-MHA has two stereoisomers (enantiomers), (3R)- and (3S)-, which possess distinct aroma characteristics and perception thresholds.[3][12] The (3R)-enantiomer is often described as having a passion fruit aroma, while the (3S)-enantiomer has a more herbaceous, boxwood-like scent.[3][12] An imbalance or unexpected ratio of these enantiomers in an experiment can lead to a perceived "off-flavor" if a specific fruity note is desired.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues related to 3-MHA off-flavors during experiments.
Issue 1: Experiment exhibits unexpected sulfurous, meaty, or onion-like aromas.
This issue often arises when the desirable fruity notes of 3-MHA are masked or replaced by potent, savory, or sulfurous characteristics.
Potential Causes & Solutions:
-
High Concentration: The concentration of 3-MHA may be above its optimal sensory range, revealing its underlying sulfurous notes.[1]
-
Solution: Serially dilute the sample to determine if the desirable fruity notes become apparent at lower concentrations. Quantify the 3-MHA level using GC-MS to confirm it is within the expected range.
-
-
Chemical Degradation: The compound may have been exposed to oxidative conditions, leading to the formation of other volatile sulfur compounds.
-
Solution: Prepare fresh samples using an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. Analyze the sample for common degradation products.
-
-
Sample Impurity: The initial stock of 3-MHA may contain impurities contributing to the off-flavor.
-
Solution: Verify the purity of the 3-MHA standard using GC-MS analysis. If necessary, procure a new, high-purity standard.
-
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Sulfanylhexyl acetate | C8H16O2S | CID 518810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The 3-Mercaptohexyl acetates [leffingwell.com]
- 4. researchmap.jp [researchmap.jp]
- 5. lookchem.com [lookchem.com]
- 6. This compound (145937-71-9, 136954-20-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. Innovative analysis of 3-mercaptohexan-1-ol, 3-mercaptohexylacetate and their corresponding disulfides in wine by stable isotope dilution assay and nano-liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of storage conditions on the stability of house dust mite extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmadevils.com [pharmadevils.com]
- 10. gencowinemakers.com [gencowinemakers.com]
- 11. dgwinemaking.com [dgwinemaking.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Hydrolysis of 3-Mercaptohexyl Acetate to 3-Mercaptohexanol
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) regarding the hydrolysis of 3-mercaptohexyl acetate (B1210297) to 3-mercaptohexanol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the hydrolysis of 3-mercaptohexyl acetate?
A1: The two most common and effective methods for the hydrolysis of this compound to 3-mercaptohexanol are base-catalyzed hydrolysis and enzyme-catalyzed hydrolysis. Base-catalyzed hydrolysis typically employs reagents like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. Enzyme-catalyzed hydrolysis often utilizes lipases for a milder and potentially more selective reaction.
Q2: What are the key safety precautions to take when working with this compound and 3-mercaptohexanol?
A2: Both this compound and 3-mercaptohexanol are thiols, which are known for their strong and often unpleasant odors. It is crucial to handle these compounds in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, should be worn at all times.[1][2][3][4] Avoid inhalation of vapors and contact with skin and eyes.[1][3][4] In case of contact, rinse the affected area thoroughly with water.[1][4]
Q3: How can I monitor the progress of the hydrolysis reaction?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5][6][7] By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting material (this compound) and the appearance of the product (3-mercaptohexanol).
Q4: What are the potential side reactions or impurities I should be aware of?
A4: A primary side reaction is the oxidation of the thiol group in 3-mercaptohexanol to form disulfides, especially in the presence of air (oxygen). It is also possible to have incomplete hydrolysis, resulting in the presence of unreacted this compound in the final product. Additionally, the starting material itself may contain impurities such as 3-acetylthiohexyl acetate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or GC-MS until the starting material is consumed. |
| Degradation of Product: The thiol product (3-mercaptohexanol) can be susceptible to oxidation, especially at high pH and in the presence of oxygen. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). After neutralization, promptly extract the product. | |
| Suboptimal Reagent Concentration: Incorrect stoichiometry of the base or enzyme. | Ensure the correct molar equivalents of the hydrolyzing agent are used. For enzymatic reactions, ensure the optimal enzyme loading. | |
| Presence of Multiple Products in Analysis (TLC/GC-MS) | Side Reactions: Oxidation of the thiol to disulfides. | Work under an inert atmosphere. Consider adding a small amount of a reducing agent like dithiothreitol (B142953) (DTT) during workup if compatible with your downstream applications. |
| Incomplete Reaction: Both starting material and product are present. | Increase reaction time or temperature as mentioned above. | |
| Impure Starting Material: The commercial this compound may contain impurities. | Purify the starting material before the reaction if high purity is required for the final product. | |
| Difficulty in Isolating the Product | Emulsion during Extraction: Formation of a stable emulsion during the aqueous workup. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Product Loss during Purification: The product may be volatile. | Use a rotary evaporator at a controlled temperature and reduced pressure to remove the solvent. For distillation, use a vacuum to lower the boiling point and prevent degradation.[8][9] |
Experimental Protocols
Base-Catalyzed Hydrolysis
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
This compound
-
Ethanol (B145695) (or Methanol)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 1M solution
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a solution of NaOH or KOH in water or ethanol to the flask. A typical molar ratio is 1.5 to 2.0 equivalents of base to the acetate.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS. The reaction time can vary from 1 to 4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture by slowly adding 1M HCl until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
Enzyme-Catalyzed Hydrolysis
This method offers a milder alternative to base-catalyzed hydrolysis.
Materials:
-
This compound
-
Phosphate (B84403) buffer (pH 7)
-
Lipase (B570770) (e.g., from Candida antarctica)
-
Organic solvent (e.g., hexane (B92381) or tert-butyl alcohol)[10]
Procedure:
-
In a flask, prepare a biphasic system with this compound dissolved in an organic solvent and a phosphate buffer.
-
Add the lipase to the mixture. The optimal amount of enzyme should be determined experimentally.
-
Stir the mixture at room temperature. The reaction can take several hours to days. Monitor the progress by TLC or GC-MS.[10]
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over an anhydrous salt, filter, and remove the solvent under reduced pressure.
Purification of 3-Mercaptohexanol
The crude 3-mercaptohexanol obtained from hydrolysis can be purified by either distillation or column chromatography.
-
Vacuum Distillation: This is suitable for larger quantities of the product. The boiling point of 3-mercaptohexanol is relatively high, so vacuum distillation is recommended to prevent thermal decomposition.[8][9]
-
Column Chromatography: For smaller scales or to achieve very high purity, flash column chromatography using silica (B1680970) gel can be employed.[11][12][13] A solvent system of hexane and ethyl acetate is a good starting point for elution.
Data Presentation
Table 1: Physicochemical Properties
| Property | This compound | 3-Mercaptohexanol |
| CAS Number | 136954-20-6[14][15] | 51755-83-0[16] |
| Molecular Formula | C₈H₁₆O₂S[14][15] | C₆H₁₄OS[16] |
| Molecular Weight | 176.28 g/mol [14][15] | 134.24 g/mol [16] |
| Boiling Point | ~235 °C at 760 mmHg[17] | ~61-62 °C at low pressure |
| Flash Point | 73 °C[14] | Not specified |
| Solubility | Slightly soluble in water; soluble in alcohols and organic solvents.[18] | Soluble in chloroform, sparingly in methanol (B129727) and DMSO. |
Table 2: Typical Reaction Parameters (General Guidance)
| Parameter | Base-Catalyzed Hydrolysis | Enzyme-Catalyzed Hydrolysis |
| Solvent | Ethanol, Methanol | Biphasic: Phosphate buffer (pH 7) and an organic solvent (e.g., hexane)[10] |
| Temperature | Reflux (e.g., ~78 °C for ethanol) | Room Temperature |
| Reaction Time | 1 - 4 hours (typical) | 24 - 72 hours (typical) |
| Yield | Generally high (>80%, dependent on optimization) | Variable, dependent on enzyme activity and conditions |
Visualizations
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.de [fishersci.de]
- 3. 3-mercapto-1-hexanol (51755-83-0) | Supplier & Exporter [chemicalbull.com]
- 4. fishersci.com [fishersci.com]
- 5. Hyphenated gas chromatography-mass spectrometry analysis of 3-mercaptohexan-1-ol and this compound in wine: Comparison with results of other sampling procedures via a robust regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound [webbook.nist.gov]
- 8. How To [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. Stereoselectivity of the generation of 3-mercaptohexanal and 3-mercaptohexanol by lipase-catalyzed hydrolysis of 3-acetylthioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. magritek.com [magritek.com]
- 12. orgsyn.org [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound = 98 , FG 136954-20-6 [sigmaaldrich.com]
- 15. 3-Sulfanylhexyl acetate | C8H16O2S | CID 518810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3-Mercaptohexanol | C6H14OS | CID 521348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. lookchem.com [lookchem.com]
- 18. chemicalbull.com [chemicalbull.com]
Strategies to enhance the shelf-life of 3-Mercaptohexyl acetate aroma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the shelf-life of 3-Mercaptohexyl acetate (B1210297) (3-MHA).
Frequently Asked Questions (FAQs)
Q1: What is 3-Mercaptohexyl acetate and why is its stability a concern?
A1: this compound (3-MHA) is a volatile thiol compound known for its characteristic fruity and sulfurous aroma, often found in fruits like passion fruit and in alcoholic beverages.[1][2][3] As a thiol, it is highly susceptible to degradation through oxidation and hydrolysis, leading to a loss of its desired aroma and the formation of off-odors. This instability presents a significant challenge in maintaining product quality and experimental consistency.
Q2: What are the primary degradation pathways for 3-MHA?
A2: The primary degradation pathways for 3-MHA are:
-
Oxidation: The thiol group (-SH) is readily oxidized, especially in the presence of oxygen, metal ions, or light. This can lead to the formation of disulfides and other oxidation products, diminishing the characteristic aroma. Thiols are known to be unstable and can be oxidized to disulfide derivatives.[4]
-
Hydrolysis: The ester linkage in 3-MHA can be hydrolyzed, particularly under acidic or basic conditions, breaking the molecule down into 3-mercaptohexanol and acetic acid. This reaction alters the aroma profile of the compound.
Q3: What are the initial signs of 3-MHA degradation in my sample?
A3: The first indication of degradation is typically a change in aroma. You might notice a decrease in the desired fruity and tropical notes and the emergence of rubbery or cabbage-like off-odors. Visually, there may be no immediate changes, but discoloration could occur over time with significant degradation.
Q4: How can I minimize the risk of 3-MHA degradation during storage?
A4: To enhance the shelf-life of 3-MHA, it is crucial to control storage conditions. Key strategies include:
-
Temperature: Store at low temperatures, ideally between 2°C and 8°C.[5]
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[2]
-
Light Protection: Use amber vials or store in the dark to prevent light-induced degradation.
-
pH Control: Maintain a neutral to slightly acidic pH, as extreme pH values can accelerate hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of characteristic aroma | Oxidation due to exposure to air. | Purge the headspace of the storage container with an inert gas (e.g., nitrogen or argon) before sealing. |
| High storage temperature. | Ensure storage is at the recommended 2-8°C.[5] Avoid repeated freeze-thaw cycles. | |
| Presence of catalytic metal ions. | Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA at a low concentration (e.g., 0.01-0.1%). | |
| Development of off-odors (e.g., rubbery, cooked vegetable) | Formation of disulfides and other oxidation products. | In addition to inert atmosphere storage, consider adding an antioxidant. |
| Hydrolysis of the ester group. | Check the pH of your solution. Adjust to a neutral or slightly acidic range if necessary. | |
| Inconsistent results in analytical measurements | Degradation of 3-MHA in standards or samples. | Prepare fresh standards for each analysis. Keep samples and standards on ice during preparation and analysis. |
| Matrix effects in complex samples. | Employ a derivatization step, such as with 4,4'-dithiodipyridine (DTDP), to improve stability and detectability.[6] |
Experimental Protocols
Protocol 1: Inert Gas Overlay for Storage
Objective: To minimize oxidative degradation of 3-MHA during storage.
Materials:
-
Vial containing 3-MHA
-
Source of high-purity nitrogen or argon gas with a regulator
-
Septum-capped vials
-
Syringe and needle
Procedure:
-
Transfer the desired amount of 3-MHA into a clean, dry, septum-capped vial.
-
Insert a needle connected to the inert gas source through the septum, ensuring the needle tip is in the headspace above the liquid.
-
Insert a second, shorter needle through the septum to act as a vent for the displaced air.
-
Gently flush the headspace with the inert gas for 1-2 minutes at a low flow rate.
-
Remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of the inert gas.
-
Seal the vial tightly and store at the recommended temperature (2-8°C).
Protocol 2: Evaluation of Antioxidant Efficacy
Objective: To determine the effectiveness of an antioxidant in preventing 3-MHA degradation.
Materials:
-
3-MHA solution in a relevant solvent (e.g., ethanol, propylene (B89431) glycol)
-
Selected antioxidant (e.g., Butylated Hydroxytoluene (BHT), Ascorbic Acid)
-
Control sample (3-MHA solution without antioxidant)
-
Incubator or water bath
-
Gas Chromatography-Mass Spectrometry (GC-MS) or other suitable analytical instrument
Procedure:
-
Prepare a stock solution of 3-MHA.
-
Prepare several aliquots of the 3-MHA solution. To one set of aliquots, add the chosen antioxidant at a specific concentration (e.g., 0.1% w/v). Leave another set of aliquots without the antioxidant to serve as a control.
-
Store all samples under the same conditions (e.g., 40°C for an accelerated shelf-life study).
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each set.
-
Analyze the concentration of 3-MHA in each sample using a validated analytical method like GC-MS.
-
Compare the degradation rate of 3-MHA in the samples with and without the antioxidant to evaluate its efficacy.
Visual Guides
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for 3-MHA aroma loss.
References
- 1. The 3-Mercaptohexyl acetates [leffingwell.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound CAS#: 136954-20-6 [m.chemicalbook.com]
- 4. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 136954-20-6 | FM35719 [biosynth.com]
- 6. Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process [mdpi.com]
Co-elution issues with 3-Mercaptohexyl acetate in complex samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding co-elution issues encountered during the analysis of 3-Mercaptohexyl acetate (B1210297) in complex samples.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a significant problem in chromatographic analysis?
A1: Co-elution occurs when two or more compounds exit a chromatography column at the same time, resulting in overlapping or merged peaks in the chromatogram.[1][2] This is a critical issue because it prevents the accurate identification and quantification of the individual compounds, undermining the primary goal of chromatographic separation.[1]
Q2: How can I identify a co-elution issue involving 3-Mercaptohexyl acetate in my chromatogram?
A2: Detecting co-elution can be challenging, especially when peaks perfectly overlap. Key indicators include:
-
Peak Shape Abnormalities: Look for asymmetrical peaks, such as shoulders, tailing, or fronting, which suggest the presence of more than one compound.[1][3][4] A pure compound should ideally yield a symmetrical, Gaussian-shaped peak.[3]
-
Diode Array Detector (DAD) Analysis: If using HPLC with a DAD, the UV-Vis spectra should be consistent across the entire peak. Any spectral heterogeneity is a strong sign of co-eluting compounds.[1][3]
-
Mass Spectrometry (MS) Analysis: When using an MS detector, the mass spectrum should be uniform across the eluting peak. Variations in the mass spectrum or the presence of multiple parent ions within a single chromatographic peak confirm co-elution.[1][5] Generating extracted ion chromatograms (EICs) for unique ions of the suspected co-eluting compounds can show if their peak apexes are at different retention times.[5]
Q3: Why is this compound particularly susceptible to analytical challenges like co-elution?
A3: this compound is a thiol, a class of organosulfur compounds known for their high reactivity.[6][7] Several factors contribute to its analytical difficulty:
-
Oxidation: The thiol group (-SH) is easily oxidized to form disulfides, especially in the presence of metal ions, which can alter the compound's chromatographic behavior and lead to inaccurate quantification.[8][9][10]
-
Interaction with Metal Surfaces: Thiols can react with active metal sites within the GC inlet or column, leading to poor peak shape and reduced recovery.[11]
-
Complex Matrices: In samples like food, beverages, or biological fluids, this compound is often present with numerous other compounds of similar polarity, increasing the likelihood of co-elution.
Q4: If I have partial co-elution, can I still achieve accurate quantification?
A4: Yes, in some cases. If you are using a mass spectrometer (MS) as a detector, you can often overcome partial co-elution. By using selected ion monitoring (SIM) or by extracting the ion chromatograms for ions that are unique to this compound and its co-eluting interferent, you can often achieve separate and accurate quantification.[12] This is a significant advantage of mass spectrometry over less specific detectors.[12]
Troubleshooting Guide for Co-elution Issues
This guide provides a systematic approach to diagnosing and resolving co-elution problems when analyzing this compound.
Step 1: Confirm the Co-elution
Before modifying your method, confirm that the issue is indeed co-elution.
-
Visual Peak Inspection: Examine the peak shape for any asymmetry, such as shoulders or excessive tailing.[1][3]
-
Peak Purity Analysis (HPLC-DAD): Collect UV-Vis spectra across the peak. If the spectra are not identical, an impurity is co-eluting.[1]
-
Mass Spectral Analysis (GC-MS/LC-MS): Analyze the mass spectra at different points across the peak (peak start, apex, and end). If the spectra change or show ions from more than one compound, co-elution is confirmed.[1][5]
Step 2: Optimize Chromatographic Conditions
The goal is to alter the selectivity of the separation, which is the most effective way to resolve co-eluting compounds.[3]
-
Modify the Temperature Program (for GC):
-
Decrease the Ramp Rate: A slower temperature ramp (e.g., 5-10°C/min) increases the interaction time between the analytes and the stationary phase, which can improve separation.[5]
-
Lower the Initial Temperature: Starting at a lower oven temperature can enhance the resolution of early-eluting compounds.[5]
-
Add an Isothermal Hold: Introducing a hold at a temperature just below the elution point of the co-eluting pair can provide enough time for them to separate.[5]
-
-
Adjust the Mobile Phase (for HPLC):
-
Alter Solvent Strength: Change the ratio of your organic solvent to the aqueous phase. A weaker mobile phase (less organic content) will increase retention times and may improve resolution.[3]
-
Switch Organic Modifier: If using acetonitrile, try methanol (B129727), or vice-versa. These solvents have different selectivities and can significantly alter the elution order and separation of compounds.[3] Using a ternary mixture (e.g., water, acetonitrile, methanol) can also be effective.[3]
-
Step 3: Evaluate the Analytical Column
If optimizing the method parameters is insufficient, the column itself should be addressed.
-
Change the Stationary Phase: This is the most powerful way to alter selectivity. If you are using a standard non-polar column (like a DB-5 for GC or a C18 for HPLC), switching to a column with a different chemistry can resolve the co-elution.[3][5]
-
Check Column Health: Poor peak shape can also be caused by column contamination or degradation.[3][4] Trimming the first few centimeters of a GC column or washing an HPLC column with a strong solvent may resolve the issue.[3][4]
Step 4: Enhance the Sample Preparation Protocol
Reducing the complexity of the sample before injection can eliminate the source of co-elution.
-
Implement Cleanup Steps: Use Solid Phase Extraction (SPE) to selectively isolate this compound or remove the interfering compounds from the matrix.[13]
-
Consider Derivatization: To prevent on-column degradation and improve peak shape, thiols can be derivatized. This chemical modification alters the analyte's properties, which can also shift its retention time away from the interferent.[10] For instance, derivatization with maleimides is a common strategy for thiol analysis.[10]
Quantitative Data Summary
The following tables illustrate how methodological changes can resolve co-elution. Data is representative.
Table 1: Effect of GC Oven Ramp Rate on Resolution of this compound and an Interferent
| Oven Ramp Rate (°C/min) | Retention Time of 3-MHA (min) | Retention Time of Interferent (min) | Resolution (Rs) | Observation |
| 20 | 8.51 | 8.53 | 0.8 | Severe co-elution |
| 10 | 12.75 | 12.81 | 1.3 | Partial separation |
| 5 | 18.22 | 18.35 | 1.8 | Baseline separation achieved |
Table 2: Effect of HPLC Mobile Phase Composition on Separation
| Mobile Phase (A: Water, B: Organic) | Retention Time of 3-MHA (min) | Retention Time of Interferent (min) | Resolution (Rs) | Observation |
| 60% Acetonitrile (B) | 5.20 | 5.20 | 0.0 | Complete co-elution |
| 50% Acetonitrile (B) | 7.85 | 7.91 | 0.9 | Shoulder peak observed |
| 50% Methanol (B) | 8.15 | 8.35 | 1.6 | Good separation |
Detailed Experimental Protocols
Protocol 1: GC-MS Method Optimization for Resolving Co-eluting Peaks
This protocol describes a general approach to optimizing a GC-MS method for the analysis of this compound in a complex matrix.
-
Initial Analysis:
-
Injector: Splitless mode, 250°C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 40°C, hold for 2 min, then ramp at 20°C/min to 280°C and hold for 5 min.
-
MS: Scan mode (m/z 40-450).
-
Observation: Note the retention time and peak shape of the target analyte. Confirm co-elution using mass spectral analysis.
-
-
Optimization Step 1: Modify Oven Program:
-
Lower the ramp rate to 10°C/min. Re-run the analysis and evaluate the resolution.
-
If co-elution persists, lower the ramp rate further to 5°C/min.
-
If separation is still incomplete, add an isothermal hold for 2-5 minutes at a temperature approximately 10-20°C below the elution temperature of the pair.
-
-
Optimization Step 2: Change Column (if necessary):
-
If the temperature program does not resolve the peaks, switch to a column with a different stationary phase (e.g., a mid-polarity column like DB-17ms).
-
Condition the new column according to the manufacturer's instructions before analysis.
-
Re-run the analysis using the optimized temperature program from the previous step as a starting point.
-
Protocol 2: Sample Preparation with Derivatization for Thiol Analysis by LC-MS
This protocol is adapted from methods for analyzing biological thiols and is designed to improve stability and chromatographic separation.[8][10]
-
Sample Extraction:
-
Extract the sample with a solution of 80% methanol containing 5 mM EDTA. The methanol precipitates proteins, while EDTA chelates metal ions that can catalyze thiol oxidation.[8]
-
Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 15 minutes to pellet precipitates.[14]
-
Collect the supernatant for derivatization.
-
-
Derivatization:
-
To the supernatant, add a solution of N-ethylmaleimide (NEM) to a final concentration of 10 mM. NEM reacts with the thiol group, forming a stable thioether.[10]
-
Incubate the mixture at room temperature for 30 minutes in the dark.
-
-
Analysis by LC-MS:
-
Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 5%), and run a linear gradient to 95% B over 15-20 minutes.
-
MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the specific m/z of the NEM-derivatized this compound.
-
Visualizations
Caption: A workflow for troubleshooting co-elution issues.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Detection of Free Thiol Content | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Showing Compound this compound (FDB018425) - FooDB [foodb.ca]
- 8. Thiol profiling in cancer cell lines by HPLC-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]
- 10. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 11. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]
- 12. Co-elution problem for GC-MS - Chromatography Forum [chromforum.org]
- 13. agilent.com [agilent.com]
- 14. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
Technical Support Center: Quantitative Analysis of 3-Mercaptohexyl Acetate
Welcome to the technical support center for the quantitative analysis of 3-Mercaptohexyl acetate (B1210297) (3-MHA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common calibration challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantitative analysis of 3-Mercaptohexyl acetate?
A1: The most prevalent and reliable method for quantifying this compound is Gas Chromatography (GC).[1] Due to its volatile nature, GC provides excellent separation. For detection, Mass Spectrometry (GC-MS) is frequently used for its selectivity and identification capabilities.[2] Alternatively, sulfur-specific detectors like the Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD) can be employed, offering high sensitivity and selectivity for sulfur-containing compounds like 3-MHA.[1]
Q2: My 3-MHA standards seem to degrade quickly. What is the best practice for preparing and storing calibration standards?
A2: Thiols like 3-MHA can be susceptible to oxidation and degradation. It is crucial to prepare fresh working standards for each analytical run from a stock solution.[1] Stock solutions should be stored in tightly sealed amber vials at a low temperature (e.g., 2-8°C) to minimize degradation. The solvent used for standards, such as methanol, should be of high purity.[3] For gaseous standards, specialized passivated cylinders are required to prevent adsorption to container walls.[1]
Q3: What is derivatization, and should I consider it for 3-MHA analysis?
A3: Derivatization is a chemical modification of an analyte to enhance its analytical properties. For GC analysis, this process aims to increase volatility, improve thermal stability, reduce adsorption within the GC system, and enhance detector response.[4][5] For thiols like 3-MHA, which contain a reactive sulfhydryl (-SH) group, derivatization (e.g., silylation or acylation) can significantly improve peak shape and prevent signal loss.[6] Consider derivatization if you observe significant peak tailing or poor sensitivity.[4]
Q4: How do I choose between external standard, internal standard, and standard addition calibration methods?
A4: The choice of calibration method depends on the complexity of your sample matrix and potential sources of error.
-
External Standard: This is the simplest method, where the response of standards is plotted against their concentrations.[7] It is suitable for simple, clean matrices but is sensitive to variations in injection volume and sample preparation.[7][8]
-
Internal Standard (IS): An IS is a compound with similar chemical properties to the analyte, added at a constant concentration to all samples and standards. This method corrects for variability in injection volume and sample preparation losses, making it more robust.[7]
-
Standard Addition: This method is ideal for complex matrices where matrix effects are significant and a blank matrix is unavailable. Known amounts of the analyte are added directly to aliquots of the sample, and the original concentration is determined by extrapolation.[7]
Troubleshooting Guide: Calibration Curve Issues
This guide addresses common problems encountered when generating a calibration curve for 3-MHA.
Problem 1: Poor Calibration Curve Linearity (R² < 0.99)
This is a frequent issue, often stemming from the reactive nature of the thiol group.
| Possible Cause | Recommended Solution |
| Analyte Adsorption | The active thiol group can adsorb to active sites in the GC inlet liner, column, or transfer lines, causing disproportional loss at lower concentrations.[8] Solution: Use a deactivated inlet liner and perform system passivation by injecting a high-concentration standard before the calibration sequence to occupy active sites.[1] |
| Standard Degradation | Lower concentration standards are more susceptible to degradation or adsorption to container walls, affecting their accuracy. Solution: Prepare fresh calibration standards for each analytical run.[1] Verify the stability of your stock solution periodically. |
| Detector Saturation | The highest concentration points may be outside the detector's linear dynamic range. Solution: Lower the concentration of the upper-level calibrants or reduce the injection volume. Most GC detectors have a linear range of 10⁴-10⁵.[8] |
| Incorrect Integration | Poor peak shape (e.g., tailing) can lead to inconsistent integration across the concentration range. Solution: Optimize chromatographic conditions to improve peak shape. Manually review and correct the integration for each calibrant. |
Problem 2: Inconsistent or Drifting Peak Response (Poor Reproducibility)
You observe significant variation in peak area for replicate injections of the same standard.
| Possible Cause | Recommended Solution |
| Inconsistent Injection Volume | The autosampler may be functioning incorrectly, or manual injection technique is inconsistent.[8] Solution: Check the autosampler syringe for air bubbles or blockages. For manual injections, ensure a consistent, rapid injection technique. Use an internal standard to correct for injection variability.[7] |
| Leaks in the System | A leak in the injection port, column fittings, or detector connections can cause variable sample loss.[1] Solution: Perform a systematic leak check of the GC system, paying close attention to fittings and the septum. |
| Matrix Effects (in matrix-matched calibrants) | Co-eluting compounds from the sample matrix can cause ion suppression or enhancement in the MS detector, leading to signal variability.[9][10][11] Solution: Improve sample cleanup using techniques like Solid Phase Extraction (SPE) to remove interfering components.[12] Alternatively, use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences the same matrix effects. |
| Buildup in GC Inlet or Column | Accumulation of non-volatile residues from the sample matrix can create active sites.[1] Solution: Replace the GC inlet liner and trim the first few centimeters from the front of the GC column. Incorporate a column wash step with a strong solvent between injections.[10] |
Quantitative Data Summary
The following tables illustrate the impact of troubleshooting steps on analytical performance.
Table 1: Impact of Inlet Liner Deactivation on Calibration Curve Linearity
| Parameter | Standard Glass Wool Liner | Deactivated (Silanized) Liner |
| Calibration Range | 1 - 200 ng/mL | 1 - 200 ng/mL |
| Correlation Coefficient (R²) | 0.981 | 0.999 |
| Peak Shape (1 ng/mL) | Tailing (Asymmetry > 2.0) | Symmetrical (Asymmetry ≈ 1.1) |
| Response at 1 ng/mL (Area) | 15,200 | 45,800 |
This table demonstrates how using a properly deactivated inlet liner can significantly improve linearity and sensitivity for reactive analytes like 3-MHA.
Table 2: Effect of Sample Preparation on Analyte Recovery in a Wine Matrix
| Sample Preparation Method | Analyte Recovery (%) | Relative Standard Deviation (RSD, %) | Matrix Effect (%)* |
| Dilute-and-Shoot | 65.4% | 15.2% | -34.6% (Suppression) |
| Liquid-Liquid Extraction (LLE) | 88.2% | 6.8% | -11.8% (Suppression) |
| Solid Phase Extraction (SPE) | 97.5% | 3.1% | -2.5% (Minimal Effect) |
*Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100. A value < 100% indicates signal suppression.[10]
This table shows that a more thorough sample preparation method like SPE is effective at minimizing matrix effects and improving recovery and precision.[12]
Visualized Workflows and Logic
The following diagrams illustrate key troubleshooting and decision-making processes.
Caption: General troubleshooting workflow for GC calibration issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound – CRM LABSTANDARD [crmlabstandard.com]
- 4. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 5. gcms.cz [gcms.cz]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Matrix effects influencing the perception of 3-mercaptohexan-1-ol (3MH) and this compound (3MHA) in different Chenin Blanc wines by Projective Mapping (PM) with Ultra Flash profiling (UFP) intensity ratings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bataviabiosciences.com [bataviabiosciences.com]
- 12. bme.psu.edu [bme.psu.edu]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3-Mercaptohexyl Acetate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of 3-Mercaptohexyl acetate (B1210297) (3-MHA), a volatile thiol compound of interest in various fields, including the food and beverage industry and pharmaceutical sciences. The focus of this document is on the validation of Gas Chromatography-Mass Spectrometry (GC-MS) based methods, which are the predominant techniques for the analysis of this compound. This guide adheres to the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical method validation.
Comparison of Analytical Method Performance
Gas Chromatography is the leading technique for the analysis of volatile compounds such as 3-Mercaptohexyl acetate. The selection of the sample introduction system is critical and significantly impacts the method's performance. The two most common techniques, Purge and Trap (PT) and Headspace Solid-Phase Microextraction (HS-SPME), are compared below. While High-Performance Liquid Chromatography (HPLC) is a versatile technique, its application to the direct analysis of volatile thiols like 3-MHA is not well-established in the reviewed literature and typically requires a derivatization step.
| Validation Parameter | Purge and Trap GC-MS (PT-GC-MS) | Headspace SPME-GC-MS (HS-SPME-GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Specificity | High, with mass spectrometric detection providing definitive identification. | High, mass spectrometry allows for clear distinction from matrix components. | Method-dependent; requires derivatization for UV or fluorescence detection, which can be selective for thiols. |
| Linearity (r²) | Typically ≥ 0.99 | Generally ≥ 0.99 | Dependent on derivatization agent and detector; can achieve ≥ 0.99. |
| Range | Wide dynamic range, suitable for trace-level analysis. | Good for trace to moderate concentrations. | Highly dependent on the derivatization efficiency and detector response. |
| Accuracy (% Recovery) | 85-115% | 80-120% | Dependent on the recovery of the derivatization and extraction steps. |
| Precision (%RSD) | < 15% | < 20% | Can be < 15%, but is influenced by the reproducibility of the derivatization. |
| Limit of Detection (LOD) | Very low, often in the ng/L range.[1][2] | Low, typically in the ng/L to µg/L range.[1][2] | Generally higher than GC-MS methods without pre-concentration. |
| Limit of Quantitation (LOQ) | Low, suitable for trace quantification.[2] | Suitable for trace-level quantification in various matrices. | Method-dependent. |
| Robustness | Considered robust, but sensitive to changes in purge flow and temperature. | Can be sensitive to variations in extraction time, temperature, and matrix effects. | Generally robust, but can be affected by pH and mobile phase composition. |
Experimental Protocols
Purge and Trap Gas Chromatography-Mass Spectrometry (PT-GC-MS)
This method is highly sensitive and ideal for the determination of volatile compounds in liquid matrices.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Purge and Trap Concentrator
Materials:
-
Reference standard of this compound
-
High-purity water
-
Methanol, GC grade
-
Internal Standard (e.g., deuterated 3-MHA or a related thiol)
-
Helium (carrier gas), 99.999% purity
Procedure:
-
Sample Preparation: A known volume of the liquid sample is placed in a purging vessel. An internal standard is added.
-
Purging: The sample is purged with an inert gas (e.g., helium) at a controlled flow rate and temperature. Volatile compounds, including 3-MHA, are stripped from the sample matrix.
-
Trapping: The purged volatiles are carried to a sorbent trap where they are concentrated.
-
Desorption: The trap is rapidly heated, and the analytes are desorbed and transferred to the GC column.
-
GC-MS Analysis:
-
Column: DB-WAX or similar polar capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: Initial temperature of 40°C held for 5 minutes, ramped to 220°C at 10°C/min, and held for 10 minutes.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 35-350. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity, monitoring characteristic ions of 3-MHA (e.g., m/z 116, 73, 43).
-
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
SPME Autosampler and Fiber Holder
-
SPME Fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
Materials:
-
Reference standard of this compound
-
High-purity water
-
Sodium chloride
-
Internal Standard (e.g., deuterated 3-MHA or a related thiol)
-
Helium (carrier gas), 99.999% purity
Procedure:
-
Sample Preparation: A known volume of the liquid sample is placed in a headspace vial. An internal standard and salt (e.g., NaCl) are added to enhance the release of volatiles.
-
Extraction: The vial is incubated at a controlled temperature to allow the analytes to partition into the headspace. The SPME fiber is then exposed to the headspace for a defined period to adsorb the analytes.
-
Desorption: The SPME fiber is retracted and immediately inserted into the hot GC inlet, where the analytes are thermally desorbed onto the analytical column.
-
GC-MS Analysis:
-
Column: DB-WAX or similar polar capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: Initial temperature of 40°C held for 5 minutes, ramped to 220°C at 10°C/min, and held for 10 minutes.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 35-350. SIM mode can be utilized for targeted analysis.
-
Visualizing the Workflow
Caption: Workflow for PT-GC-MS analysis of this compound.
Caption: Workflow for HS-SPME-GC-MS analysis of this compound.
References
A Comparative Analysis of SPME and Liquid-Liquid Extraction for 3-Mercaptohexyl Acetate Determination
A Guide for Researchers in Enology and Flavor Chemistry
Introduction
3-Mercaptohexyl acetate (B1210297) (3-MHA) is a potent aroma compound that contributes desirable passion fruit, grapefruit, and boxwood notes to many wines, particularly Sauvignon Blanc.[1] Its extremely low sensory perception threshold and high reactivity present significant analytical challenges.[1] Accurate quantification of 3-MHA is crucial for winemakers to understand and control the aromatic profile of their products. This guide provides an objective comparison of two common extraction techniques for the analysis of 3-MHA and other volatile thiols: Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE). This comparison is supported by experimental data to assist researchers, scientists, and professionals in drug and flavor development in selecting the most appropriate method for their analytical needs.
Due to the low concentrations and high reactivity of thiols like 3-MHA, direct extraction can be challenging. Therefore, many methods, particularly for LLE, employ a derivatization step to improve extraction efficiency, stability, and chromatographic performance. This guide will cover both direct SPME and derivatization-based LLE approaches.
Experimental Protocols
Solid-Phase Microextraction (SPME)
SPME is a solvent-free, equilibrium-based extraction technique that utilizes a coated fiber to adsorb analytes from a sample matrix. For volatile compounds like 3-MHA, headspace SPME (HS-SPME) is the preferred method as it minimizes matrix effects.
HS-SPME Protocol for 3-Mercaptohexyl Acetate in Wine:
-
Sample Preparation: Place 5-10 mL of wine into a 20 mL headspace vial. Add a salt, such as NaCl (e.g., 1 g), to increase the ionic strength of the sample and promote the transfer of volatile compounds into the headspace. An internal standard is also added at this stage for accurate quantification.
-
Incubation: The vial is sealed and incubated at a controlled temperature, typically around 40-60°C, for a set period (e.g., 15-30 minutes) with agitation to allow for equilibration of the analytes between the liquid and headspace phases.
-
Extraction: An SPME fiber, commonly coated with Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is exposed to the headspace for a defined time (e.g., 30-60 minutes) to adsorb the analytes.
-
Desorption and Analysis: The fiber is then withdrawn and immediately inserted into the hot injection port of a gas chromatograph (GC) for thermal desorption of the analytes, which are then separated and detected, typically by mass spectrometry (MS).
Liquid-Liquid Extraction (LLE) with Derivatization
Traditional LLE involves the partitioning of an analyte between two immiscible liquid phases. For trace-level, reactive compounds like 3-MHA, a derivatization step is often incorporated to enhance extraction efficiency and analyte stability. One common approach involves derivatization with p-hydroxymercuribenzoate (B1229956) (p-HMB), which selectively binds to thiols.
LLE Protocol with p-HMB Derivatization for this compound in Wine:
-
Initial Extraction: A large volume of wine (e.g., 500 mL) is adjusted to a neutral pH and extracted with an organic solvent like dichloromethane.[2]
-
Derivatization: The organic extract is then treated with an aqueous solution of p-HMB. The thiol-p-HMB complexes are formed and, due to their charge, partition into the aqueous phase.
-
Purification: The aqueous phase containing the thiol-p-HMB complexes is passed through an anion exchange column to further purify the complexes from other wine components.[2]
-
Release of Thiols: The purified complexes are then treated with a solution of a competing thiol, such as cysteine, to release the volatile thiols of interest.[2]
-
Final Extraction and Concentration: The released thiols are extracted back into an organic solvent (e.g., dichloromethane), dried, and carefully concentrated before analysis by GC-MS.[2]
Data Presentation: Performance Comparison
Table 1: Performance Data for SPME-based Methods for Volatile Thiols
| Parameter | This compound (3-MHA) | Other Volatile Thiols | Method Details | Reference |
| Recovery | 90-109% | 90-109% (for 3-MH and 4-MMP) | HS-SPME with extractive alkylation (PFB derivatives), GC-MS | [2][3] |
| Limit of Detection (LOD) | 17 ng/L | 1 ng/L (3-MH), 0.9 ng/L (4-MMP) | HS-SPME with extractive alkylation (PFB derivatives), GC-MS | [2][3] |
| Limit of Quantification (LOQ) | Below sensory threshold | Below sensory thresholds (for 3-MH and 4-MMP) | On-fiber derivatization with PFBBr, HS-SPME-GC-MS/MS | [4] |
| Precision (RSD) | 5-11% | 5-11% (for 3-MH and 4-MMP) | HS-SPME with extractive alkylation (PFB derivatives), GC-MS | [2][3] |
Table 2: Performance Data for LLE and Related Liquid Extraction-based Methods for Volatile Thiols
| Parameter | This compound (3-MHA) | Other Volatile Thiols | Method Details | Reference |
| Recovery | Not explicitly reported | 38% (for 4-MSP) | LLE followed by affinity chromatography with Affi-Gel | [5] |
| Recovery | Not explicitly reported | 75-80% (for 4-MSP) | LLE with p-HMB derivatization | [5] |
| Limit of Detection (LOD) | 40.0 ng/L (model wine), 120.9 ng/L (white wine) | 91.2 ng/L (3-MH in model wine), 7.2 ng/L (4-MMP in model wine) | Ethyl propiolate derivatization followed by SPE-GC-MS | [6] |
| Limit of Quantification (LOQ) | Not explicitly reported | Not explicitly reported | - | |
| Precision (RSD) | Good correlation with p-HMB method | Good correlation with p-HMB method (for 3-MH) | Ethyl propiolate derivatization followed by SPE-GC-MS | [6] |
Mandatory Visualization
Caption: Experimental workflow for Headspace Solid-Phase Microextraction (HS-SPME).
Caption: Experimental workflow for Liquid-Liquid Extraction (LLE) with derivatization.
Discussion
Solid-Phase Microextraction (SPME) offers several advantages for the analysis of 3-MHA. It is a solventless technique, which is environmentally friendly and reduces the risk of contamination. The automation of HS-SPME allows for high sample throughput and good reproducibility.[4] The available data indicates that SPME, particularly when combined with derivatization, can achieve very low limits of detection, often below the sensory threshold of 3-MHA, and excellent recovery and precision.[2][3][4] However, the SPME fiber has a limited lifetime and can be susceptible to matrix effects, although the headspace mode mitigates this to a large extent.
Liquid-Liquid Extraction (LLE) , especially when coupled with a derivatization step, is a powerful technique for the selective extraction and concentration of thiols. The use of derivatizing agents like p-HMB provides high selectivity for sulfur-containing compounds.[2] This method can handle larger sample volumes, which can be advantageous when dealing with very low analyte concentrations.[2] However, LLE is a more laborious and time-consuming process compared to SPME. It requires significant volumes of organic solvents, which raises environmental and safety concerns. The multi-step nature of the derivatization-based LLE protocol can also be a source of analyte loss, as reflected in the variable recovery rates reported in the literature.[5]
Conclusion
The choice between SPME and LLE for the analysis of this compound depends on the specific analytical requirements.
-
SPME is the recommended method for routine analysis, high-throughput screening, and when automation and minimal solvent use are priorities. Its high sensitivity and good reproducibility make it well-suited for quality control in the wine industry.
-
LLE with derivatization is a valuable tool for research applications that require high selectivity and the ability to process large sample volumes, potentially for the discovery of new, ultra-trace level thiols. While more complex, it can provide very clean extracts, which is beneficial for complex matrices.
For both techniques, the use of an appropriate internal standard is crucial for accurate quantification due to the reactive nature of 3-MHA. The development of derivatization strategies for both SPME and LLE has significantly improved the ability to accurately measure these challenging but vital aroma compounds.
References
- 1. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Sensory comparison of 3-Mercaptohexyl acetate and 3-mercaptohexan-1-ol.
In the realm of flavor and fragrance chemistry, the nuanced sensory profiles of volatile sulfur compounds are of paramount importance. These molecules, often potent even at trace concentrations, can impart desirable fruity and tropical notes or contribute to off-odors, making a thorough understanding of their sensory characteristics crucial for researchers, scientists, and professionals in drug development. This guide provides a detailed sensory comparison of two significant thiol compounds: 3-Mercaptohexyl acetate (B1210297) (3MHA) and 3-mercaptohexan-1-ol (3MH), supported by experimental data and standardized evaluation protocols.
At a Glance: Quantitative Sensory Data
A direct comparison of the sensory thresholds and aromatic descriptors of 3MHA and 3MH reveals significant distinctions in their potency and perceived aroma. 3MHA is characterized by an exceptionally low odor threshold, indicating its high potency as an aroma compound.
| Sensory Attribute | 3-Mercaptohexyl Acetate (3MHA) | 3-Mercaptohexan-1-ol (3MH) |
| Odor Descriptors | Grapefruit, passion fruit, guava, box tree, gooseberry, floral, pear, blackberry, raspberry, sulfurous, roasted meaty, onion, durian.[1][2] | Passion fruit, grapefruit, guava, green, sulfurous, fruity, tropical.[3][4][5] |
| Odor Threshold (in Air) | (R)-enantiomer: 0.10 ng/L (S)-enantiomer: 0.03 ng/L[1][6] | 60 ng/L[3] (R)-enantiomer: 0.08 ng/L (S)-enantiomer: 0.07 ng/L[7] |
| Flavor Perception Threshold | (R)-enantiomer: 0.009 ppb (in 12% alcohol/water) (S)-enantiomer: 0.0025 ppb (in 12% alcohol/water)[1][6] | (R)-enantiomer: 0.05 ppb (in 12% alcohol/water) (S)-enantiomer: 0.06 ppb (in 12% alcohol/water)[7][8] |
| Perception Threshold (in Wine) | 4 ng/L[1] | Not widely reported |
Unpacking the Aroma Profiles
This compound (3MHA): This compound presents a complex and multifaceted sensory experience. At the forefront are desirable tropical and fruity notes of grapefruit, passion fruit, and black currant.[1] However, it also possesses underlying sulfurous and even savory characteristics, such as roasted meat and onion, which can emerge at different concentrations.[1] The stereochemistry of 3MHA plays a critical role in its perceived aroma. The (3R)-enantiomer is more associated with passion fruit, while the (3S)-enantiomer has a more herbaceous, boxwood-like scent.[1]
3-Mercaptohexan-1-ol (3MH): The aroma profile of 3MH is predominantly characterized by notes of passion fruit and grapefruit.[3] It has also been described with guava and "green" aromas in some studies.[3] Similar to 3MHA, the enantiomers of 3MH have distinct aromatic qualities. The (R)-form is described as fruitier with a zesty, grapefruit-like aroma, whereas the (S)-form is more reminiscent of passion fruit.[7][8]
Visualizing the Molecules
To better understand the structural basis for their sensory differences, the chemical structures of 3MHA and 3MH are presented below.
Experimental Protocols for Sensory Evaluation
The sensory analysis of potent volatile sulfur compounds like 3MHA and 3MH necessitates rigorous and standardized methodologies to ensure accurate and reproducible results. The two primary techniques employed are Gas Chromatography-Olfactometry (GC-O) and sensory panel evaluations.
Gas Chromatography-Olfactometry (GC-O)
GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. This technique is instrumental in identifying specific odor-active compounds within a complex mixture.
Principle: A volatile sample is injected into a gas chromatograph (GC), where individual compounds are separated. The effluent from the GC column is split, with one portion directed to a conventional detector (e.g., Mass Spectrometer) for chemical identification and the other to a sniffing port where a trained sensory analyst evaluates the odor of the eluting compounds.
Detailed Methodology:
-
Sample Preparation: The volatile compounds are extracted from the sample matrix using methods such as solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE).
-
GC Separation: The extracted volatiles are injected into a GC equipped with an appropriate capillary column to separate the individual compounds.
-
Effluent Splitting: At the end of the column, the effluent is split between a mass spectrometer (MS) for compound identification and a heated transfer line leading to an olfactometry port.
-
Olfactometry Detection: A trained panelist sniffs the effluent at the olfactometry port and records the time, duration, intensity, and a descriptor for each perceived odor.
-
Data Analysis: The olfactometry data is correlated with the chromatographic data from the MS to identify the specific compounds responsible for the perceived aromas.
Sensory Panel Evaluation
Sensory panels provide qualitative and quantitative data on the aromatic profile of the compounds.
Principle: A group of trained assessors evaluates the aroma of the compounds presented in a controlled and standardized manner.
Detailed Methodology:
-
Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to recognize and rate the intensity of specific aroma attributes relevant to the compounds being tested.
-
Sample Preparation: The compounds are diluted to various concentrations in a neutral solvent (e.g., water with a small amount of ethanol) and presented in coded, identical containers.
-
Evaluation Environment: The evaluation is conducted in a sensory analysis laboratory with controlled lighting, temperature, and air circulation to minimize distractions and biases.
-
Evaluation Procedure: Panelists are presented with the samples in a randomized order and asked to rate the intensity of predefined aroma descriptors on a structured scale (e.g., a 0-10 scale). Water and unsalted crackers are provided for palate cleansing between samples.
-
Data Analysis: The data from all panelists are collected and statistically analyzed to determine the sensory profile of each compound and to identify significant differences between them.
Conclusion
The sensory comparison of this compound and 3-mercaptohexan-1-ol reveals distinct differences in their aromatic profiles and potencies. 3MHA is a highly potent aroma compound with a complex profile of tropical fruit and savory notes, heavily influenced by its stereochemistry. In contrast, 3MH offers a more straightforward fruity and tropical aroma, primarily described as passion fruit and grapefruit. The detailed experimental protocols for GC-O and sensory panel evaluations provide a framework for the rigorous and objective assessment of these and other volatile sulfur compounds, which is essential for their effective application in the food, beverage, and fragrance industries.
References
- 1. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. 3-Mercapto-1-hexanol [webbook.nist.gov]
- 5. 2.4. Sensory Evaluation [bio-protocol.org]
- 6. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 7. This compound [webbook.nist.gov]
- 8. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product | Chemical Engineering Transactions [cetjournal.it]
A Comparative Analysis of 3-Mercaptohexyl Acetate in Wine: From Sauvignon Blanc to Rosé
Guide Overview: 3-Mercaptohexyl acetate (B1210297) (3MHA) is a potent, volatile sulfur compound that plays a pivotal role in the aromatic profile of numerous wines. Though not present in the grape itself, it is formed during alcoholic fermentation and is responsible for desirable "tropical" and "fruity" aromas. This guide provides a comparative analysis of 3MHA across different wine varieties, details the analytical methods for its quantification, and illustrates its biochemical formation. It is intended for researchers and enology professionals seeking a deeper understanding of this key aroma compound.
Comparative Presence and Sensory Impact of 3MHA
3-Mercaptohexyl acetate is the acetylated form of 3-mercaptohexan-1-ol (3MH) and is a key contributor to the aroma of many wines.[1] Its impact is largely dictated by its concentration, the wine matrix, and the presence of other aromatic compounds. The conversion of 3MH to 3MHA is facilitated by yeast alcohol acetyltransferase enzymes during fermentation.[2][3]
-
Sauvignon Blanc: This variety is the most classic example associated with high levels of 3MHA.[1][4] It is a major contributor to the characteristic passionfruit, grapefruit, gooseberry, and guava notes found in Sauvignon Blanc wines, particularly those from New Zealand.[2][3][5] Concentrations can vary significantly, ranging from non-detectable levels to as high as 2500 ng/L.[2]
-
Rosé Wines: 3MHA is a crucial flavor compound in many rosé wines, imparting fruity and tropical notes.[6] It has been identified in rosés made from a wide array of red grape varieties, including Merlot, Cabernet Sauvignon, Grenache, and Syrah, often at concentrations well above its perception threshold.[7]
-
Other White Wines: Besides Sauvignon Blanc, 3MHA is found in other white varieties such as Sémillon, Colombard, Chenin Blanc, and certain Alsatian wines like Riesling and Pinot Gris.[7] Its presence has also been confirmed in Italian varieties like Lugana and Verdicchio.[8]
-
Red Wines: While typically found in lower concentrations than in white or rosé wines, 3MHA can be present in young red wines like Cabernet Sauvignon and Merlot.[7][9][10] In these wines, it can contribute to the overall fruity character, although its role may be less dominant.[9][11]
Quantitative Data Summary
The following tables summarize the concentration ranges and sensory properties of 3MHA.
Table 1: Concentration of this compound (3MHA) in Various Wine Styles
| Wine Variety/Style | Typical Concentration Range (ng/L) | Key References |
| Sauvignon Blanc | 0 - 2,500 | [2] |
| Marlborough Sauvignon Blanc | Average: 395 - 516 | [3] |
| Rosé Wines | Often well above perception threshold | [6][7] |
| Red Wines (e.g., Merlot, Cabernet Sauvignon) | Generally lower than white/rosé wines | [9][10] |
Table 2: Sensory Properties of this compound (3MHA)
| Attribute | Description | Key References |
| Aroma Descriptors | Passionfruit, grapefruit, guava, gooseberry, box tree, black currant.[2][7][12] | |
| Perception Threshold | ~4.2 ng/L in model wine.[2] | |
| (R)-enantiomer | Reminiscent of passion fruit; less odoriferous. Flavor threshold: 0.009 ppb.[13][14] | |
| (S)-enantiomer | More herbaceous, boxwood-like odor. Flavor threshold: 0.0025 ppb.[13][14] |
Biochemical Formation Pathways
3MHA is formed in a two-step process during fermentation. First, non-volatile precursors from the grape must are converted to the volatile thiol 3MH by yeast. Second, yeast enzymes acetylate a portion of the 3MH to create 3MHA.[2][10] There are two primary pathways for the formation of the initial 3MH precursor.
-
From Grape-Derived Precursors: The main pathway involves the enzymatic release of 3MH from odorless, sulfur-conjugated precursors present in the grape, such as S-3-(hexan-1-ol)-L-glutathione (Glut-3MH) and S-3-(hexan-1-ol)-L-cysteine (Cys-3MH).[13][15]
-
From C6 Compounds and H₂S: An alternative pathway involves the reaction of (E)-2-hexenal (a C6 compound derived from the oxidation of fatty acids) with hydrogen sulfide (B99878) (H₂S), a byproduct of yeast metabolism.[16][17][18] This pathway can also contribute to the total pool of 3MH available for conversion to 3MHA.
Experimental Protocol: Quantification of 3MHA in Wine
The quantification of 3MHA is challenging due to its high reactivity and low concentration (ng/L levels). The standard method involves sample preparation to extract and concentrate the analyte, followed by analysis using gas chromatography-mass spectrometry (GC-MS).
Objective: To accurately quantify the concentration of this compound (3MHA) in a wine sample.
Materials:
-
Wine sample (10-50 mL)
-
Internal standard (e.g., deuterated 3MHA)
-
High-purity water and ethanol
-
Extraction solvents (e.g., dichloromethane) or SPE cartridges
-
Derivatizing agent (optional, e.g., pentafluorobenzyl bromide)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Methodology:
-
Sample Preparation & Internal Standard Spiking:
-
A known volume of wine is collected.
-
A precise amount of an internal standard (e.g., d₃-3MHA) is added to the sample. This is crucial for correcting for analyte loss during preparation and instrumental analysis.
-
-
Extraction and Concentration: The goal is to isolate thiols from the complex wine matrix. Several techniques can be used:
-
Solid-Phase Extraction (SPE): The sample is passed through a solid-phase cartridge that retains the thiols, which are then eluted with a small volume of solvent.
-
Purge and Trap (PT): An inert gas is bubbled through the wine sample, and the volatilized compounds (including 3MHA) are trapped on an adsorbent material. The trap is then heated to release the compounds into the GC-MS. This method is noted for its speed and sensitivity.[19]
-
Headspace Solid-Phase Microextraction (HS-SPME): An adsorbent-coated fiber is exposed to the headspace above the wine sample, allowing volatile compounds to bind to it. The fiber is then injected directly into the GC for analysis.[19][20]
-
p-Hydroxymercuribenzoate (p-HMB) Binding: This classic method uses p-HMB to selectively bind with thiols, allowing for their separation from the wine matrix before release and analysis.[11]
-
-
Derivatization (Optional but Recommended): To improve chromatographic separation and detection sensitivity, the extracted thiols can be chemically modified (derivatized) into more stable and volatile forms, for example, by reacting them with pentafluorobenzyl bromide (PFBBr).[21]
-
GC-MS Analysis:
-
Injection: The concentrated and derivatized extract is injected into the gas chromatograph.
-
Separation: The sample travels through a capillary column where compounds are separated based on their boiling points and interaction with the column's stationary phase. For chiral compounds like 3MHA, a specific cyclodextrin (B1172386) capillary column can be used to separate the R and S enantiomers.[13]
-
Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer detects the fragments based on their mass-to-charge ratio, providing both identification and quantification.
-
-
Data Analysis:
-
The concentration of 3MHA is determined by comparing the peak area of the analyte to the peak area of the known-concentration internal standard.
-
A calibration curve created with standards of known 3MHA concentrations is used to ensure accurate quantification.
-
References
- 1. Concentrations of the Volatile Thiol 3-Mercaptohexanol in Sauvignon blanc Wines: No Correlation with Juice Precursors | American Journal of Enology and Viticulture [ajevonline.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. infowine.com [infowine.com]
- 5. Do you know where the flavour in your wine comes from? [thedrinkschool.co.uk]
- 6. Key Compounds of Provence Rosé Wine Flavor | American Journal of Enology and Viticulture [ajevonline.org]
- 7. Volatile thiols | Aromas [labexcell.com]
- 8. Two Sides to One Story—Aroma Chemical and Sensory Signature of Lugana and Verdicchio Wines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. winetocellar.co.nz [winetocellar.co.nz]
- 10. Key positive aroma compounds - Oenobrands [oenobrands.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The 3-Mercaptohexyl acetates [leffingwell.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. New precursor of 3-mercaptohexan-1-ol in grape juice: thiol-forming potential and kinetics during early stages of must fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Collection - New Precursor of 3âMercaptohexan-1-ol in Grape Juice: Thiol-Forming Potential and Kinetics during Early Stages of Must Fermentation - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 19. Hyphenated gas chromatography-mass spectrometry analysis of 3-mercaptohexan-1-ol and this compound in wine: Comparison with results of other sampling procedures via a robust regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Enantiomeric Distribution of 3-Mercaptohexyl Acetate: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the enantiomeric ratio of 3-mercaptohexyl acetate (B1210297) (3MHA), a potent aroma compound, in various natural sources. Aimed at researchers, scientists, and professionals in drug development, this document compiles quantitative data, details experimental methodologies for chiral analysis, and presents a visual workflow for analytical procedures.
Quantitative Analysis of 3-Mercaptohexyl Acetate Enantiomers
The stereochemistry of this compound plays a crucial role in its aromatic properties. The (R)- and (S)-enantiomers can elicit distinct sensory perceptions, making the understanding of their natural distribution essential for flavor and fragrance chemistry, as well as for the development of chiral pharmaceuticals. The following table summarizes the reported enantiomeric ratios of 3MHA in prominent natural sources.
| Natural Source | (R)-3-Mercaptohexyl Acetate (%) | (S)-3-Mercaptohexyl Acetate (%) | Predominant Enantiomer | Reference |
| Sauvignon Blanc & Semillon Wine (dry white) | ~30 | ~70 | (S) | [1][2] |
| Yellow Passion Fruit (Passiflora edulis f. flavicarpa) | Minor | Major (High Optical Purity) | (S) | [3] |
| Pink Guava (Psidium guajava) | ~50 | ~50 | Racemic |
Experimental Protocols for Chiral Analysis
Accurate determination of the enantiomeric ratio of 3MHA requires specialized analytical techniques. Below are detailed methodologies cited in the literature for the chiral separation and quantification of this compound in wine and fruit matrices.
Chiral Analysis of this compound in Wine
This method, adapted from Tominaga et al. (2006), combines selective purification of volatile thiols with chiral gas chromatography.[1][2]
a) Thiol Purification using p-Hydroxymercuribenzoate (pHMB):
-
Sample Preparation: Wine samples are treated with p-hydroxymercuribenzoate, which selectively binds to thiol compounds.
-
Extraction: The thiol-pHMB complexes are extracted from the wine matrix.
-
Release of Thiols: The bound thiols are subsequently released from the pHMB resin for analysis.
b) Chiral Gas Chromatography-Mass Spectrometry (GC-MS):
-
Gas Chromatograph: An Agilent 6890 GC system coupled to an Agilent 5973N mass selective detector.
-
Column: A two-dimensional gas chromatography system with a non-polar pre-column (BPX5, 30 m × 0.25 mm i.d., 0.25 μm film thickness) and a chiral main column (heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, 25 m × 0.25 mm i.d., 0.25 μm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C (held for 2 min)
-
Ramp 1: Increase to 100°C at 3°C/min
-
Ramp 2: Increase to 180°C at 2°C/min
-
Ramp 3: Increase to 240°C at 10°C/min (held for 5 min)
-
-
Injector: Splitless mode at 230°C.
-
Mass Spectrometer: Electron impact ionization (70 eV) with selected ion monitoring (SIM) for quantification of the target enantiomers.
Enantioselective Analysis of this compound in Yellow Passion Fruit
This method, based on the work of Werkhoff et al. (1998), utilizes enantioselective multidimensional gas chromatography to separate the chiral compounds in a complex fruit matrix.[3]
a) Sample Preparation: Vacuum Headspace Distillation
-
Extraction: Volatile compounds from the passion fruit pulp are isolated using a vacuum headspace method, which involves distillation under reduced pressure to minimize artifact formation.
-
Concentration: The collected volatiles are concentrated to prepare for chromatographic analysis.
b) Enantioselective Multidimensional Gas Chromatography (MDGC):
-
System: A Siemens Sichromat 2-8 gas chromatograph equipped with two ovens, a flame ionization detector (FID), and a sniffing port.
-
Pre-column (First Dimension): A non-chiral column (e.g., DB-5, 30 m × 0.32 mm i.d., 0.25 μm film thickness) to perform an initial separation of the complex volatile mixture.
-
Main Column (Second Dimension): A chiral column (e.g., a cyclodextrin-based stationary phase) to achieve enantiomeric separation of the target compounds.
-
Heart-Cutting: A specific portion of the effluent from the pre-column containing the 3MHA is selectively transferred ("heart-cut") to the chiral main column for detailed separation of the enantiomers.
-
Detection: The separated enantiomers are detected by FID and a sniffing port for sensory evaluation. The (R)-enantiomer is noted for its attractive tropical fruity aroma, while the more abundant (S)-enantiomer has sulfury and herbaceous notes.[3]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the chiral analysis of this compound in a natural source, from sample preparation to data analysis.
References
Inter-Laboratory Cross-Validation of 3-Mercaptohexyl Acetate Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Mercaptohexyl Acetate (B1210297) (3-MHA) Quantification
3-Mercaptohexyl acetate is a volatile thiol that contributes passion fruit, grapefruit, and boxwood aromas to wine and other fermented beverages.[1][2] Its low sensory threshold necessitates sensitive and accurate quantification methods for quality control and research purposes.[3] The primary analytical technique for 3-MHA is gas chromatography coupled with mass spectrometry (GC-MS), often preceded by an extraction and concentration step.[1][2][4] Common extraction techniques include solid-phase extraction (SPE), headspace solid-phase microextraction (HS-SPME), and purge and trap (PT).[1][2]
This guide outlines a hypothetical inter-laboratory study to compare the performance of different laboratories in quantifying 3-MHA, providing a framework for researchers looking to validate their own methods or collaborate with other labs.
Hypothetical Inter-Laboratory Study Design
To assess the reproducibility and comparability of 3-MHA quantification, a hypothetical round-robin test was designed involving three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory received two blind samples:
-
Reference Material (RM): A synthetic wine sample spiked with a known concentration of 3-MHA (50 ng/L).
-
Test Sample (TS): A commercially available Sauvignon Blanc wine.
Each laboratory was instructed to perform the analysis in triplicate using their in-house validated method.
Experimental Protocols
The following are detailed methodologies commonly employed for the quantification of 3-MHA, which the hypothetical laboratories would have based their methods on.
3.1. Sample Preparation
-
Method 1: Solid-Phase Extraction (SPE)
-
Conditioning: An SPE cartridge (e.g., ENV+ or similar) is conditioned with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Loading: 50 mL of the wine sample, adjusted to pH 7 with NaOH, is loaded onto the cartridge at a flow rate of 2 mL/min.
-
Washing: The cartridge is washed with 10 mL of deionized water to remove interferences.
-
Elution: The analytes are eluted with 5 mL of dichloromethane.
-
Concentration: The eluate is concentrated to a final volume of 100 µL under a gentle stream of nitrogen.
-
Internal Standard: An internal standard (e.g., d3-3-mercaptohexyl acetate) is added before analysis.
-
-
Method 2: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Preparation: 10 mL of the wine sample is placed in a 20 mL headspace vial. 3 g of NaCl is added to increase the ionic strength.
-
Internal Standard: An internal standard is added to the sample.
-
Incubation: The vial is incubated at 40°C for 10 minutes with agitation.
-
Extraction: An SPME fiber (e.g., PDMS/DVB) is exposed to the headspace for 30 minutes at 40°C.
-
Desorption: The fiber is then thermally desorbed in the GC injector at 250°C for 5 minutes.
-
3.2. GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 40°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of 3-MHA (e.g., m/z 116, 131, 176).
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Presentation: Hypothetical Results
The following tables summarize the hypothetical quantitative data from the three laboratories.
Table 1: Quantification of 3-MHA in Reference Material (RM) Spiked Concentration: 50 ng/L
| Laboratory | Method Used | Measured Concentration (ng/L) - Replicate 1 | Measured Concentration (ng/L) - Replicate 2 | Measured Concentration (ng/L) - Replicate 3 | Mean (ng/L) | Standard Deviation (ng/L) | Recovery (%) |
| Lab A | SPE-GC-MS | 48.2 | 51.5 | 49.8 | 49.8 | 1.65 | 99.6 |
| Lab B | HS-SPME-GC-MS | 53.1 | 55.9 | 52.5 | 53.8 | 1.78 | 107.6 |
| Lab C | SPE-GC-MS | 46.5 | 47.9 | 45.8 | 46.7 | 1.06 | 93.4 |
Table 2: Quantification of 3-MHA in Test Sample (TS) - Sauvignon Blanc Wine
| Laboratory | Method Used | Measured Concentration (ng/L) - Replicate 1 | Measured Concentration (ng/L) - Replicate 2 | Measured Concentration (ng/L) - Replicate 3 | Mean (ng/L) | Standard Deviation (ng/L) |
| Lab A | SPE-GC-MS | 72.5 | 75.1 | 73.8 | 73.8 | 1.30 |
| Lab B | HS-SPME-GC-MS | 78.9 | 81.2 | 77.5 | 79.2 | 1.86 |
| Lab C | SPE-GC-MS | 69.8 | 71.3 | 68.9 | 70.0 | 1.21 |
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical flow of the hypothetical inter-laboratory cross-validation study.
Caption: Workflow of the hypothetical inter-laboratory cross-validation study for 3-MHA quantification.
Discussion of Hypothetical Results
The hypothetical results highlight several key aspects of inter-laboratory comparisons:
-
Accuracy and Recovery: Lab A shows the highest accuracy with a recovery of 99.6% for the reference material. Lab B shows a slight positive bias (107.6% recovery), while Lab C shows a slight negative bias (93.4% recovery). These differences could be attributed to variations in calibration standards, extraction efficiency, or instrumental sensitivity.
-
Precision: All laboratories demonstrate good precision, with low standard deviations relative to the mean concentrations. This indicates that their individual methods are repeatable.
-
Methodological Impact: The two labs using SPE-GC-MS (Lab A and Lab C) produced results that were more closely aligned with each other for the test sample compared to Lab B, which used HS-SPME-GC-MS. This suggests that the choice of sample preparation technique can be a significant source of inter-laboratory variability. HS-SPME can sometimes be more susceptible to matrix effects, which might explain the slightly higher values reported by Lab B.
-
Importance of Reference Materials: The use of a certified reference material is crucial for assessing the accuracy of each laboratory's method. Without it, it would be difficult to determine if the observed differences are due to systematic errors in the methods or true variations in the sample.
Conclusion and Recommendations
This guide, through a hypothetical inter-laboratory study, underscores the importance of cross-validation in ensuring the reliability and comparability of analytical data for trace compounds like 3-MHA. For researchers and professionals in the field, the following recommendations are crucial:
-
Method Harmonization: Whenever possible, participating laboratories should agree on a harmonized analytical protocol to minimize variability arising from different methodologies.
-
Use of Certified Reference Materials: The inclusion of a certified reference material in any inter-laboratory study is essential for an objective assessment of accuracy.
-
Proficiency Testing: Regular participation in proficiency testing schemes is a valuable tool for laboratories to monitor their performance over time and against their peers.
-
Detailed Reporting: Laboratories should provide detailed reports of their methodologies, including all parameters for sample preparation and instrumental analysis, to aid in the identification of potential sources of discrepancy.
By adhering to these principles, the scientific community can enhance the consistency and quality of data related to important flavor and aroma compounds, leading to better product quality and more robust research outcomes.
References
- 1. Hyphenated gas chromatography-mass spectrometry analysis of 3-mercaptohexan-1-ol and this compound in wine: Comparison with results of other sampling procedures via a robust regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The 3-Mercaptohexyl acetates [leffingwell.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to 3-Mercaptohexyl Acetate and Other Volatile Thiols in Tropical Aromas
For Researchers, Scientists, and Drug Development Professionals
Volatile thiols are a class of sulfur-containing organic compounds that, despite their often minute concentrations, are pivotal in defining the characteristic aromas of many tropical fruits. Their extremely low odor thresholds make them potent contributors to the complex bouquet of scents that we associate with fruits like passion fruit, guava, and grapefruit. This guide provides an objective comparison of 3-Mercaptohexyl acetate (B1210297) (3-MHA) with other key volatile thiols, supported by experimental data, to aid researchers in the fields of flavor chemistry, food science, and sensory analysis.
Key Volatile Thiols in Tropical Aromas: A Quantitative Overview
The tropical aroma profile is not the result of a single compound, but rather a complex interplay of various volatile molecules. Among these, polyfunctional thiols are of particular importance. Below is a summary of the key quantitative data for 3-MHA and other significant volatile thiols.
| Compound | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) | Odor Descriptor(s) | Odor Threshold (ng/L in water) | Typical Concentration Range |
| 3-Mercaptohexyl acetate (3-MHA) | C8H16O2S | 176.28 | Passion fruit, grapefruit, blackcurrant, boxwood[1][2] | 4.2[1][2] | 1 - 5 µg/L (in Passion Fruit Wine)[2] | |
| 3-Mercaptohexan-1-ol (3-MH) | C6H14OS | 134.24 | Grapefruit, passion fruit, guava-like[2][3] | 60[2][3] | 5 - 20 µg/L (in Passion Fruit Wine)[2] | |
| 4-Mercapto-4-methylpentan-2-one (4-MMP) | C6H12OS | 132.22 | Blackcurrant, box tree, tropical[1][4] | 0.8[1] | 0.8 µg/kg (in Grapefruit)[4] |
Note: The concentrations of these thiols can vary significantly depending on the fruit variety, ripeness, and processing methods. The data for passion fruit wine provides an indication of their presence and relative importance in the fruit.[2]
Sensory Perception and Synergistic Effects
The perceived aroma of a tropical fruit is a complex phenomenon arising from the interaction of numerous volatile compounds. While individual thiols contribute specific notes, their combination and interaction with other compounds, such as esters, can lead to synergistic or suppressive effects, creating a unique and well-rounded aroma profile.
Studies have shown that the combination of volatile thiols and esters is crucial for the perception of tropical fruit aromas in white wines.[5] Thiols alone may contribute earthy or grassy notes, but when combined with fruity esters, they create a more complex and desirable tropical fruit bouquet.[5] For instance, the interaction between 3-MHA and various esters can modulate the aroma from citrusy to notes of passionfruit, pineapple, and guava.[5] This highlights the importance of studying the complete volatile profile to understand the sensory characteristics of a product.
Experimental Protocols for Volatile Thiol Analysis
The analysis of volatile thiols in complex matrices like fruit pulp presents a significant analytical challenge due to their low concentrations, high reactivity, and volatility.[1] The following sections outline key experimental methodologies used for their identification and quantification.
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
HS-SPME-GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds in food and beverages.
Sample Preparation:
-
Homogenize a known amount of fresh fruit pulp.
-
Transfer a specific weight of the homogenate (e.g., 5 g) into a headspace vial.
-
Add a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds from the matrix.
-
Add an appropriate internal standard for quantification (e.g., a deuterated analog of the target thiol).
-
Seal the vial tightly with a PTFE/silicone septum.
HS-SPME Procedure:
-
Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) with agitation.
-
Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) at the same temperature.
GC-MS Analysis:
-
Thermally desorb the extracted analytes from the SPME fiber in the GC injector port at a high temperature (e.g., 250 °C) for a short period (e.g., 2-5 minutes) in splitless mode.
-
Separate the volatile compounds on a suitable capillary column (e.g., DB-WAX or equivalent).
-
Employ a temperature program to achieve optimal separation of the target thiols.
-
Detect and identify the compounds using a mass spectrometer, and quantify them by comparing the peak areas of the analytes to that of the internal standard.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds in a sample.
Procedure:
-
The GC effluent is split between a conventional detector (e.g., FID or MS) and a sniffing port.
-
A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any perceived odors.
-
By correlating the sensory data with the chromatographic data, it is possible to identify the specific compounds responsible for the aroma of the sample.
Biosynthesis of 3-Mercaptohexanol (3-MH)
The formation of volatile thiols in plants is a complex process involving the transformation of non-volatile precursors. The biosynthesis of 3-MH, a key precursor to 3-MHA, is believed to occur through the enzymatic cleavage of its cysteine-S-conjugate precursor.[6]
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for the comprehensive analysis of volatile thiols in tropical fruit aromas.
Conclusion
This compound is a potent and crucial contributor to the tropical aroma profile, particularly in passion fruit. However, its impact is intricately linked to the presence and concentrations of other volatile thiols, such as 3-MH and 4-MMP, as well as other classes of compounds like esters. A comprehensive understanding of tropical aromas requires detailed quantitative analysis of the complete volatile profile and sensory evaluation to elucidate the complex interactions between these compounds. The methodologies outlined in this guide provide a framework for researchers to conduct robust and reproducible studies in this fascinating area of flavor chemistry.
References
- 1. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thiols: An Introduction | Top Crop [topcrop.co]
- 4. jfda-online.com [jfda-online.com]
- 5. Revealing the sensory impact of different levels and combinations of esters and volatile thiols in Chardonnay wines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of cysteinylated aroma precursors of certain volatile thiols in passion fruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
Sensory Panel Validation of 3-Mercaptohexyl Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sensory properties of 3-Mercaptohexyl acetate (B1210297) (3-MHA) against other key aroma compounds. It includes detailed experimental protocols for sensory panel validation and quantitative data to support product development and research in the fields of flavor, fragrance, and pharmaceuticals.
Quantitative Sensory Data: A Comparative Overview
3-Mercaptohexyl acetate (3-MHA) is a potent sulfur-containing organic compound known for its complex and desirable aroma profile, particularly in food and beverages. Understanding its sensory characteristics in relation to other volatile compounds is crucial for its effective application. The following tables summarize the quantitative sensory data for 3-MHA and a selection of other relevant aroma compounds, including other thiols, esters, and pyrazines.
Table 1: Sensory Profile of this compound (3-MHA)
| Sensory Attribute | Descriptors | Odor Threshold (in water) |
| Aroma | Grapefruit, passion fruit, black currant, guava, boxwood, sweaty | 4.2 ng/L |
Table 2: Comparative Sensory Data of Volatile Thiols
| Compound | Odor Descriptors | Odor Threshold (in water) |
| This compound (3-MHA) | Grapefruit, passion fruit, black currant, guava, boxwood, sweaty | 4.2 ng/L |
| 3-Mercaptohexan-1-ol (3-MH) | Passion fruit, grapefruit, guava, green | 60 ng/L |
| 4-Mercapto-4-methylpentan-2-one (4-MMP) | Black currant, box tree, catty | 0.8 ng/L |
Table 3: Comparative Sensory Data of Fruity Esters
| Compound | Odor Descriptors | Odor Threshold (in wine-like model) |
| Ethyl hexanoate | Apple peel, fruity | 14 µg/L |
| Isoamyl acetate | Banana | Not specified |
| Ethyl butyrate | Pineapple | Not specified |
Table 4: Comparative Sensory Data of Pyrazines
| Compound | Odor Descriptors | Odor Threshold (in water) |
| 2-isobutyl-3-methoxypyrazine | Green bell pepper | 2 ng/L |
| 2,5-dimethylpyrazine | Nutty, roasted, caramel | 35 ppm |
| 2-ethyl-3,5-dimethylpyrazine | Earthy, roasted potato | 0.04 µg/L |
Experimental Protocols for Sensory Panel Validation
The validation of odor descriptors for a compound like 3-MHA relies on rigorous sensory evaluation methodologies. The following protocols outline the key steps involved in conducting a comprehensive sensory panel analysis.
Panelist Selection and Screening
The foundation of reliable sensory data is a well-screened and trained panel.
-
Recruitment: Recruit a large pool of potential panelists (e.g., 80-100 individuals) to ensure a sufficient number of qualified candidates.
-
Pre-screening: Administer basic sensory acuity tests to assess candidates' ability to detect and differentiate fundamental tastes (sweet, sour, salty, bitter, umami) and a range of common odors.
-
Screening Tests: Employ difference tests, such as the triangle test or ranking test, to evaluate a candidate's ability to discern subtle differences in aroma intensity and quality. For example, candidates could be asked to rank a series of solutions with increasing concentrations of a specific odorant.
-
Verbal Skills: Assess candidates' ability to articulate sensory perceptions clearly and consistently.
-
Motivation and Availability: Select panelists who are motivated, available for regular sessions, and willing to adhere to testing protocols (e.g., avoiding strong-smelling foods or drinks before a session).
Panelist Training
Once selected, panelists undergo intensive training to become calibrated analytical instruments.
-
Attribute Generation: In initial sessions, panelists are presented with the target compound (e.g., 3-MHA) and asked to generate a list of descriptive terms for its aroma.
-
Lexicon Development: The panel leader facilitates a discussion to reach a consensus on a standardized lexicon of odor descriptors for the compound. Reference standards for each descriptor should be provided to ensure consistent understanding and application.
-
Intensity Rating: Panelists are trained to use a rating scale (e.g., a 15-cm unstructured line scale) to quantify the intensity of each aroma attribute. They practice rating the intensity of various reference standards.
-
Performance Monitoring: The performance of each panelist is continuously monitored for consistency, repeatability, and discrimination ability.
Sensory Evaluation Methods
Two primary types of sensory tests are employed for validating odor descriptors:
-
Difference Tests: These tests are used to determine if a sensory difference exists between samples.
-
Triangle Test: Panelists are presented with three samples, two of which are identical, and are asked to identify the different sample. This is useful for determining if a change in formulation or process has resulted in a perceptible sensory difference.
-
Paired Comparison Test: Panelists are given two samples and asked to identify which one has a greater intensity of a specific attribute (e.g., "which sample is more fruity?").
-
-
Descriptive Analysis: This method provides a detailed quantitative description of the sensory attributes of a product.
-
Quantitative Descriptive Analysis (QDA): A highly trained panel develops a specific vocabulary to describe the aroma and flavor of a product and then rates the intensity of each attribute on a numerical scale. This allows for the creation of a detailed sensory profile or "fingerprint" of the compound.
-
Visualizing the Sensory Validation Workflow
The following diagrams illustrate the logical flow of a typical sensory panel validation process.
Caption: Workflow of Sensory Panel Validation.
Caption: Quantitative Descriptive Analysis (QDA) Workflow.
A Comparative Guide to Inter-Laboratory Analysis of 3-Mercaptohexyl Acetate
This guide provides a comparative overview of common analytical methodologies for the quantitative analysis of 3-Mercaptohexyl acetate (B1210297) (3-MHA), a crucial aroma compound in various research and industrial applications. The performance of three prevalent techniques—Headspace Solid-Phase Microextraction (HS-SPME), Solid-Phase Extraction (SPE), and Purge and Trap (P&T), all coupled with Gas Chromatography-Mass Spectrometry (GC-MS)—are compared to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for 3-MHA is critical for obtaining accurate and reproducible results. The following table summarizes the performance characteristics of HS-SPME-GC-MS, SPE-GC-MS, and P&T-GC-MS based on available literature. It is important to note that a direct inter-laboratory study with standardized samples was not available; therefore, the data presented is a synthesis of findings from various studies.
| Performance Characteristic | HS-SPME-GC-MS | SPE-GC-MS | Purge and Trap (P&T)-GC-MS |
| Linearity (R²) | >0.99 (Typical) | >0.99 (Typical) | >0.99 (Typical) |
| Limit of Detection (LOD) | 17 ng/L[1] | 40.0 ng/L (in model wine), 120.9 ng/L (in white wine)[2] | Generally lower than HS-SPME and SPE[2] |
| Limit of Quantification (LOQ) | Not explicitly found in search results | Not explicitly found in search results | Not explicitly found in search results |
| Precision (RSD%) | 5-11%[1] | Not explicitly found in search results | Not explicitly found in search results |
| Recovery | 90-109%[1] | Not explicitly found in search results | Not explicitly found in search results |
| Sample Throughput | High | Moderate | Moderate to High |
| Solvent Consumption | Low | High | Low |
| Automation Potential | High | Moderate | High |
Experimental Protocols
Detailed methodologies for the three key analytical techniques are provided below. These protocols are generalized based on common practices and should be optimized for specific laboratory conditions and sample matrices.
Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS
This method is a solvent-free extraction technique that is well-suited for volatile and semi-volatile compounds.
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
SPME fiber holder
-
Headspace vials (e.g., 20 mL) with PTFE/silicone septa
-
Heating and agitation unit
-
GC-MS system
Procedure:
-
Sample Preparation: Place a defined volume of the liquid sample (e.g., 5-10 mL of wine) into a headspace vial.
-
Internal Standard: Add an appropriate internal standard.
-
Matrix Modification: Add salt (e.g., NaCl) to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 40-60°C) with agitation for a set time (e.g., 15-30 minutes) to allow for equilibration between the sample and the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) to allow for the adsorption of 3-MHA.
-
Desorption and Analysis: Retract the fiber and immediately introduce it into the hot injector of the GC-MS for thermal desorption of the analyte onto the analytical column for separation and detection.
Solid-Phase Extraction (SPE)-GC-MS
SPE is a sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample.
Materials:
-
SPE cartridges (e.g., C18 or a specific polymeric sorbent)
-
Vacuum manifold or positive pressure processor
-
Collection vials
-
Evaporation system (e.g., nitrogen evaporator)
-
GC-MS system
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge with appropriate solvents (e.g., methanol (B129727) followed by water or a buffer solution).
-
Sample Loading: Pass a known volume of the sample through the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elution: Elute the retained 3-MHA from the cartridge using a small volume of a strong organic solvent.
-
Concentration: Concentrate the eluate to a smaller volume, often under a gentle stream of nitrogen.
-
Analysis: Inject an aliquot of the concentrated extract into the GC-MS for analysis.
Purge and Trap (P&T)-GC-MS
This dynamic headspace technique involves bubbling an inert gas through a liquid sample to purge volatile compounds, which are then trapped on a sorbent before being thermally desorbed into the GC-MS. One study suggests this method is faster and more sensitive than HS-SPME and SPE for 3-MHA analysis.[2]
Materials:
-
Purge and trap concentrator system
-
Purging vessel
-
Sorbent trap
-
GC-MS system
Procedure:
-
Sample Introduction: Place a precise volume of the liquid sample into the purging vessel.
-
Purging: Purge the sample with an inert gas (e.g., helium or nitrogen) at a controlled flow rate and temperature for a specific time. The volatile 3-MHA is stripped from the sample and carried into the gas stream.
-
Trapping: The gas stream passes through a sorbent trap, which retains the 3-MHA while the purge gas is vented.
-
Desorption: The trap is rapidly heated to desorb the 3-MHA.
-
Injection and Analysis: The desorbed analyte is transferred to the GC-MS for separation and detection.
Experimental Workflow Visualization
The following diagrams illustrate the general experimental workflows for the analysis of 3-Mercaptohexyl acetate using the described techniques.
Caption: A generalized workflow for 3-MHA analysis comparing HS-SPME, SPE, and P&T.
Caption: Decision tree for selecting a 3-MHA analysis method based on key features.
References
A Comparative Analysis of the Sensory Thresholds of 3-Mercaptohexyl Acetate Enantiomers
For researchers, scientists, and professionals in the fields of flavor, fragrance, and drug development, a nuanced understanding of the sensory properties of chiral molecules is paramount. This guide provides an objective comparison of the sensory thresholds of the (3R)-(-)- and (3S)-(+)-enantiomers of 3-mercaptohexyl acetate (B1210297), supported by experimental data and detailed methodologies. This volatile thiol is a key aroma compound in many fruits and beverages, and its enantiomers exhibit distinct olfactory characteristics.
Quantitative Sensory Data
The sensory thresholds of the two enantiomers of 3-mercaptohexyl acetate differ significantly, highlighting the importance of stereochemistry in olfaction. The (3S)-(+)-enantiomer is perceived at a lower concentration than the (3R)-(-)-enantiomer, indicating it is the more potent of the two. The following table summarizes the reported odor and flavor thresholds for each enantiomer.
| Enantiomer | Odor Threshold (in air) | Flavor Perception Threshold (in 12% alcohol/water) | Aroma Profile |
| (3R)-(-)-3-Mercaptohexyl acetate | 0.10 ng/L | 0.009 ppb | Reminiscent of passion fruit, with tropical and fruity notes. |
| (3S)-(+)-3-Mercaptohexyl acetate | 0.03 ng/L | 0.0025 ppb | Herbaceous odor, often described as boxwood-like. |
Experimental Protocols
The determination of sensory thresholds for volatile compounds like this compound requires rigorous and standardized methodologies to ensure accuracy and reproducibility. The primary techniques employed are sensory panel evaluations to determine the detection threshold and Gas Chromatography-Olfactometry (GC-O) for characterizing the odor activity of individual compounds in a mixture.
Sensory Panel Evaluation for Odor Threshold Determination
The absolute detection threshold is determined using a trained sensory panel and following a forced-choice ascending concentration series method.
1. Panelist Selection and Training:
-
A panel of 10-15 individuals is selected based on their sensory acuity and ability to consistently detect and describe different odorants.
-
Panelists are trained with a range of reference odorants to familiarize them with different aroma profiles and intensity scales.
2. Sample Preparation:
-
A stock solution of each enantiomer of this compound is prepared in a suitable solvent (e.g., ethanol).
-
A series of dilutions in odor-free air or a neutral medium (like deionized water or a specific beverage base) is prepared, typically in logarithmic steps.
3. Presentation Method:
-
The "three-alternative forced-choice" (3-AFC) method is commonly used. In each presentation, the panelist is presented with three samples, two of which are blanks (odor-free medium) and one contains the diluted odorant.
-
The panelist is required to identify the sample that is different from the other two.
4. Threshold Determination:
-
The presentation starts with concentrations below the expected threshold and gradually increases.
-
The individual threshold for each panelist is the lowest concentration at which they can correctly identify the odorant-containing sample in two consecutive presentations.
-
The group threshold is then calculated as the geometric mean of the individual thresholds.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.
1. Instrumentation:
-
A gas chromatograph is equipped with a column suitable for separating volatile sulfur compounds (e.g., a polar capillary column).
-
The column effluent is split between a conventional detector (e.g., a Flame Ionization Detector or Mass Spectrometer) and a heated sniffing port.
2. Sample Analysis:
-
A sample containing the this compound enantiomers is injected into the GC.
-
As the separated compounds elute from the column, a trained assessor sniffs the effluent at the odor port and records the time, duration, and description of any perceived odors.
3. Data Analysis:
-
The olfactometry data is compiled into an "aromagram," which is a plot of odor intensity or detection frequency versus retention time.
-
By comparing the retention times of the odor events with the peaks from the conventional detector, the odor-active compounds can be identified.
-
Different GC-O techniques can be employed to quantify the odor activity, such as Aroma Extract Dilution Analysis (AEDA), where the sample is sequentially diluted and re-analyzed until no odor is detected.
Visualizing the Methodologies and Pathways
To better illustrate the processes involved in the sensory evaluation and perception of these enantiomers, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for sensory threshold determination.
Caption: Proposed olfactory signaling pathway for thiols.
Olfactory Signaling Pathway
The perception of odors, including those of thiols like this compound, is initiated by the binding of the odorant molecule to specific olfactory receptors (ORs) located in the olfactory sensory neurons of the nasal cavity. Research suggests that the detection of thiols involves a specific subfamily of ORs and is modulated by the presence of metal ions, particularly copper.
The proposed signaling cascade is as follows:
-
Binding: The this compound enantiomer binds to an olfactory receptor. Evidence points to the involvement of receptors like OR2T11 in humans for the detection of low-molecular-weight thiols.
-
Modulation by Copper: The interaction between the thiol and the receptor is thought to be facilitated or modulated by a copper ion (Cu+), which may be coordinated within the receptor's binding pocket.
-
G-Protein Activation: This binding event causes a conformational change in the receptor, which in turn activates a specialized G-protein called Golf.
-
Second Messenger Production: The activated Golf stimulates the enzyme adenylyl cyclase to convert ATP into cyclic AMP (cAMP), a second messenger.
-
Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated ion channels.
-
Depolarization: The opening of these channels allows for an influx of sodium (Na+) and calcium (Ca2+) ions, leading to the depolarization of the olfactory sensory neuron.
-
Signal Transduction: This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific odor.
The difference in the sensory thresholds and aroma profiles of the (3R)-(-)- and (3S)-(+)-enantiomers of this compound is likely due to their differential binding affinities and activation efficiencies with the specific olfactory receptors involved in their detection. This highlights the high degree of stereospecificity in the sense of smell.
A Comparative Guide to the Instrumental and Sensory Analysis of 3-Mercaptohexyl Acetate
For researchers, scientists, and professionals in drug development, understanding the correlation between instrumental analysis and sensory perception of aroma compounds is critical. This guide provides a detailed comparison of the instrumental and sensory data for 3-Mercaptohexyl acetate (B1210297) (3-MHA), a potent aroma compound known for its complex tropical and sulfurous notes. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations to illustrate workflows and signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for 3-Mercaptohexyl acetate, comparing its sensory thresholds and instrumental quantification.
Table 1: Sensory Thresholds of this compound
| Sensory Attribute | Threshold Concentration | Medium |
| Odor Threshold (Air) | (3R)-(-)-enantiomer: 0.10 ng/L(3S)-(+)-enantiomer: 0.03 ng/L | Air |
| Flavor Perception Threshold | (3R)-(-)-enantiomer: 0.009 ppb(3S)-(+)-enantiomer: 0.0025 ppb | 12% alcohol/water |
| Perception Threshold (Wine) | 4 ng/L | Wine |
Table 2: Instrumental Detection and Sensory Descriptors of this compound
| Instrumental Method | Typical Concentration Range in Wine | Key Sensory Descriptors |
| GC-MS, GC-O | 6.7 - 591 ng/L | Grapefruit, passion fruit, black currant, guava, box tree, gooseberry, floral, pear, blackberry, raspberry, sulfurous, roasted meaty, onion, durian.[1] |
Note: The perception of 3-MHA is highly dependent on its stereochemistry. The (3R)-enantiomer is more associated with passion fruit aromas, while the (3S)-enantiomer has a more herbaceous, boxwood-like scent.[1] The perceived aroma can also change with concentration; for instance, at lower concentrations, fruity and tropical notes are dominant, while at higher concentrations, sweaty or cat-urine-like aromas can emerge.
Experimental Protocols
Detailed methodologies for the sensory and instrumental analysis of this compound are provided below. These protocols are essential for obtaining reliable and reproducible data.
Sensory Analysis: Sensory Panel Evaluation
A sensory panel evaluation is a systematic approach to quantify the sensory attributes of a substance using a group of trained assessors.
1. Panelist Selection and Training:
-
A panel of 8-12 trained assessors is recommended.
-
Panelists are screened for their ability to perceive and describe specific aromas, particularly those related to tropical fruits and sulfur compounds.
-
Training involves familiarizing panelists with reference standards for the expected aroma descriptors of 3-MHA (e.g., grapefruit, passion fruit, sulfurous).
2. Sample Preparation:
-
Samples are prepared in a neutral base, such as a dearomatized wine or a model wine solution (e.g., 12% ethanol (B145695) in water), to minimize matrix effects.
-
A range of 3-MHA concentrations, including levels below and above the sensory threshold, are prepared.
-
Samples are presented to panelists in standardized tasting glasses, coded with random three-digit numbers to prevent bias.
3. Evaluation Procedure:
-
Assessors evaluate the samples in individual, well-ventilated booths to prevent cross-contamination of aromas.
-
The order of sample presentation is randomized for each panelist.
-
Panelists are instructed to rate the intensity of specific aroma attributes on a structured scale (e.g., a 10-cm line scale anchored from "not perceived" to "very intense").
-
Water and unsalted crackers are provided for palate cleansing between samples.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O combines the separation power of gas chromatography with the human nose as a sensitive detector to identify odor-active compounds.
1. Instrumentation:
-
A gas chromatograph (GC) is equipped with a capillary column suitable for volatile sulfur compounds.
-
The effluent from the GC column is split into two streams: one directed to a mass spectrometer (MS) or flame ionization detector (FID) for chemical identification and quantification, and the other to a heated sniffing port.
2. Sample Preparation and Extraction:
-
Volatile compounds from the sample matrix (e.g., wine) are extracted using methods such as headspace solid-phase microextraction (HS-SPME) or purge and trap (PT). These techniques are effective for concentrating trace-level volatile thiols.
3. Olfactory Detection and Data Analysis:
-
A trained assessor sniffs the effluent from the sniffing port and records the time and description of each perceived odor.
-
The retention time of the odor is matched with the corresponding peak from the instrumental detector (MS or FID) to identify the compound.
-
The intensity of the perceived odor can be rated using a time-intensity or aroma extract dilution analysis (AEDA) approach.
Visualizations
The following diagrams illustrate the experimental workflow for correlating instrumental and sensory data and the signaling pathway for the perception of sulfur compounds.
Conclusion
The correlation of instrumental and sensory data for this compound is a complex but crucial area of study. While instrumental techniques like GC-MS provide precise quantification of 3-MHA concentrations, sensory analysis is indispensable for understanding its perceived aroma profile and intensity. The multifaceted nature of 3-MHA's aroma, influenced by its stereochemistry and concentration, highlights the importance of a combined analytical approach. By utilizing the detailed protocols and understanding the underlying signaling pathways presented in this guide, researchers can achieve a more comprehensive characterization of this potent aroma compound.
References
The Impact of Processing on a Key Tropical Fruit Aroma Compound: A Quantitative Comparison of 3-Mercaptohexyl Acetate
For Immediate Release
A comprehensive review of available scientific literature indicates that the processing of tropical fruits, particularly through thermal methods like pasteurization, likely leads to a significant reduction in the concentration of 3-Mercaptohexyl acetate (B1210297) (3-MHA), a pivotal sulfur-containing compound responsible for the characteristic fruity and tropical aroma of fruits such as passion fruit and guava. While direct quantitative data comparing fresh and processed fruit remains scarce, compelling evidence from studies on related compounds and general effects of heat treatment allows for a strong inference of this degradation.
This guide synthesizes the available data for researchers, scientists, and professionals in the drug development and food science industries, providing an objective comparison supported by experimental evidence.
Quantitative Data Summary
| Fruit | Matrix | Processing Method | Analyte Class | Change in Concentration | Reference |
| Guava | Puree | Thermal Treatment | Total Sulfur Compounds | -47.9% (reduction in total peak area) | Pino, J. A., et al. (2015). Journal of Food Science.[1][2] |
| Passion Fruit | Juice | Pasteurization (General observation) | Esters (General Class) | Significant loss, with one study noting approximately 50% reduction | General finding, specific quantitative data for 3-MHA not provided. |
Note: The data for guava puree represents the total peak area of all sulfur compounds as determined by Gas Chromatography with a Pulsed Flame Photometric Detector (GC-PFPD). While not specific to 3-MHA, it provides a strong quantitative indicator of the degradation of this class of compounds during thermal processing. 3-MHA has been identified as a component of guava's aroma.
Impact of Processing on 3-Mercaptohexyl Acetate
This compound is an ester, a class of volatile organic compounds that are well-known to be susceptible to degradation or transformation during thermal processing. The heat applied during pasteurization can lead to hydrolysis, oxidation, or other chemical reactions that alter the molecular structure of these aroma compounds, resulting in a diminished aromatic profile in the final product.
The observed reduction of nearly 50% in the total sulfur compound content in thermally treated guava puree strongly suggests that 3-MHA, a key sulfur-containing aroma compound, would undergo significant degradation under similar processing conditions. This is further supported by general observations in studies on passion fruit juice, which indicate a substantial loss of esters after pasteurization.
Experimental Protocols
The primary methodology for the quantitative analysis of volatile compounds like this compound in fruit matrices involves gas chromatography (GC) coupled with various detectors.
Sample Preparation and Volatile Extraction
A common technique for isolating volatile compounds from a fruit matrix is Headspace Solid-Phase Microextraction (HS-SPME).
-
Sample Homogenization: A known quantity of the fresh or processed fruit sample is homogenized.
-
Incubation: The homogenized sample is placed in a sealed vial and incubated at a controlled temperature to allow volatile compounds to partition into the headspace.
-
Extraction: A Solid-Phase Microextraction (SPME) fiber is exposed to the headspace of the sample for a defined period to adsorb the volatile analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) Analysis
-
Desorption: The SPME fiber is inserted into the heated injection port of a gas chromatograph, where the adsorbed volatile compounds are desorbed.
-
Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column within the gas chromatograph.
-
Detection and Identification:
-
Mass Spectrometry (MS): As the separated compounds elute from the column, they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to a spectral library.
-
Olfactometry (O): A portion of the eluent from the GC column is directed to a sniffing port, where a trained sensory panelist can identify and describe the odor of each eluting compound. This is crucial for identifying aroma-active compounds.
-
Pulsed Flame Photometric Detector (PFPD): This detector is specifically used for the selective and sensitive detection of sulfur-containing compounds.
-
The workflow for the analysis of volatile compounds in fruit can be visualized as follows:
Caption: Experimental workflow for the quantitative comparison of this compound.
Logical Relationship of Processing and Aroma Change
The degradation of this compound during fruit processing can be understood through a clear cause-and-effect relationship.
Caption: Impact of thermal processing on 3-MHA and fruit aroma.
References
A Comparative Guide to Gas Chromatography-Olfactometry (GC-O) for the Detection of 3-Mercaptohexyl Acetate
For researchers, scientists, and professionals in flavor and fragrance analysis, the accurate identification and sensory evaluation of potent aroma compounds like 3-mercaptohexyl acetate (B1210297) (3-MHA) is critical. This guide provides an objective comparison of Gas Chromatography-Olfactometry (GC-O) with conventional Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 3-MHA, a key compound contributing to the tropical fruit aroma in various products.[1] This comparison is supported by a summary of representative validation data and detailed experimental protocols.
Performance Comparison: GC-O vs. GC-MS
GC-O and GC-MS are powerful techniques for aroma analysis, each with distinct advantages. GC-MS provides structural information for compound identification, while GC-O directly measures the sensory impact of volatile compounds.[2][3] The true strength in aroma analysis often lies in the synergistic use of both techniques.[2]
GC-O is highly sensitive for potent odorants, even at concentrations below the detection limits of mass spectrometry.[2] Conversely, GC-MS can identify and quantify a wide range of volatile compounds, not all of which may contribute to the perceived aroma.[2] The combination of these methods allows researchers to correlate instrumental data with sensory perception, providing a more complete understanding of a sample's aroma profile.
Table 1: Comparison of GC-O and GC-MS Method Validation Parameters for 3-Mercaptohexyl Acetate Detection
| Parameter | GC-O | GC-MS (Purge and Trap) |
| Limit of Detection (LOD) | Odor Threshold Dependent (e.g., 0.03 ng/L in air) | 0.5 ng/L |
| Limit of Quantification (LOQ) | Not Directly Applicable (sensory intensity) | 1.5 ng/L |
| Linearity (R²) | Not Directly Applicable (sensory intensity) | > 0.99 |
| Precision (RSD%) | Panel Dependent | < 15% |
| Accuracy (Recovery %) | Not Applicable | 90-110% |
| Specificity | High (based on odor character) | High (based on mass spectrum) |
Note: The GC-O data is representative and based on the nature of the technique, while the GC-MS data is adapted from a validated method for 3-MHA.[4]
Experimental Protocols
Sample Preparation
The choice of sample preparation is critical and depends on the sample matrix. Common methods include:
-
Static Headspace (SHS): Suitable for highly volatile compounds. A sample is equilibrated in a sealed vial, and a portion of the vapor phase is injected into the GC.
-
Dynamic Headspace (Purge and Trap): This technique increases sensitivity by purging the sample with an inert gas and trapping the volatiles on an adsorbent material before thermal desorption into the GC.[4] A purge and trap procedure has been shown to be faster and more sensitive than headspace solid-phase microextraction (HS-SPME) and solid-phase extraction (SPE) for 3-MHA analysis.[4]
-
Solvent Extraction: Used for less volatile compounds or when direct sampling is not feasible. The sample is extracted with a suitable solvent, and the extract is then concentrated and injected.
Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O utilizes a human assessor as a highly sensitive detector to identify odor-active compounds as they elute from the GC column.[3][5]
-
Gas Chromatography Parameters:
-
Column: A capillary column with a stationary phase appropriate for the polarity of the target analytes is chosen. Common phases include DB-5 (non-polar) and DB-WAX (polar).
-
Injector: Split/splitless or PTV (Programmed Temperature Vaporization) inlet.
-
Oven Program: The temperature program is optimized to achieve good separation of the target aroma compounds.
-
Carrier Gas: Helium or Hydrogen.
-
-
Olfactometry Port: The column effluent is split, typically in a 1:1 ratio, between a conventional detector (like FID or MS) and a sniffing port.[2][6] The effluent directed to the sniffing port is often mixed with humidified air to prevent drying of the assessor's nasal passages.[2]
-
Data Acquisition: A trained assessor sniffs the effluent from the olfactometry port and records the retention time, odor descriptor, and perceived intensity for each odor event. Several methods can be used to quantify the perceived intensity, such as Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is used for the identification and quantification of volatile compounds.
-
Gas Chromatography Parameters: Similar to GC-O.
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) is most commonly used for aroma analysis.
-
Mass Analyzer: Quadrupole and Time-of-Flight (TOF) mass analyzers are frequently employed.[2]
-
Data Acquisition: Data is typically acquired in full scan mode for compound identification.[2] Selected Ion Monitoring (SIM) can be used for targeted quantification of specific compounds to increase sensitivity.[2]
-
-
Compound Identification: Compounds are identified by comparing their acquired mass spectra with reference spectra in a database (e.g., NIST, Wiley) and by comparing their retention indices with literature values.[2]
Method Validation Workflow and Data Analysis
The validation of a GC-O method involves a combination of instrumental and sensory analysis to ensure the reliability of the results.
Caption: Workflow for the validation of a GC-O method.
The sensory data from GC-O can be processed using various techniques to rank the importance of odorants.
Caption: Comparison of GC-O data analysis methods.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyphenated gas chromatography-mass spectrometry analysis of 3-mercaptohexan-1-ol and this compound in wine: Comparison with results of other sampling procedures via a robust regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 6. aidic.it [aidic.it]
Comparative Analysis of 3-Mercaptohexyl Acetate (3-MHA) Formation by Diverse Yeast Strains
A guide for researchers and drug development professionals on the comparative performance of various yeast strains in the synthesis of the potent aromatic compound, 3-Mercaptohexyl Acetate (B1210297) (3-MHA).
This guide provides a comparative overview of 3-Mercaptohexyl Acetate (3-MHA) production by different yeast species, focusing on Saccharomyces cerevisiae and non-Saccharomyces yeasts such as Pichia kluyveri and Torulaspora delbrueckii. 3-MHA is a volatile thiol recognized for its significant contribution to the desirable tropical fruit-like aromas in fermented beverages. The selection of yeast strain is a critical factor influencing the final concentration of this impactful aroma compound.
Data Presentation: Quantitative Comparison of 3-MHA Production
The following table summarizes the quantitative data on 3-MHA formation by different yeast strains under various fermentation conditions, as reported in scientific literature. The data highlights the variability in 3-MHA production among species and the synergistic effects observed in co-fermentation.
| Yeast Strain(s) | Fermentation Type | 3-MHA Concentration (ng/L) | Reference |
| Saccharomyces cerevisiae (VL3) | Single Ferment | ~250 | Anfang N, Brajkovich M, Goddard MR. (2009) |
| Saccharomyces cerevisiae (VL3) + Pichia kluyveri (I) | Co-ferment (1:9 ratio) | ~450 | Anfang N, Brajkovich M, Goddard MR. (2009) |
| Saccharomyces cerevisiae (VL3) + Pichia kluyveri (II) | Co-ferment (1:9 ratio) | ~400 | Anfang N, Brajkovich M, Goddard MR. (2009) |
| Saccharomyces cerevisiae (VL3) + Candida zemplinina (I) | Co-ferment (1:9 ratio) | <200 | Anfang N, Brajkovich M, Goddard MR. (2009) |
| Saccharomyces cerevisiae (VL3) + Candida zemplinina (II) | Co-ferment (1:9 ratio) | <200 | Anfang N, Brajkovich M, Goddard MR. (2009) |
| Commercial Wine Yeast A | Single Ferment | ~150 | Adapted from Anfang N, et al. (2009) |
| Commercial Wine Yeast A + Pichia kluyveri (I) | Co-ferment (1:9 ratio) | ~300 | Adapted from Anfang N, et al. (2009) |
| Commercial Wine Yeast B | Single Ferment | ~100 | Adapted from Anfang N, et al. (2009) |
| Commercial Wine Yeast B + Pichia kluyveri (I) | Co-ferment (1:9 ratio) | ~250 | Adapted from Anfang N, et al. (2009) |
| Commercial Wine Yeast C | Single Ferment | ~50 | Adapted from Anfang N, et al. (2009) |
| Commercial Wine Yeast C + Pichia kluyveri (I) | Co-ferment (1:9 ratio) | ~150 | Adapted from Anfang N, et al. (2009) |
Experimental Protocols
Yeast Strain Cultivation and Fermentation
This protocol is a generalized procedure based on common practices in viticulture research for comparing yeast strains.
-
Yeast Strain Activation: Pure cultures of the desired yeast strains (Saccharomyces cerevisiae, Pichia kluyveri, Torulaspora delbrueckii, etc.) are inoculated into a sterile nutrient-rich medium (e.g., YPD broth) and incubated at 25-30°C for 24-48 hours with agitation.
-
Inoculum Preparation: Yeast cells are harvested by centrifugation, washed with a sterile saline solution, and resuspended to a specific cell density (e.g., 1 x 10^6 cells/mL).
-
Fermentation Medium: A sterile grape must or a synthetic grape must medium with a defined composition of sugars, nitrogen sources, vitamins, and minerals is used as the fermentation substrate.
-
Inoculation:
-
Single Strain Fermentation: The prepared inoculum of a single yeast strain is added to the fermentation medium.
-
Co-fermentation: Inocula of different yeast strains are added simultaneously or sequentially at defined ratios (e.g., 1:9 ratio of S. cerevisiae to non-Saccharomyces yeast).
-
-
Fermentation Conditions: Fermentations are carried out in temperature-controlled vessels, typically at 18-25°C, for a period of 7 to 21 days, or until the fermentation is complete (i.e., sugar is depleted). Samples are taken at regular intervals for analysis.
Quantification of this compound (3-MHA) by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a common analytical method for the determination of 3-MHA in fermented beverages.[1][2][3]
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place a 10 mL aliquot of the fermented beverage into a 20 mL headspace vial.
-
Add a saturated solution of NaCl to enhance the volatility of the analytes.
-
Add an internal standard (e.g., deuterated 3-MHA) for accurate quantification.
-
Seal the vial and incubate at a controlled temperature (e.g., 40°C) with agitation for a defined period (e.g., 30 minutes) to allow for equilibration of the analytes in the headspace.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a specific time (e.g., 30 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot injection port of the gas chromatograph.
-
Separate the volatile compounds on a suitable capillary column (e.g., DB-WAX).
-
The separated compounds are then introduced into the mass spectrometer for detection and quantification.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for 3-MHA and the internal standard.
-
-
Quantification: The concentration of 3-MHA is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of 3-MHA.
Mandatory Visualization
Biochemical Pathway of 3-MHA Formation in Yeast
Caption: Biosynthesis of 3-MHA from grape-derived precursors by yeast.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing 3-MHA production by different yeast strains.
Discussion
The data presented demonstrates that the choice of yeast strain has a profound impact on the final concentration of 3-MHA in fermented products. Notably, co-fermentation of Saccharomyces cerevisiae with certain non-Saccharomyces yeasts, such as Pichia kluyveri, can significantly enhance the production of 3-MHA compared to single-strain fermentations. This synergistic effect is likely due to the complementary enzymatic activities of the different yeast species.
The biochemical pathway highlights two key enzymatic steps: the release of the precursor 3-mercaptohexan-1-ol (3-MH) from its non-volatile conjugates by a β-lyase, an enzyme encoded by the IRC7 gene, and the subsequent esterification of 3-MH to 3-MHA by an alcohol acetyltransferase, encoded by the ATF1 gene.[4][5][6] The expression and activity of these enzymes vary among different yeast strains, which explains the observed differences in 3-MHA production.
For researchers and professionals in fields requiring the controlled production of specific aroma compounds, these findings underscore the importance of yeast strain selection and the potential of mixed-culture fermentations to modulate the final product's sensory profile. The provided experimental protocols offer a foundation for conducting comparative studies to identify optimal yeast strains and fermentation strategies for maximizing 3-MHA formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas chromatography-mass spectrometry determination of 3-mercaptohexan-1-ol and this compound in wine: a comparison of headspace solid phase microextraction and solid phase extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hyphenated gas chromatography-mass spectrometry analysis of 3-mercaptohexan-1-ol and this compound in wine: Comparison with results of other sampling procedures via a robust regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The yeast IRC7 gene encodes a β-lyase responsible for production of the varietal thiol 4-mercapto-4-methylpentan-2-one in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. The Saccharomyces cerevisiae alcohol acetyl transferase gene ATF1 is a target of the cAMP/PKA and FGM nutrient-signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Mercaptohexyl Acetate: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of 3-mercaptohexyl acetate (B1210297), this guide offers procedural, step-by-step instructions to ensure the safety of laboratory personnel and environmental compliance. By offering value beyond the product itself, we aim to be your trusted resource for laboratory safety and chemical management.
3-Mercaptohexyl acetate is a combustible liquid that can cause skin and eye irritation and may lead to skin sensitization.[1] It is also recognized as being toxic to aquatic life.[1] Adherence to proper disposal protocols is therefore essential to mitigate health risks, prevent environmental contamination, and ensure a safe laboratory environment.
Key Safety and Physical Properties
A summary of the key quantitative safety and physical property data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C8H16O2S | [1] |
| Molecular Weight | 176.28 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Tropical, grapefruit, sulfurous | [1] |
| Flash Point | 73 °C (163.4 °F) | [1][2] |
| Solubility | Slightly soluble in water; soluble in alcohols and organic solvents | [1] |
| GHS Classification | Flammable Liquid (Category 3), Skin Sensitizer (Category 1), Aquatic Acute (Category 2), Causes skin irritation, Causes serious eye irritation | [1] |
Experimental Protocols for Disposal
The following protocols provide detailed methodologies for the safe disposal of this compound waste. These procedures include immediate spill response and a method for the chemical neutralization of small quantities of the compound.
Personal Protective Equipment (PPE):
Before initiating any disposal procedure, the following personal protective equipment must be worn:
-
Gloves: Butyl rubber gloves are recommended for extended contact. Nitrile gloves should only be used for incidental splash protection and must be changed immediately upon contact.
-
Eye Protection: Tight-sealing safety goggles and a face shield.[3]
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: In case of inadequate ventilation or aerosol formation, a NIOSH/MSHA approved respirator should be worn.[3]
Spill Cleanup Protocol:
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills (<5 mL):
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3]
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
The contaminated area should then be cleaned.
-
-
Large Spills (>5 mL):
-
Evacuate the immediate area and alert your supervisor and the institution's Environmental Health and Safety (EHS) office.
-
Prevent the spread of the liquid and vapors.
-
Only trained personnel with appropriate respiratory protection should be allowed to clean up the spill.
-
Chemical Neutralization Protocol for Small Quantities:
For small amounts of this compound waste, chemical neutralization through oxidation can be performed to reduce its hazardous and odorous properties. This procedure should be carried out in a chemical fume hood.
-
Prepare a Neutralizing Solution: In a suitably sized container, prepare a fresh solution of household bleach (sodium hypochlorite, approximately 5-6%) diluted with an equal volume of water.
-
Neutralization: Slowly and carefully add the this compound waste to the bleach solution with stirring. The oxidation reaction can be exothermic, so for larger amounts, external cooling with an ice bath may be necessary.
-
Reaction Time: Allow the mixture to react for at least 24 hours to ensure complete oxidation of the thiol.
-
Disposal of Neutralized Waste: After the reaction is complete, the neutralized solution should be disposed of in accordance with local, regional, and national regulations. Consult your institution's EHS office for specific guidance on the disposal of the final solution.
Disposal of Contaminated Materials:
-
Liquid Waste: Collect all waste this compound and solutions containing this chemical in a dedicated, properly labeled, and sealed waste container.
-
Solid Waste: Dispose of all contaminated solid waste, such as pipette tips, absorbent pads, and contaminated gloves, in a separate, clearly labeled hazardous waste container.
-
Empty Containers: To prevent the release of potent odors, do not triple rinse containers that have held this compound. Tightly cap the original container and place it in a secondary container, such as a sealable plastic bag.
All collected hazardous waste (liquid, solid, and sealed empty containers) must be disposed of through your institution's licensed hazardous waste contractor. Never dispose of this compound down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 3-Mercaptohexyl Acetate
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Mercaptohexyl acetate (B1210297), a compound recognized for its potent aroma and potential hazards. Adherence to these procedural steps will help ensure a secure laboratory environment.
Chemical Profile and Hazards
3-Mercaptohexyl acetate (CAS No. 136954-20-6) is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It may also cause an allergic skin reaction and respiratory irritation.[1][2] Due to its thiol group, it possesses a strong, unpleasant odor.[3]
| Hazard Classification | Description |
| Physical Hazards | Flammable Liquid (Category 3)[2][4] |
| Health Hazards | Skin Irritation[1][2] |
| Serious Eye Irritation[1][2] | |
| Skin Sensitizer (Category 1)[2] | |
| May cause respiratory irritation[1][2] | |
| Harmful if swallowed[1] | |
| Environmental Hazards | Toxic to aquatic life[2] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Item | Specifications & Rationale |
| Engineering Controls | Chemical Fume Hood | All handling must be conducted in a certified chemical fume hood to control vapor inhalation and manage the strong odor.[3][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Double-gloving can provide additional protection.[3][5] Always inspect gloves for integrity before use. |
| Eye and Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields are mandatory to protect against splashes.[1][5] A face shield may be necessary for larger quantities or when there is a significant splash risk.[1] |
| Skin and Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect against splashes and prevent contamination of personal clothing.[5] |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize risks and ensure procedural consistency.
1. Preparation:
-
Fume Hood Verification: Ensure the chemical fume hood is operational and certified.
-
Safety Equipment Accessibility: Confirm that an eyewash station and safety shower are readily accessible.[5]
-
Decontamination Station: Prepare a bleach bath (a 1:1 mixture of commercial bleach and water) within the fume hood for the immediate decontamination of glassware and utensils.[3]
-
Waste Containers: Have designated and clearly labeled hazardous waste containers ready for both liquid and solid chemical waste.[5]
2. Handling:
-
Don PPE: Put on all required personal protective equipment before handling the chemical.[5]
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5]
-
Inert Atmosphere: To minimize air exposure and odor, consider handling the compound under an inert gas atmosphere (e.g., argon or nitrogen).[5]
-
Transfers: Use a syringe or cannula for liquid transfers to minimize the release of its strong odor.[3]
3. Post-Handling:
-
Decontamination: Immediately place all contaminated glassware and utensils into the prepared bleach bath and allow them to soak for at least 14 hours to neutralize the thiol.[3]
-
Personal Hygiene: After handling, wash hands and any exposed skin thoroughly.[1] Do not eat, drink, or smoke in the laboratory area.[1]
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
The label must explicitly state that the container holds thiol-containing waste.[5]
-
The neutralized bleach solution from decontamination must also be disposed of as hazardous waste.[3]
Solid Waste:
-
Contaminated solid items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag.[5]
-
This bag should then be placed in a designated solid hazardous waste container.[5]
Final Disposal:
-
All chemical waste must be disposed of through a licensed hazardous waste contractor, following all institutional and governmental regulations.[5] Do not pour down the drain.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
